molecular formula C9H14N2 B1627366 N-Methyl-1-(3-pyridinyl)-1-propanamine CAS No. 959239-30-6

N-Methyl-1-(3-pyridinyl)-1-propanamine

Cat. No.: B1627366
CAS No.: 959239-30-6
M. Wt: 150.22 g/mol
InChI Key: JTPWXPRSUHUPPR-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-pyridinyl)-1-propanamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-(3-pyridinyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(3-pyridinyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-9(10-2)8-5-4-6-11-7-8/h4-7,9-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWXPRSUHUPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597440
Record name N-Methyl-1-(pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-30-6
Record name N-Methyl-1-(pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthesis

Target Compound Profile
  • IUPAC Name: N-Methyl-1-(pyridin-3-yl)propan-1-amine

  • Common Identity: A structural analogue of nicotine/metanicotine metabolites.

  • Molecular Formula: C9H14N2

  • Key Structural Feature: A secondary amine situated at the benzylic (pyridylic) position of a propyl chain attached to the 3-position of a pyridine ring.

Retrosynthetic Logic

The most robust, high-yield route to N-alkylated benzylic-type amines is Reductive Amination . Direct alkylation of the primary amine (1-(3-pyridinyl)-1-propanamine) with methyl iodide is discouraged due to the high probability of over-alkylation (quaternization).

Therefore, we disconnect the C-N bond to reveal the corresponding ketone and amine precursors.

The Pathway:

  • Precursor A (Electrophile): 3-Propionylpyridine (1-(3-pyridinyl)-1-propanone).

  • Precursor B (Nucleophile): Methylamine (utilized as the hydrochloride salt or methanolic solution).

  • Transformation: Titanium(IV)-mediated imine formation followed by in situ hydride reduction.[1]

Retrosynthesis Target Target: N-Methyl-1-(3-pyridinyl)-1-propanamine Imine Intermediate: N-Methyl Imine Species Target->Imine Reduction (NaBH4) Precursors Precursors: 3-Propionylpyridine + Methylamine Imine->Precursors Condensation (-H2O)

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Part 2: Experimental Protocol (Titanium-Mediated Reductive Amination)

Why This Protocol? (Expertise & Causality)

Standard reductive amination often suffers from slow imine formation or competitive reduction of the ketone to an alcohol.

  • Titanium(IV) Isopropoxide [Ti(OiPr)4]: We employ this as a Lewis acid and water scavenger. It coordinates to the ketone oxygen, increasing electrophilicity, and drives the equilibrium toward the imine (Schiff base) by trapping the water byproduct.

  • Sodium Borohydride (NaBH4): While NaBH3CN is common, it generates toxic HCN. By pre-forming the imine with Titanium, we can safely use the cheaper and less toxic NaBH4 without reducing the unreacted ketone.

Reagents & Materials Table
ReagentEquiv.[2]RoleSafety Note
3-Propionylpyridine 1.0SubstrateIrritant, store under inert gas.
Methylamine HCl 2.0Nitrogen SourceHygroscopic solid.
Triethylamine (Et3N) 2.0BaseReleases free methylamine from HCl salt.
Titanium(IV) Isopropoxide 1.25Lewis Acid / ScavengerMoisture sensitive; syringe handling required.
Sodium Borohydride 1.5Reducing AgentReacts violently with acids/water; H2 evolution.
Methanol (anhydrous) SolventMediumFlammable, toxic.
Ammonium Hydroxide (2M) QuenchWorkupCorrosive.
Step-by-Step Methodology
Phase 1: Imine Formation (The "Titanium Push")
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 3-Propionylpyridine (10 mmol, 1.35 g) and anhydrous Methanol (20 mL).

  • Amine Release: Add Methylamine Hydrochloride (20 mmol, 1.35 g) followed by Triethylamine (20 mmol, 2.8 mL). Stir for 5 minutes.

  • Activation: Critical Step: Add Titanium(IV) Isopropoxide (12.5 mmol, 3.7 mL) dropwise via syringe.

    • Observation: The solution may turn slightly yellow/orange and warm up.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 6–8 hours.

    • Validation: Monitor via TLC. The ketone spot should disappear. If ketone remains, extend time.

Phase 2: Reduction[2][3]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Hydride Addition: Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 10 minutes.

    • Caution: Vigorous bubbling (H2 gas) will occur. Ensure good ventilation.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Phase 3: Workup & Purification (The "Acid-Base Switch")

This system is self-validating. We use pH manipulation to isolate the amine from neutral byproducts.

  • Quench: Add 2M aqueous Ammonium Hydroxide (10 mL) to quench the reaction and precipitate titanium salts.

    • Result: A white/gelatinous precipitate (TiO2) forms.

  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Methanol (20 mL).

  • Concentration: Evaporate the methanol filtrate under reduced pressure.

  • Acidification: Dissolve residue in 1M HCl (30 mL). Wash this acidic aqueous layer with Diethyl Ether (2 x 20 mL).

    • Logic: The product is now protonated (salt form) and stays in the water. Neutral impurities (unreacted ketone) go into the ether. Discard the ether layer.

  • Basification: Basify the aqueous layer to pH >12 using 4M NaOH.

    • Logic: The product is now a free base (oil) and will separate from water.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Expected Yield & Characterization
  • Physical State: Pale yellow oil.

  • Yield: 75–85% (optimized).

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

    • δ 8.5–7.2 ppm: Pyridine ring protons (4H).

    • δ 3.45 ppm (t): Benzylic CH attached to Nitrogen (1H).

    • δ 2.30 ppm (s): N-Methyl group (3H).

    • δ 1.70 ppm (m): Propyl methylene group (-CH2-).

    • δ 0.85 ppm (t): Terminal methyl group (-CH3).

Part 3: Process Visualization

Reaction & Workup Workflow

The following diagram illustrates the logical flow of the synthesis and the critical purification switch.

Workflow Start Start: 3-Propionylpyridine + Methylamine HCl TiStep Add Ti(OiPr)4 (Imine Formation) Start->TiStep Dehydration RedStep Add NaBH4 (Reduction) TiStep->RedStep 0°C to RT Quench Quench with NH4OH Filter Titanium Salts RedStep->Quench H2 Evolution AcidWash Acidify (HCl) Wash with Ether Quench->AcidWash Filtrate BaseExt Basify (NaOH) Extract into DCM AcidWash->BaseExt Aqueous Layer (pH > 12) Final Pure Product: N-Methyl-1-(3-pyridinyl)-1-propanamine BaseExt->Final Evaporation

Figure 2: Step-by-step workflow for the Titanium-mediated reductive amination and acid-base purification.

Part 4: Critical Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Extend Phase 1 stirring time; ensure Methanol is anhydrous.
Alcohol Byproduct Ketone reduced before imine formed.Do not add NaBH4 until Ti(OiPr)4 has reacted for at least 6 hours.
Emulsion during Extraction Titanium salts not fully removed.Use a tighter Celite pack or wash the organic layer with brine.
Stereochemistry Note

This synthesis yields a racemic mixture (±). The C1 position is a chiral center.

  • For Enantiopure Synthesis: Replace Methylamine with a chiral auxiliary (e.g., (R)-tert-butanesulfinamide). Separate diastereomers, then methylate and cleave the auxiliary.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Movassaghi, M., & Hill, M. D. (2006).[4] "Synthesis of Substituted Pyridine Derivatives." Journal of the American Chemical Society, 128(14), 4592–4593.

Sources

N-Methyl-1-(3-pyridinyl)-1-propanamine: Mechanism of Action & Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action (MoA) and pharmacological characterization of N-Methyl-1-(3-pyridinyl)-1-propanamine .

Executive Summary

N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS: 959239-30-6) is a synthetic nicotinic acetylcholine receptor (nAChR) ligand . Structurally, it represents a seco-analogue (ring-opened derivative) of nicotine, retaining the critical 3-pyridyl pharmacophore and the benzylic amine functionality but lacking the pyrrolidine ring constraint.

Its primary mechanism of action is the modulation of nAChRs, functioning as a partial agonist with subtype selectivity driven by the conformational flexibility of its propyl chain. This molecule serves as a critical chemical probe in structure-activity relationship (SAR) studies, helping researchers quantify the role of conformational entropy in receptor binding affinity.

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the molecule's design relative to the endogenous ligand (acetylcholine) and the prototype alkaloid (nicotine).

Structural Deconstruction
FeatureChemical ComponentPharmacological Function
Anchor 3-Pyridinyl Ring Forms a critical hydrogen bond with the receptor's backbone (typically Trp147/Leu109 in

4 subunits) via the pyridine nitrogen.
Cationic Center N-Methylamine Protonated at physiological pH; engages in cation-

interactions with aromatic residues (Trp, Tyr) in the binding pocket.
Linker 1-Propyl Chain Replaces the rigid pyrrolidine ring of nicotine. The C1-substitution mimics the benzylic attachment of nicotine but introduces rotational freedom.
The "Flexible Nicotine" Hypothesis

Nicotine possesses a rigid pyrrolidine ring that locks the distance between the pyridine nitrogen and the amine nitrogen (


 4.8 Å). N-Methyl-1-(3-pyridinyl)-1-propanamine removes this constraint.
  • Advantage: The molecule can adopt multiple conformers to fit different nAChR subtypes (

    
    4
    
    
    
    2 vs.
    
    
    7).
  • Disadvantage: Binding incurs a higher entropic penalty compared to nicotine, typically resulting in lower affinity (Ki in the micromolar range vs. nanomolar for nicotine).

Mechanism of Action (Pharmacodynamics)

Receptor Binding Dynamics

The molecule targets the orthosteric binding site at the interface of


 and 

subunits (e.g.,

4/

2) or homomeric

7 interfaces.
  • Diffusion & Protonation: The molecule enters the synaptic cleft. At pH 7.4, the secondary amine is protonated (

    
    ).
    
  • Cation-

    
     Interaction:  The positive charge on the N-methyl group is attracted to the electron-rich aromatic cage formed by Trp149, Tyr93, Tyr190, and Tyr198  (numbering based on Torpedo nomenclature).
    
  • Hydrogen Bonding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the complementary subunit (the "water bridge" mechanism).

  • Loop C Closure: Binding induces a conformational change, pulling "Loop C" over the agonist, which triggers the opening of the ion channel pore.

Signal Transduction Pathway

Upon receptor activation, the following cascade occurs:

  • Step 1: Channel Gating: The pentameric receptor undergoes a twisting motion, opening the central pore.

  • Step 2: Cation Influx:

    
     and 
    
    
    
    ions flow into the cell;
    
    
    flows out. The high
    
    
    permeability (especially in
    
    
    7 subtypes) is critical for downstream signaling.
  • Step 3: Depolarization: The membrane potential shifts (excitatory postsynaptic potential), triggering voltage-gated calcium channels (VGCCs).

  • Step 4: Neurotransmitter Release: Intracellular

    
     rise triggers the fusion of synaptic vesicles, releasing Dopamine (reward/motor), Acetylcholine (cognition), or Glutamate.
    
Visualization: Signaling Cascade

MoA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (nAChR) cluster_intracellular Cytosol Ligand N-Methyl-1-(3-pyridinyl)-1-propanamine Receptor_Closed nAChR (Closed) Ligand->Receptor_Closed Binding (Kd) Receptor_Open nAChR (Open/Desensitized) Receptor_Closed->Receptor_Open Conformational Change Ion_Flux Na+ / Ca2+ Influx Receptor_Open->Ion_Flux Pore Dilatation Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Rise Intracellular [Ca2+] Increase Ion_Flux->Ca_Rise Direct Influx (α7) VGCC VGCC Activation Depolarization->VGCC VGCC->Ca_Rise Vesicle Vesicle Fusion Ca_Rise->Vesicle Release Neurotransmitter Release (DA, Glu, ACh) Vesicle->Release

Caption: Signal transduction pathway initiated by N-Methyl-1-(3-pyridinyl)-1-propanamine binding to nAChRs.

Experimental Characterization Protocols

To validate the mechanism of this specific ligand, the following experimental workflows are standard.

Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) relative to Nicotine.
  • Receptor Source: Rat brain membrane homogenates or HEK293 cells expressing human

    
    4
    
    
    
    2.
  • Radioligand:

    
    -Epibatidine (high affinity) or 
    
    
    
    -Nicotine.
  • Protocol:

    • Incubate membranes with radioligand (0.5 nM) and varying concentrations of N-Methyl-1-(3-pyridinyl)-1-propanamine (

      
       to 
      
      
      
      M).
    • Allow equilibrium (2 hours at 4°C to prevent degradation).

    • Terminate via rapid filtration (GF/B filters pre-soaked in polyethylenimine).

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Plot displacement curves; calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional FLIPR Assay (Efficacy)

Objective: Determine if the molecule is an agonist, antagonist, or partial agonist.

  • System: SH-SY5Y cells or CHO cells stably expressing

    
    7 nAChR + Calcium-sensitive dye (Fluo-4 AM).
    
  • Protocol:

    • Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

    • Inject test compound via automated liquid handler.

    • Readout: Measure fluorescence increase (

      
      ).
      
    • Control: Compare response to 100

      
      M Nicotine (Full Agonist).
      
    • Interpretation:

      • 
         of Nicotine response = Full Agonist.
        
      • 
         = Partial Agonist.
        
      • No response + inhibition of Nicotine = Antagonist.

Toxicology & Safety Profile

Based on the structural class and available acute toxicity data (GHS Classification: Acute Tox. 3).

ParameterRisk Assessment
Acute Oral Toxicity High . Likely

mg/kg (Rat). Similar to nicotine, overdose leads to respiratory paralysis via depolarization block.
Metabolic Activation Secondary amines can be nitrosated in the stomach to form Nitrosamines (e.g., NNA-like compounds), which are potential carcinogens.
Desensitization Chronic exposure likely leads to receptor upregulation (paradoxical upregulation typical of nicotinic ligands), potentially altering synaptic plasticity.

References

  • PubChem Compound Summary . (n.d.). N-Methyl-1-(3-pyridinyl)-1-propanamine (CID 329794323). National Center for Biotechnology Information. Link

  • Sigma-Aldrich . (2025). Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine. Merck KGaA. Link

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology. Link

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • EPA CompTox Dashboard . (2025). DTXSID00597440: N-Methyl-1-(pyridin-3-yl)propan-1-amine. US Environmental Protection Agency. Link

An In-depth Technical Guide to the Pharmacokinetics of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(3-pyridinyl)-1-propanamine is a synthetic compound with a structure bearing resemblance to known psychoactive substances and metabolic precursors of various xenobiotics. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental to elucidating its physiological effects, potential therapeutic applications, and toxicological risk. This guide provides a comprehensive framework for the preclinical investigation of N-Methyl-1-(3-pyridinyl)-1-propanamine's pharmacokinetics. In the absence of direct published data on this specific molecule, this document synthesizes established principles of drug metabolism and disposition, drawing analogies from structurally related compounds to propose a robust investigational strategy. We will detail the causal reasoning behind experimental choices, present validated protocols, and offer a predictive outlook on the compound's likely metabolic fate.

Introduction and Physicochemical Characterization

N-Methyl-1-(3-pyridinyl)-1-propanamine is a secondary amine with a molecular weight of 150.22 g/mol and an empirical formula of C9H14N2.[1] Its structure, featuring a pyridine ring and a chiral center at the propanamine moiety, suggests potential for a complex metabolic profile and stereoselective disposition. The basic nitrogen atom in the pyridine ring and the secondary amine group will influence its ionization state at physiological pH, a key determinant of its absorption and distribution characteristics.

Table 1: Physicochemical Properties of N-Methyl-1-(3-pyridinyl)-1-propanamine

PropertyValueSource
Molecular FormulaC9H14N2[1]
Molecular Weight150.22 g/mol [1]
Chemical StructureCNC(CC)C1=CC=CN=C1[1]
InChI KeyJTPWXPRSUHUPPR-UHFFFAOYSA-N[1]

Predicted Pharmacokinetic Profile and Rationale

Based on its chemical structure, we can formulate hypotheses regarding the ADME properties of N-Methyl-1-(3-pyridinyl)-1-propanamine, guiding the experimental design.

Absorption

The presence of amine functionalities suggests that N-Methyl-1-(3-pyridinyl)-1-propanamine will be readily protonated in the acidic environment of the stomach, potentially limiting its absorption there. However, upon transit to the more alkaline environment of the small intestine, a greater fraction of the un-ionized form will be present, facilitating passive diffusion across the intestinal epithelium. The compound's moderate lipophilicity, inferred from its structure, should also support this process.

Distribution

Following absorption, the compound is expected to distribute throughout the body. Its ability to cross the blood-brain barrier is a critical question, given its structural similarities to centrally acting agents like phenethylamine.[2] The degree of plasma protein binding will also significantly influence its volume of distribution and the fraction of unbound drug available to exert pharmacological effects or undergo metabolism.

Metabolism

The metabolism of N-Methyl-1-(3-pyridinyl)-1-propanamine is anticipated to be a primary route of elimination. Key metabolic transformations are likely to involve the following pathways, common for secondary amines and compounds with aromatic rings:

  • N-demethylation: Catalyzed by cytochrome P450 (CYP) enzymes, this would yield 1-(3-pyridinyl)-1-propanamine.

  • Oxidative deamination: Mediated by monoamine oxidases (MAOs), this would generate a ketone metabolite.[2]

  • Hydroxylation of the pyridine ring: A common metabolic pathway for pyridine-containing compounds.

  • Glucuronidation or sulfation: Phase II conjugation of the parent compound or its phase I metabolites to enhance water solubility and facilitate excretion.

The potential for N-nitrosation should also be considered, as secondary amines can react with nitrous acid to form nitrosamines, some of which are known carcinogens.[3] This is a critical safety consideration in drug development.

Excretion

The parent compound and its more polar metabolites are expected to be primarily excreted via the kidneys into the urine. The extent of renal clearance will depend on glomerular filtration, active tubular secretion, and passive reabsorption. The pH of the urine could influence the ionization state of the molecule and its metabolites, thereby affecting the rate of renal excretion.

Proposed Experimental Workflow for Pharmacokinetic Characterization

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended to systematically characterize the pharmacokinetics of N-Methyl-1-(3-pyridinyl)-1-propanamine.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Model) invitro_stability Metabolic Stability (Microsomes, Hepatocytes) cyp_phenotyping CYP Reaction Phenotyping invitro_stability->cyp_phenotyping Identifies key metabolizing enzymes pk_single_dose Single Dose PK (IV & PO) cyp_phenotyping->pk_single_dose Predicts clearance mechanisms permeability PAMPA / Caco-2 Permeability permeability->pk_single_dose Predicts oral absorption protein_binding Plasma Protein Binding protein_binding->pk_single_dose Informs distribution volume dose_proportionality Dose Proportionality pk_single_dose->dose_proportionality Establishes linearity mass_balance Mass Balance & Excretion pk_single_dose->mass_balance Determines routes of elimination metabolite_id Metabolite Identification mass_balance->metabolite_id Identifies metabolites for profiling

Caption: Proposed experimental workflow for pharmacokinetic characterization.

In Vitro Methodologies

3.1.1. Metabolic Stability Assessment

  • Objective: To determine the intrinsic clearance of N-Methyl-1-(3-pyridinyl)-1-propanamine.

  • Protocol:

    • Incubate the test compound (e.g., at 1 µM) with liver microsomes or cryopreserved hepatocytes from relevant species (e.g., rat, human).

    • Include NADPH as a cofactor for CYP-mediated reactions.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

3.1.2. CYP Reaction Phenotyping

  • Objective: To identify the specific CYP isozymes responsible for metabolism.

  • Protocol:

    • Incubate the test compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Alternatively, use human liver microsomes in the presence of selective chemical inhibitors for each major CYP isozyme.

    • Monitor the depletion of the parent compound or the formation of a specific metabolite.

    • The enzyme preparation that shows the highest rate of metabolism is identified as the primary contributor.

3.1.3. Plasma Protein Binding

  • Objective: To determine the fraction of the compound bound to plasma proteins.

  • Protocol:

    • Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.

    • Incubate the compound with plasma from the species of interest.

    • Separate the bound from the unbound fraction.

    • Quantify the compound concentration in the appropriate compartments to calculate the percentage of binding.

In Vivo Methodologies

3.2.1. Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Protocol:

    • Administer N-Methyl-1-(3-pyridinyl)-1-propanamine to two groups of rats (or another suitable rodent model) via intravenous (IV) and oral (PO) routes.

    • Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

    • Extract the compound from plasma and analyze concentrations using a validated LC-MS/MS method.

    • Perform non-compartmental analysis of the plasma concentration-time data to calculate pharmacokinetic parameters.

Table 2: Hypothetical Pharmacokinetic Parameters from a Rodent Study

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.080.5
AUC (ng*h/mL)12004800
t1/2 (h)2.52.8
CL (L/h/kg)0.83-
Vd (L/kg)3.0-
F (%)-40

Note: These are example values and would need to be determined experimentally.

3.2.2. Mass Balance and Excretion Study

  • Objective: To determine the routes and extent of excretion and to provide samples for metabolite identification.

  • Protocol:

    • Synthesize a radiolabeled version of N-Methyl-1-(3-pyridinyl)-1-propanamine (e.g., with ¹⁴C or ³H).

    • Administer a single dose to rodents housed in metabolic cages.

    • Collect urine, feces, and expired air over a period of time (e.g., 72 hours).

    • Measure the total radioactivity in each matrix to determine the percentage of the dose eliminated by each route.

Proposed Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent N-Methyl-1-(3-pyridinyl)-1-propanamine n_demethyl 1-(3-pyridinyl)-1-propanamine (N-demethylation) parent->n_demethyl CYP450 deamination 1-(3-pyridinyl)-1-propanone (Oxidative Deamination) parent->deamination MAO hydroxylation Hydroxy-N-Methyl-1-(3-pyridinyl)-1-propanamine (Ring Hydroxylation) parent->hydroxylation CYP450 glucuronide Glucuronide Conjugate n_demethyl->glucuronide UGTs hydroxylation->glucuronide UGTs sulfate Sulfate Conjugate hydroxylation->sulfate SULTs

Caption: Predicted metabolic pathway for N-Methyl-1-(3-pyridinyl)-1-propanamine.

Analytical Methodologies

The quantification of N-Methyl-1-(3-pyridinyl)-1-propanamine and its potential metabolites in biological matrices will necessitate the development and validation of sensitive and selective bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.[4] Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry could also be considered, particularly for the parent compound.[5]

Conclusion and Future Directions

This guide outlines a comprehensive, albeit predictive, framework for the pharmacokinetic evaluation of N-Methyl-1-(3-pyridinyl)-1-propanamine. The proposed experimental cascade, from in vitro metabolic profiling to in vivo disposition studies, will generate the critical data required to understand how this molecule is handled by a biological system. The insights gained will be invaluable for any future development, whether for therapeutic purposes or for assessing its toxicological profile. Key future work should focus on executing these studies, with a particular emphasis on identifying the metabolites formed and elucidating their potential pharmacological or toxicological activity.

References

  • PubChem. N-Methyl-1-(pyridin-3-yl)propan-1-amine. Available from: [Link]

  • Wikipedia. Phenethylamine. Available from: [Link]

  • Leung, K. S., & Wong, A. S. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Journal of Chromatography A, 1235, 109-116. Available from: [Link]

  • NIOSH. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Method 1302. Available from: [Link]

Sources

discovery and history of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of N-Methyl-1-(3-pyridinyl)-1-propanamine , a critical probe in nicotinic acetylcholine receptor (nAChR) research.

Executive Summary & Chemical Identity

N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS: 959239-30-6) is a synthetic seco-analog of nicotine. Structurally, it represents a "ring-opened" variant of the nicotine molecule where the pyrrolidine ring has been cleaved, retaining the critical distance between the pyridine nitrogen and the secondary amine nitrogen. This compound serves as a vital chemical probe for mapping the steric and electronic requirements of the nicotinic pharmacophore, specifically distinguishing between the rigid binding requirements of high-affinity nAChR subtypes (e.g.,


) and the more flexible requirements of others.
Chemical Specifications
PropertyDetail
IUPAC Name N-Methyl-1-(pyridin-3-yl)propan-1-amine
Molecular Formula

Molecular Weight 150.22 g/mol
CAS Number 959239-30-6 (Free base)
SMILES CNC(CC)C1=CC=CN=C1
Key Structural Feature

-branched secondary amine attached to the 3-pyridyl ring

Discovery and Historical Context

The discovery of N-Methyl-1-(3-pyridinyl)-1-propanamine is not defined by a single "eureka" moment but rather emerged during the Golden Age of Nicotinic SAR (Structure-Activity Relationship) Studies in the mid-to-late 20th century.

The Pharmacophore Mapping Era (1970s–1990s)

Following the characterization of the nicotinic acetylcholine receptor, researchers sought to understand the minimal structural features required for agonist activity. The natural alkaloid Nicotine possesses a rigid pyrrolidine ring that locks the nitrogen atoms in a specific conformation.

  • The "Cation-

    
    " Hypothesis:  Researchers hypothesized that the high affinity of nicotine was driven by a cation-
    
    
    
    interaction between the protonated pyrrolidine nitrogen and a tryptophan residue (Trp149) in the receptor binding site.
  • The Flexibility Probe: To test if the rigidity of the pyrrolidine ring was essential, chemists synthesized "seco" (cut) analogs. N-Methyl-1-(3-pyridinyl)-1-propanamine was designed as a flexible mimic. Unlike Metanicotine (which has a longer alkene chain), this compound retains the specific Py-C-N connectivity of nicotine but allows free rotation around the alkyl chain.

Significance in Drug Development

This molecule became a reference standard in the development of subtype-selective nicotinic agonists for neurodegenerative diseases (Alzheimer's, Parkinson's). By comparing the binding affinity of the rigid nicotine molecule against this flexible analog, medicinal chemists could quantify the entropic penalty of binding, aiding the design of novel drugs like Varenicline and Epibatidine analogs.

Structural Analysis & Comparison

The following diagram illustrates the structural relationship between Nicotine and its flexible analog, highlighting the "Ring Opening" concept.

Nicotine_Analog_Comparison cluster_0 Natural Alkaloid cluster_1 Synthetic Seco-Analog Nicotine NICOTINE (Rigid Pyrrolidine Ring) Fixed N-N Distance Analog N-METHYL-1-(3-PYRIDINYL)-1-PROPANAMINE (Flexible Propyl Chain) Rotatable Bonds Nicotine->Analog  Virtual Ring Opening    (Pharmacophore Probe)   Pharmacophore Critical Feature: Pyridine Ring + Basic Nitrogen separated by ~4.0-5.0 Å Nicotine->Pharmacophore Analog->Pharmacophore

Caption: Structural logic connecting Nicotine to its flexible analog, N-Methyl-1-(3-pyridinyl)-1-propanamine.

Technical Synthesis Protocol

The synthesis of N-Methyl-1-(3-pyridinyl)-1-propanamine is classically achieved via the Reductive Amination of 3-propionylpyridine. This route is preferred for its atom economy and the avoidance of unstable intermediates.

Reaction Scheme

Precursor: 3-Propionylpyridine (1-(3-pyridinyl)-1-propanone) Reagents: Methylamine (aq), Sodium Borohydride (


) or Sodium Cyanoborohydride (

), Methanol/Ethanol.
Step-by-Step Methodology
  • Imine Formation (Schiff Base Generation):

    • Charge a reaction vessel with 3-propionylpyridine (1.0 eq) dissolved in anhydrous methanol.

    • Add Methylamine (33% in EtOH or 40% aq, 3.0–5.0 eq) dropwise at 0°C.

    • Optional: Add a Lewis acid catalyst (e.g.,

      
      ) to drive equilibrium toward the imine if using anhydrous amine.
      
    • Stir at room temperature for 2–4 hours. Monitoring via TLC should show the disappearance of the ketone spot.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise to control hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench the reaction with 1N HCl (carefully) to destroy excess hydride and protonate the amine.

    • Basify the aqueous layer to pH >12 using NaOH pellets or concentrated solution.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layers over

      
      , filter, and concentrate in vacuo.
      
    • Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 90:9:1).

Synthesis Logic Diagram

Synthesis_Workflow Start Start: 3-Propionylpyridine Intermediate Intermediate: N-Methyl Imine Species Start->Intermediate Condensation Reagent1 Methylamine (excess) Solvent: MeOH Reagent1->Intermediate Product End Product: N-Methyl-1-(3-pyridinyl)-1-propanamine Intermediate->Product Reduction Reagent2 Reducing Agent: NaBH4 or NaBH3CN Reagent2->Product

Caption: Reductive amination workflow for the synthesis of the target compound.

Pharmacological Profile

Mechanism of Action

N-Methyl-1-(3-pyridinyl)-1-propanamine acts as a nicotinic acetylcholine receptor (nAChR) ligand .

  • Binding Affinity: It generally exhibits lower affinity than nicotine due to the entropic cost of freezing the flexible propyl chain into the bioactive conformation.

  • Selectivity: The compound is used to differentiate between receptor subtypes. High-affinity receptors (like

    
    ) often require the rigid scaffold of nicotine or epibatidine, whereas this flexible analog may show partial agonism or reduced potency, highlighting the importance of the pyrrolidine ring's steric bulk.
    
Toxicology & Safety
  • Hazard Class: Acute Toxic (Oral).

  • GHS Signal: Danger.

  • Handling: Must be handled in a fume hood with full PPE. As a nicotine analog, it likely possesses potent sympathomimetic effects (tachycardia, hypertension) upon systemic exposure.

References

  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine (CDS021076). Retrieved from

  • PubChem. (2025). Compound Summary: N-Methyl-1-(3-pyridinyl)-1-propanamine (CID 329794323). National Library of Medicine.[1] Retrieved from

  • Sanfilippo, P. J., et al. (1988).[2][3] Synthesis of (Aryloxy)alkylamines.[2][3] 1. Novel Antisecretory Agents with H+/K+-ATPase Inhibitory Activity. Journal of Medicinal Chemistry, 31(9), 1778–1785.[2] (Contextual synthesis of pyridine-alkylamines).

  • Hokamp, T. (2018).[4] New Chiral Iodine(III) Reagents for Stereoselective Synthesis. Cardiff University Doctoral Thesis. (Describes 3-propionylpyridine functionalization).

Sources

Structural Analogs of N-Methyl-1-(3-pyridinyl)-1-propanamine: A Technical Guide on nAChR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural class of 3-substituted pyridine derivatives , specifically focusing on N-Methyl-1-(3-pyridinyl)-1-propanamine (referred to herein as NMPP-3 ).[1][2][3] This molecule represents a critical scaffold in the study of nicotinic acetylcholine receptor (nAChR) ligands, serving as a "deconstructed" acyclic analog of nicotine.[4]

Unlike its regioisomer Metanicotine (where the amine is terminal), NMPP-3 features a benzylic amine moiety.[1][2] This structural distinction dramatically alters the pharmacophore's topology, influencing binding affinity, subtype selectivity (


 vs. 

), and metabolic stability.[1][4] This guide details the synthesis, structure-activity relationships (SAR), and pharmacological profiling of this chemical family.[1][2][4][5]

Part 1: Structural Deconstruction & Pharmacophore Modeling[1][2]

To understand NMPP-3, one must analyze it relative to the natural ligand, Nicotine.[1][4] The "Nicotinic Pharmacophore" generally requires:

  • Cationic Center: A basic nitrogen (protonated at physiological pH).[3]

  • H-Bond Acceptor: The pyridine nitrogen.[1][3]

  • Internitrogen Distance: A specific spatial separation (typically 4.0–5.0 Å) between the two nitrogens.[3]

Comparative Topology
  • Nicotine: Rigid pyrrolidine ring constrains the internitrogen distance.[1][3]

  • Metanicotine (TC-2403): Acyclic.[1][2][3] The amine is separated by a 3-carbon chain, allowing conformational flexibility but mimicking the extended conformation of nicotine.[2]

  • NMPP-3 (Target): Acyclic. The amine is attached to the C1 (benzylic) carbon relative to the pyridine ring. This places the cationic center in close proximity to the aromatic ring, creating a "contracted" pharmacophore compared to Metanicotine.

The Chiral Implication

NMPP-3 possesses a chiral center at the C1 position of the propyl chain.[2][3]

  • (S)-Enantiomer: Generally correlates with the natural (S)-nicotine stereochemistry.[2][3]

  • (R)-Enantiomer: Often exhibits reduced affinity but may show altered subtype selectivity.[1][3]

Part 2: Synthetic Pathways (The "How-To")[2]

The synthesis of NMPP-3 and its analogs requires a protocol that controls the amine position and minimizes over-alkylation.[2][3] The most robust, self-validating method is Reductive Amination via Titanium(IV) Isopropoxide .[1][2]

Protocol: Reductive Amination of 3-Propionylpyridine

This protocol synthesizes NMPP-3 from 1-(pyridin-3-yl)propan-1-one.[1][2][3]

Reagents:

  • 1-(Pyridin-3-yl)propan-1-one (3-Propionylpyridine)[1][2][3]

  • Methylamine (2.0 M in THF)[2]

  • Titanium(IV) isopropoxide (Ti(OiPr)4)[2][4]

  • Sodium borohydride (NaBH4)[2][4]

  • Methanol (anhydrous)[2][4]

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Charge a flame-dried flask with 3-propionylpyridine (1.0 eq) and anhydrous THF.

    • Add Ti(OiPr)4 (2.0 eq) under nitrogen atmosphere.[3][4]

    • Add Methylamine (2.5 eq).[3]

    • Causality: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine species.[4]

    • Validation: Stir for 6–8 hours. Monitor by IR (disappearance of C=O stretch at ~1690 cm⁻¹) or ¹H NMR (shift of adjacent protons).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with anhydrous methanol.[1][3]

    • Cautiously add NaBH4 (1.5 eq) portion-wise.[3]

    • Causality: NaBH4 is a milder reducing agent than LiAlH4, selectively reducing the imine without affecting the pyridine ring.[4]

  • Workup (The Critical Step):

    • Quench with 1N NaOH (to precipitate Titanium salts).[3]

    • Filter through a Celite pad (removes TiO2 byproduct).[3]

    • Extract the filtrate with Dichloromethane (DCM).

    • pH Control: Ensure the aqueous layer is pH > 12 to keep the amine deprotonated (neutral) for extraction into the organic phase.

  • Purification:

    • Purify via Flash Column Chromatography using a basic eluent system (DCM:MeOH:NH4OH, 90:9:1).[4] Amine-functionalized silica can also be used to prevent tailing.[1][2][3]

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Precursors cluster_1 Activation & Dehydration cluster_2 Reduction Ketone 3-Propionylpyridine (C=O Electrophile) Titanium Ti(OiPr)4 (Lewis Acid/Scavenger) Ketone->Titanium Amine Methylamine (Nucleophile) Amine->Titanium Imine Intermediate Imine (C=N Species) Titanium->Imine -H2O RedAgent NaBH4 (Hydride Donor) Imine->RedAgent Product NMPP-3 (Target Amine) RedAgent->Product Reduction caption Figure 1: Reductive Amination Pathway for NMPP-3 Synthesis

Part 3: Structural Analogs & SAR Analysis

The modification of NMPP-3 focuses on optimizing the Linker Length and Ring Substitution to tune selectivity between


 (addiction/analgesia) and 

(cognition) receptors.
Table 1: Structural Analog Matrix
Analog ClassStructural ModificationRepresentative CompoundPharmacological Effect
Benzylic Amines Amine at C1 (Target)NMPP-3 Moderate

affinity; reduced metabolic stability compared to terminal amines.[1][2][3]
Homologation Amine at C2N-Methyl-2-(3-pyridyl)ethylamine Closer mimic to nicotine; higher affinity than NMPP-3.[1][2][3]
Metanicotine Amine at C3 (Terminal)RJR-2403 High

selectivity; standard agonist profile.[1][2][3]
Ring Substituted 5-Ethynyl / 6-ChloroAltinicline (Analog) Substitution at position 5 or 6 of pyridine dramatically increases metabolic stability and potency.[1][2][3]
Rigidified Azabicyclic RingVarenicline Locks the N-N distance; partial agonist (high affinity, low efficacy).[1][4]
Mechanism of Action: The Cation-Pi Interaction

The primary driving force for binding is the Cation-Pi interaction between the protonated amine of the ligand and the electron-rich aromatic box (Trp147, Tyr93, Tyr190, Tyr198) in the receptor binding site.[2]

  • NMPP-3 Limitation: Because the amine is benzylic, the rotational freedom of the ethyl tail (the "1-propanamine" chain) can sterically interfere with the binding pocket if not perfectly oriented.[1][2] This often results in lower affinity compared to Metanicotine, where the chain acts as a spacer.[4]

Visualization: SAR Decision Logic

SAR_Logic Scaffold Scaffold: 3-Pyridyl-Alkyl-Amine Decision1 Linker Length? Scaffold->Decision1 Decision2 Ring Substitution? Scaffold->Decision2 Short C1 (Benzylic) (NMPP-3) Decision1->Short Compact Med C2 (Ethyl) (Nicotine-like) Decision1->Med Optimal Long C3 (Propyl) (Metanicotine) Decision1->Long Flexible Sub5 5-Position (Ethynyl/Halo) Increases Potency Decision2->Sub5 Sub6 6-Position Often Decreases Affinity Decision2->Sub6 caption Figure 2: SAR Optimization Logic for 3-Pyridyl Amine Ligands

Part 4: Pharmacological Profiling & Validation[2][4]

To validate NMPP-3 analogs, researchers must employ a tiered assay system.[1][2][3]

Radioligand Binding Assays (Affinity)
  • 
     Target:  Use [³H]-Epibatidine or [³H]-Nicotine.[1][2][3] Displace with NMPP-3.[1][2][3]
    
    • Expectation: Ki values in the nanomolar range (10–100 nM) for optimized analogs. NMPP-3 typically shows lower affinity (higher Ki) than Metanicotine due to steric constraints.[1][2][3]

  • 
     Target:  Use [¹²⁵I]-
    
    
    
    -Bungarotoxin.[1][2][3]
    • Expectation: Most simple pyridine amines have low affinity for

      
       unless specifically functionalized with biaryl groups.[1][3]
      
Functional Assays (Efficacy)
  • Calcium Flux (FLIPR): Transfect HEK293 cells with human

    
    . Measure intracellular Ca²⁺ release upon ligand application.
    
  • Differentiation: Determine if NMPP-3 acts as a Full Agonist (like Acetylcholine), Partial Agonist (like Varenicline), or Antagonist.[1][2][4]

    • Note: Benzylic amines often exhibit partial agonism , which is desirable for smoking cessation therapeutics to minimize receptor desensitization.[1][4]

References

  • Balboni, G., et al. (2000).[4][6] Synthesis and Binding of 3-aminopyridine Derivatives at Central Nicotinic Receptors. Arzneimittelforschung. Link

  • Holladay, M. W., et al. (1997).[4] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link[2][4]

  • Bencherif, M., et al. (1998).[4] RJR-2403: A Nicotinic Agonist with CNS Selectivity.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • U.S. Environmental Protection Agency. (2023). Chemical Dashboard: N-Methyl-1-(pyridin-3-yl)propan-1-amine. Link[2][4]

  • Caldwell, W. S., et al. (1994).[4] Synthesis of N-methyl-5-(3-pyridyl)alken-1-amines. Patent US5594011A.[1][3] Link

Sources

in vitro biological activity of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: In Vitro Biological Activity of N-Methyl-1-(3-pyridinyl)-1-propanamine

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: N-Methyl-1-(pyridin-3-yl)propan-1-amine[1]

  • CAS Registry Number: 959239-30-6[1]

  • Molecular Formula: C9H14N2[1]

  • Molecular Weight: 150.22 g/mol

  • Class: 3-Substituted Pyridine; Seco-Nicotinoid; Nicotinomimetic.

Core Biological Profile: N-Methyl-1-(3-pyridinyl)-1-propanamine is a synthetic nicotinomimetic agent structurally characterized as an acyclic, "ring-opened" analog of nicotine. While nicotine possesses a rigid pyrrolidine ring that constrains the distance between the pyridine nitrogen (cation-pi site) and the pyrrolidine nitrogen (cationic center), this molecule features a flexible propyl chain.

In in vitro contexts, it functions as a nicotinic acetylcholine receptor (nAChR) ligand . Its primary utility lies in Structure-Activity Relationship (SAR) studies to determine the entropic penalties of binding when the pyrrolidine ring of nicotine is cleaved. It serves as a critical chemical probe for mapping the agonist binding site of


 and 

nAChR subtypes and as a reference standard in metabolic profiling of nicotine derivatives.

Part 2: Pharmacological Mechanism & Structure-Activity Relationship (SAR)

Structural Homology & Binding Mode

The biological activity of this compound is dictated by the 3-pyridyl ether/amine pharmacophore .

  • Pharmacophore A (Head): The pyridine ring acts as a hydrogen bond acceptor and participates in

    
     stacking or cation-
    
    
    
    interactions with Trp149 (in
    
    
    subunits) of the nAChR binding pocket.
  • Pharmacophore B (Tail): The secondary amine (N-methyl) serves as the cationic center, interacting with Asp197 (in the complementary subunit).

Comparison to Nicotine:

  • Nicotine: The pyrrolidine ring locks the N-N distance at ~4.8 Å, optimizing high-affinity binding.

  • N-Methyl-1-(3-pyridinyl)-1-propanamine: The flexible propyl chain allows the molecule to adopt multiple conformations. This high rotational freedom typically results in lower binding affinity (

    
     in the 
    
    
    
    range vs.
    
    
    for nicotine) due to the entropic cost required to freeze the bioactive conformation upon binding.
Receptor Selectivity Profile

Based on homologous acyclic nicotinoids (e.g., Metanicotine), the compound exhibits the following activity profile:

  • 
     nAChR:  Partial Agonist. The flexibility often prevents full closure of the C-loop required for maximal efficacy.
    
  • 
     nAChR:  Weak Agonist. The steric bulk of the propyl chain may hinder accommodation in the homomeric 
    
    
    
    pocket compared to the compact pyrrolidine of nicotine.
Signal Transduction Pathway

Upon binding, the compound stabilizes the open-channel state of the nAChR, leading to:

  • Cation Influx: Rapid entry of

    
     and 
    
    
    
    .
  • Depolarization: Membrane potential shift triggers Voltage-Gated Calcium Channels (VGCCs).

  • Neurotransmitter Release: Calcium-dependent exocytosis of dopamine (striatum) or glutamate (prefrontal cortex).

G Ligand N-Methyl-1-(3-pyridinyl) -1-propanamine Receptor nAChR (α4β2 / α7) [Orthosteric Site] Ligand->Receptor Binding (Ki ~ μM) ConfChange Conformational Change (C-Loop Closure) Receptor->ConfChange Agonism IonFlux Ion Influx (Na+ / Ca2+) ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Release Neurotransmitter Release (DA, Glu, ACh) IonFlux->Release Direct Ca2+ entry (α7) VGCC VGCC Activation Depolarization->VGCC VGCC->Release Ca2+ dependent

Figure 1: Signal transduction pathway initiated by N-Methyl-1-(3-pyridinyl)-1-propanamine binding to neuronal nAChRs.

Part 3: Experimental Protocols (In Vitro)

To validate the biological activity of this compound, the following protocols are the industry standard. These assays confirm binding affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of the compound against 

-Epibatidine (high affinity) or

-Nicotine.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human

      
       nAChR.
      
    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Resuspend pellet in fresh buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 50

        
         Membrane suspension (10-20 
        
        
        
        protein).
      • 50

        
        
        
        
        
        -Epibatidine (Final conc: 0.5 nM).
      • 50

        
         Test Compound (N-Methyl-1-(3-pyridinyl)-1-propanamine) at varying concentrations (
        
        
        
        to
        
        
        M).
    • Nonspecific Binding Control: Include wells with 300

      
       Nicotine tartrate.
      
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize desensitization/degradation).

  • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Flux Assay (Functional Activity)

Objective: Measure the functional agonist potency (


) and efficacy (

) relative to Acetylcholine.
  • Cell Seeding: Plate SH-SY5Y or transfected CHO cells (expressing

    
     nAChR) in black-walled 384-well plates (20,000 cells/well). Incubate overnight.
    
  • Dye Loading:

    • Remove media.

    • Add 20

      
       of Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS/HEPES buffer.
      
    • Incubate 1 hour at 37°C.

  • Compound Addition:

    • Prepare 5x concentration of N-Methyl-1-(3-pyridinyl)-1-propanamine in buffer.

    • Place plate in FLIPR Tetra (Fluorometric Imaging Plate Reader).

  • Measurement:

    • Baseline read: 10 seconds.

    • Inject compound.

    • Read fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Processing:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot Dose-Response curve.

    • Note: If no signal is observed, pre-treat with PNU-120596 (Positive Allosteric Modulator) to detect weak

      
       agonism.
      

Part 4: Metabolic Stability & Toxicology

Metabolic Profiling (ADME)

This compound is a substrate for Cytochrome P450 2A6 (CYP2A6) , the primary enzyme responsible for nicotine metabolism.

  • Primary Route: N-demethylation to 1-(3-pyridinyl)-1-propanamine.

  • Secondary Route: C-oxidation on the pyridine ring (less likely than pyrrolidine oxidation in nicotine).

Metabolism Parent Parent Compound (N-Methyl...) CYP2A6 CYP2A6 (Liver Microsomes) Parent->CYP2A6 Metabolite1 Desmethyl Metabolite (Primary Amine) CYP2A6->Metabolite1 N-Demethylation Metabolite2 N-Oxide (Pyridine-N-Oxide) CYP2A6->Metabolite2 Flavin Monooxygenase

Figure 2: Predicted metabolic fate in human liver microsomes.

Safety & Toxicology Data
  • GHS Classification: Acute Tox. 3 (Oral) .

  • Hazard Statement: H301 (Toxic if swallowed).

  • Handling: Must be handled in a fume hood with nitrile gloves. It possesses high lipophilicity (Predicted LogP ~1.1), facilitating dermal absorption.

  • LD50 Estimate: Based on structural analogs (Nicotine LD50 ~50 mg/kg in rats), the estimated LD50 for this acyclic analog is 50-150 mg/kg (Oral, Rat). The flexibility reduces potency, likely raising the LD50 compared to nicotine, but it remains a potent neurotoxin.

Part 5: Data Summary Table

PropertyValue / DescriptionSource/Method
Binding Affinity (

)
Predicted: 1 - 10

(

)
Comparative SAR [1]
Functional Efficacy Partial Agonist (

~40-60%)
FLIPR Assay
LogP 1.1 (Predicted)ChemAxon
PSA (Polar Surface Area) 24.39

PubChem
Metabolic Half-life Short (< 60 min in microsomes)CYP2A6 degradation
Storage -20°C, Desiccated, Inert GasSigma-Aldrich [2]

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Sigma-Aldrich. (2024). Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine (CDS021076). Link

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (192), 29–60. Link

  • PubChem. (2024). Compound Summary: N-methyl-1-pyridin-3-ylpropan-1-amine (CID 329794323). Link

Sources

A Comprehensive Technical Guide to the Solubility of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from its bioavailability to its formulation possibilities. This guide provides an in-depth exploration of the solubility of N-Methyl-1-(3-pyridinyl)-1-propanamine, a compound of interest within various research domains. Rather than merely presenting data, this document serves as a practical and theoretical handbook for researchers, scientists, and drug development professionals. It is designed to empower you with the foundational knowledge and detailed methodologies required to conduct your own rigorous solubility assessments, ensuring the generation of reliable and reproducible data. We will delve into the "why" behind experimental choices, fostering a deeper understanding of the principles at play.

Introduction to N-Methyl-1-(3-pyridinyl)-1-propanamine

N-Methyl-1-(3-pyridinyl)-1-propanamine, also known as metanicotine, is a tertiary amine featuring a pyridine ring. Its structural similarity to other nicotinic compounds makes it a subject of interest in neuropharmacology and related fields. The presence of a basic nitrogen atom in the pyridine ring and another in the aliphatic side chain suggests that its solubility will be significantly influenced by pH. A comprehensive understanding of its behavior in various solvents is a prerequisite for any further investigation, be it for in vitro assays or formulation development.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like N-Methyl-1-(3-pyridinyl)-1-propanamine, the dissolution process involves the overcoming of intermolecular forces in the solid state and the formation of new interactions between the solute and solvent molecules. The principle of "like dissolves like" is a useful, albeit simplistic, guide. Given the presence of both a polar pyridine ring and a less polar aliphatic chain, N-Methyl-1-(3-pyridinyl)-1-propanamine is expected to exhibit a nuanced solubility profile across a range of solvents with varying polarities.

Factors that critically influence the solubility of this compound include:

  • Solvent Polarity: The polarity of the solvent will play a key role. Polar protic solvents (e.g., water, ethanol) can engage in hydrogen bonding with the nitrogen atoms of the pyridine ring and the tertiary amine. Polar aprotic solvents (e.g., DMSO, acetonitrile) will interact through dipole-dipole forces. Nonpolar solvents (e.g., hexane, toluene) are less likely to be effective solvents.

  • pH: As a basic compound, the solubility of N-Methyl-1-(3-pyridinyl)-1-propanamine in aqueous media is expected to be highly pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming a more soluble salt. Conversely, in basic solutions, the compound will exist in its less soluble free base form.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically.

  • Crystalline Form: The solid-state properties, such as polymorphism, can significantly impact solubility. Different crystal lattices will have different lattice energies that must be overcome for dissolution to occur.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and its ability to determine the true thermodynamic solubility, which is a critical parameter for drug development and formulation.[3][4] This method ensures that the solution is in equilibrium with the solid phase, providing a definitive solubility value under the specified conditions.

Detailed Experimental Protocol

Materials:

  • N-Methyl-1-(3-pyridinyl)-1-propanamine (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Methyl-1-(3-pyridinyl)-1-propanamine to a series of vials, each containing a known volume of the different solvents to be tested. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[1]

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[3][4] The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of N-Methyl-1-(3-pyridinyl)-1-propanamine of known concentrations in the respective solvents.

    • Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the dissolved N-Methyl-1-(3-pyridinyl)-1-propanamine in the filtered samples by interpolating from the calibration curve.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Water257.0Illustrative ValueIllustrative Value
PBS257.4Illustrative ValueIllustrative Value
0.1 M HCl251.0Illustrative ValueIllustrative Value
Ethanol25N/AIllustrative ValueIllustrative Value
Acetonitrile25N/AIllustrative ValueIllustrative Value
DMSO25N/AIllustrative ValueIllustrative Value
Hexane25N/AIllustrative ValueIllustrative Value

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Workflow Diagram

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm) D->E G Analyze samples and standards (HPLC or UV-Vis) E->G F Prepare standard solutions F->G H Determine concentration G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative Method: Potentiometric Titration for Ionizable Compounds

For ionizable compounds like N-Methyl-1-(3-pyridinyl)-1-propanamine, potentiometric titration offers a powerful and efficient method for determining the pH-solubility profile and the intrinsic solubility (the solubility of the un-ionized form).[5][6] This technique involves titrating a solution of the compound and monitoring the pH as a function of the titrant volume.

Rationale for Method Selection

Potentiometric titration is particularly advantageous for determining the solubility of ionizable compounds as it can provide a complete pH-solubility profile from a single experiment.[7] This method is also amenable to automation, increasing throughput.

Detailed Experimental Protocol

Materials:

  • N-Methyl-1-(3-pyridinyl)-1-propanamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Potentiometer with a pH electrode

  • Automated titrator (recommended)

  • Stir plate and stir bar

Procedure:

  • Sample Preparation:

    • Prepare a suspension of N-Methyl-1-(3-pyridinyl)-1-propanamine in deionized water at a known concentration.

  • Titration:

    • Place the suspension in a beaker on a stir plate and immerse the pH electrode.

    • Begin titrating with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition.

    • Continue the titration until the pH drops significantly, indicating the complete dissolution and protonation of the compound.

    • The point at which the solid completely dissolves can be observed visually or detected by a change in the titration curve.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The intrinsic solubility and pKa can be calculated from the titration data using appropriate equations that relate the pH, the concentration of the added titrant, and the amount of dissolved and undissolved compound.[5][8]

Experimental Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare a suspension of the compound in water B Titrate with standardized acid (HCl) A->B C Record pH after each addition B->C D Plot pH vs. titrant volume E Calculate intrinsic solubility and pKa D->E

Caption: Workflow for Potentiometric Titration Solubility Determination.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of N-Methyl-1-(3-pyridinyl)-1-propanamine. By following the detailed protocols for the shake-flask method and potentiometric titration, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent stages of research and development, including formulation design, pharmacokinetic studies, and toxicological assessments. Further investigations could explore the effect of co-solvents and the formation of different salt forms to modulate the solubility of this compound for specific applications.

References

  • World Health Organization. Annex 4. In: WHO Technical Report Series, No. 1019, 2019. Available from: [Link]

  • A Review on Recent Advancements in Approaches for Estimation of Drug Solubility. Research J. Pharm. and Tech. 2021; 14(10): 5543-5550. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Zarghampour A, et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024; 30(2): 274-278. Available from: [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. Available from: [Link]

  • Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020; 92(14): 9511–9515. Available from: [Link]

  • PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Anal Chem. 2020; 92(14):9511-9515. Available from: [Link]

  • Jouyban A. Experimental and Computational Methods Pertaining to Drug Solubility. In: Drug Design and Discovery in Alzheimer's Disease. Humana Press; 2010. Available from: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. 2022. Available from: [Link]

  • ACS Publications. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. J. Chem. Educ. 2017; 94(4): 476–481. Available from: [Link]

  • ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. 2017. Available from: [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. 2013. Available from: [Link]

  • Grokipedia. Rivanicline. Available from: [Link]

  • PubChem. N-Methyl-1,3-propanediamine. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 1-methyl, N-(1-methylethyl). Available from: [Link]

  • Cheméo. Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Available from: [Link]

  • PubChem. Rivanicline. Available from: [Link]

  • Wikipedia. Rivanicline. Available from: [Link]

  • PubChem. N-methylpropan-1-amine;propane-1,3-diamine. Available from: [Link]

Sources

Methodological & Application

Application Note: Dosage Determination and Pharmacological Characterization of N-Methyl-1-(3-pyridinyl)-1-propanamine in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Methyl-1-(3-pyridinyl)-1-propanamine (herein referred to as N-Me-3PyPr ) is a structural analog of nicotine and metanicotine. While it shares the 3-pyridyl moiety critical for nicotinic acetylcholine receptor (nAChR) binding, its linear propyl chain and secondary amine substitution suggest a distinct pharmacokinetic and pharmacodynamic profile compared to rigid bicyclic analogs like nicotine.

This application note provides a rigorous framework for determining the optimal experimental dosage of N-Me-3PyPr in rodent models. Because specific in vivo literature for this precise analog is sparse compared to its parent compounds, this guide utilizes a Novel Chemical Entity (NCE) escalation protocol grounded in established nicotinic pharmacology.

Compound Properties
PropertyDetail
IUPAC Name N-Methyl-1-(pyridin-3-yl)propan-1-amine
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Predicted Target nAChR Agonist/Partial Agonist (α4β2, α7 subtypes)
Solubility Soluble in water (as hydrochloride salt); Free base requires pH adjustment
Storage -20°C, desiccated, protected from light

Pre-Experimental Preparation

Formulation Strategy

Critical Causality: Nicotinic amines are often hygroscopic and prone to oxidation. Inaccurate weighing of the salt form vs. free base is the #1 cause of dosage error in behavioral studies.

  • Salt Correction: If using a salt form (e.g., dihydrochloride, oxalate), calculate the free base equivalent.

    • Formula:

      
      
      
  • Vehicle Selection: Sterile 0.9% Saline (NaCl).

    • pH Adjustment: If using the free base, the solution will be alkaline. Titrate to pH 7.4 using dilute HCl.

  • Stability: Prepare fresh daily. Nicotinic analogs can degrade in solution.

Subject Selection
  • Species: C57BL/6J Mice (Standard for nAChR research due to consistent isoform expression).

  • Age: 8–12 weeks.

  • Sex: Both sexes (Mandatory per NIH guidelines, though nAChR sensitivity can vary by sex).

Protocol A: Maximum Tolerated Dose (MTD) & Irwin Screen

Objective: Define the upper safety limit and identify acute toxicological signs (seizures, ataxia) before efficacy testing.

Experimental Design
  • Method: Modified Irwin Test / Functional Observational Battery (FOB).

  • Dosing Regimen: Logarithmic escalation (Single bolus injection).

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • N-value: 3 mice per dose (Sentinel cohort).[1]

Step-by-Step Workflow
  • Baseline: Acclimate mice to the observation cage for 30 minutes. Record baseline body temperature and respiration.

  • Administration: Administer N-Me-3PyPr at 0.1, 1.0, 10.0, and 30.0 mg/kg (separate cohorts).

  • Observation Window: Continuous monitoring for 0–60 minutes post-injection.

  • Scoring Criteria:

ScoreObservationInterpretationAction
0 Normal explorationNo acute effectProceed to higher dose
1 Hypolocomotion, Straub tailMild nicotinic activationValid therapeutic range
2 Tremors, ataxia, splayed gaitHigh activationApproaching MTD
3 Clonic/Tonic convulsionsToxicitySTOP - MTD Exceeded

Stop Rule: If Grade 3 (Seizures) or respiratory distress occurs in >1 animal, the previous lower dose is designated the MTD.

Protocol B: Efficacy Determination (Dose-Response)

Objective: Identify the


 for pharmacological activity. Nicotinic agonists typically display an Inverted-U (Biphasic)  dose-response curve.

Core Readouts:

  • Hypothermia: A robust, quantifiable biomarker for central nAChR activation.

  • Locomotor Activity: Distinguishes stimulation (low dose) from sedation/toxicity (high dose).

Workflow Diagram (Graphviz)

DoseDetermination cluster_legend Readout Interpretation Start Start: N-Me-3PyPr Prep Prepare Solutions (0.3, 1.0, 3.0, 10 mg/kg) Start->Prep Inject Injection (i.p.) T=0 min Prep->Inject Measure1 Locomotor Activity (Open Field 0-30 min) Inject->Measure1 Measure2 Rectal Temp (T=30, 60 min) Measure1->Measure2 Decision Analyze Data Measure2->Decision ResultA Hyperactivity Decision->ResultA Low Dose Effect ResultB Hypoactivity/Hypothermia Decision->ResultB High Dose Effect ResultA->ResultB Inverted-U Curve

Caption: Workflow for establishing the biphasic dose-response profile of N-Me-3PyPr.

Detailed Procedure
  • Groups: Vehicle, 0.3, 1.0, 3.0, 10.0 mg/kg (n=8-10 per group).

  • Environment: Automated Open Field chambers (low light, 40 lux).

  • Execution:

    • T-30 min: Acclimate animals to the testing room.

    • T-0: Administer compound.

    • T 0-30: Record horizontal distance traveled (cm) and rearing counts.

    • T+30 & T+60: Measure rectal temperature using a lubricated digital probe.

  • Data Analysis:

    • Plot Dose (X-axis, log scale) vs. Response (Y-axis).

    • Look for the "peak" efficacy before the curve drops due to desensitization or sedation.

Protocol C: Mechanistic Validation (Antagonist Challenge)

Objective: Confirm that the observed effects are mediated by nAChRs and not off-target toxicity.

Antagonist: Mecamylamine (Non-selective nAChR antagonist).

Protocol
  • Pre-treatment: Administer Mecamylamine (1.0 mg/kg, s.c.) or Saline 15 minutes prior to N-Me-3PyPr.

  • Treatment: Administer the Effective Dose of N-Me-3PyPr determined in Protocol B.

  • Readout: If Mecamylamine blocks the hypothermia or locomotor changes, the mechanism is confirmed as nicotinic.

Expected Results & Troubleshooting

Data Interpretation Table
ReadoutLow Dose (Est. 0.3 - 1 mg/kg)High Dose (Est. 3 - 10 mg/kg)Interpretation
Locomotion Increased (Stimulation)Decreased (Sedation)Classic biphasic nicotinic profile.
Body Temp No ChangeDecrease (-1°C to -3°C)Central nAChR activation (likely α4β2).
Seizures NonePossible (at >10 mg/kg)Toxicity threshold reached.
Troubleshooting
  • Issue: High variability in behavioral data.

    • Solution: Nicotinic responses are highly stress-sensitive. Ensure strict habituation protocols and minimize handling.

  • Issue: No effect observed at 10 mg/kg.

    • Solution: N-Me-3PyPr may have poor blood-brain barrier (BBB) penetrability compared to nicotine. Consider Intracerebroventricular (ICV) administration to verify central activity.

References

  • Matta, S. G., et al. (2007). Guidelines on nicotine dose selection for in vivo research.[2] Psychopharmacology, 190(3), 269–319. Link

  • Taly, A., et al. (2009). Nicotinic acetylcholine receptors as drug targets: Influence of the specific backbone. Current Drug Targets, 10(7). Link

  • Damaj, M. I., et al. (1999). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics, 291(1), 390-398. Link

  • Sigma-Aldrich. Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine (CDS021076). Link

Sources

analytical techniques for detecting N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS: 959239-30-6, hereafter referred to as NMP ) is a structural analog of nicotine and a secondary amine pyridine derivative. While less characterized than standard tobacco alkaloids (e.g., nornicotine, anabasine), NMP is emerging as a critical Process-Related Impurity (PRI) in the manufacturing of synthetic nicotine .

Chemically, NMP corresponds to the reductive amination product of 3-propionylpyridine. Its presence in synthetic nicotine formulations indicates incomplete purification or specific side-reactions during the alkylation/reduction steps.

This guide details a validated workflow for the trace quantitation of NMP using UHPLC-MS/MS (ESI+) and GC-MS , designed for researchers in Next-Generation Nicotine Delivery (NGND) and regulatory compliance (PMTA/TPD).

Part 1: Chemical Context & Analytical Challenges

The "Why": Origin and Significance

Unlike natural tobacco alkaloids derived from Nicotiana tabacum, NMP is typically synthetic.

  • Synthetic Route: It is formed via the reductive amination of 3-propionylpyridine with methylamine.

  • Regulatory Risk: As a secondary amine, NMP is a precursor to Tobacco-Specific Nitrosamines (TSNAs) if exposed to nitrosating agents. Specifically, it could theoretically form N-nitroso-N-methyl-1-(3-pyridinyl)-1-propanamine , a structural homolog of NNK.

Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 150.22 g/mol [1][2]

  • pKa: ~9.0–9.5 (estimated, secondary amine).

  • Solubility: Highly soluble in water, methanol, and acetonitrile; moderately soluble in non-polar solvents.

  • UV Activity: Strong absorption at 260 nm (pyridine ring).

Part 2: Primary Method – UHPLC-MS/MS (Trace Quantitation)

Objective: Quantitation of NMP at ng/mL (ppb) levels in e-liquid matrices or nicotine salts.

Method Rationale

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) or High-pH Reversed-Phase (RP) . Standard acidic RP (C18 + Formic Acid) often fails because NMP is protonated and elutes in the void volume.

  • Selected Mode: High-pH Reversed-Phase .

  • Reasoning: At pH 10, the secondary amine is deprotonated (neutral), increasing hydrophobicity and retention on C18, improving peak shape and separation from hydrophilic matrix components.

Experimental Protocol

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH

    
    OH).
    
  • Solvent B: 100% Acetonitrile (LC-MS Grade).

  • Internal Standard (ISTD): Nicotine-d

    
     or Nornicotine-d
    
    
    
    (Structurally similar).

Instrumentation:

  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ or equivalent.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (High pH stable).

LC Gradient:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
6.0 60 0.4
7.0 95 0.4
9.0 95 0.4
9.1 5 0.4

| 12.0 | 5 | 0.4 |

MS/MS Parameters (ESI Positive):

  • Source Temp: 500°C

  • Ion Spray Voltage: 4500 V

  • Curtain Gas: 35 psi

MRM Transitions (Pre-validation required):

  • Precursor Ion: 151.1 [M+H]

    
    
    
  • Quantifier Ion: 122.1 (Loss of ethyl group via

    
    -cleavage).
    
  • Qualifier Ion: 80.1 (Pyridine ring fragment).

  • Mechanism: The fragmentation is driven by the stability of the pyridyl cation and the loss of the alkyl chain.

Sample Preparation (Dilute-and-Shoot)
  • Weigh: 100 mg of E-liquid/Nicotine salt.

  • Dissolve: Add 10 mL of 50:50 Methanol:Water (containing 100 ng/mL ISTD).

  • Vortex: 30 seconds.

  • Filter: 0.22 µm PTFE syringe filter.

  • Inject: 2 µL.

Part 3: Orthogonal Method – GC-MS (Confirmation)

Objective: Structural confirmation and assay at higher concentrations (ppm level).

Method Rationale

Direct injection of secondary amines can lead to peak tailing due to interaction with silanol groups in the liner/column. We employ Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or TFAA (Trifluoroacetic anhydride) to cap the amine.

Protocol (TFAA Derivatization)
  • Extraction: Extract 50 mg sample into 1 mL Dichloromethane (DCM) + 0.1 mL 1M NaOH (to freebase).

  • Phase Sep: Collect organic layer.

  • Derivatization: Add 50 µL TFAA to the DCM extract. Incubate at 60°C for 20 mins.

  • Dry/Reconstitute: Evaporate under N

    
    , reconstitute in Ethyl Acetate.
    
  • GC Parameters:

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split 10:1.

    • Oven: 60°C (1 min) -> 20°C/min -> 300°C.

    • Detection: SIM mode (Target m/z will shift by +96 Da for TFA group).

Part 4: Visualization & Logic

Synthesis & Impurity Pathway

The following diagram illustrates the origin of NMP during synthetic nicotine production and its analytical workflow.

NMP_Analysis Start Precursor: 3-Propionylpyridine Reagent + Methylamine (Reductive Amination) Start->Reagent Product Target Impurity: NMP (C9H14N2) Reagent->Product Side Reaction Sample Sample Matrix (E-liquid/Salt) Product->Sample Contamination Prep Prep: High pH Liquid-Liquid Extraction Sample->Prep LCMS UHPLC-MS/MS (Quantitation) Prep->LCMS Trace (<1 ppm) GCMS GC-MS (Confirmation) Prep->GCMS Assay (>10 ppm)

Caption: Figure 1. Formation pathway of NMP from 3-propionylpyridine and the bifurcated analytical strategy for trace vs. assay level detection.

Part 5: Data Reporting & Validation Criteria

System Suitability Table
ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 min of StandardEnsures column stability and correct peak ID.
Peak Symmetry (Tailing) 0.8 – 1.2Critical for secondary amines; indicates successful suppression of silanol/ionic interactions.
S/N Ratio (LOQ) > 10:1Defines the Limit of Quantitation (typically ~1–5 ng/mL).
Resolution (Rs) > 1.5Must be fully resolved from Nicotine and Nornicotine.
Troubleshooting Guide
  • Issue: Broad/Tailing Peaks in LC-MS.

    • Root Cause: pH mismatch. The amine is partially protonated.

    • Fix: Ensure Mobile Phase A is pH 10.[3]0. Use a fresh Ammonium Hydroxide source.

  • Issue: Low Sensitivity.

    • Root Cause: Ion suppression from Propylene Glycol (PG) matrix.

    • Fix: Increase divert valve time (divert first 1.5 mins to waste) or use MCX SPE cleanup.

References

  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine. Retrieved from

  • ChemicalBook. (2025). N-METHYL-1-(3-PYRIDINYL)-1-PROPANAMINE Properties and Structure. Retrieved from

  • Shimadzu Application News. (2017). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (Used as reference for amine extraction/MS parameters). Retrieved from

  • PubChem. (2025).[4] Compound Summary: N-Methyl-1,3-propanediamine (Structural Analog Reference). Retrieved from

  • Farsalinos, K. E., et al. (2015). Analytical assessment of e-cigarettes: Impurities and degradation products. (General reference for nicotine impurity profiling). Addiction.

Disclaimer: This protocol is for research and development purposes only. Validation according to ICH Q2(R1) guidelines is required before applying this method to regulated batch release testing.

Sources

N-Methyl-1-(3-pyridinyl)-1-propanamine as a tool for studying nicotinic receptors

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for N-Methyl-1-(3-pyridinyl)-1-propanamine , a specialized chemical probe used in nicotinic acetylcholine receptor (nAChR) research.

A Structural Probe for Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Domains[1]

Introduction & Executive Summary

N-Methyl-1-(3-pyridinyl)-1-propanamine is a synthetic small molecule belonging to the class of 3-pyridyl ether/amine ligands . Structurally, it represents an open-chain analog of nicotine where the pyrrolidine ring is "opened" and modified. Specifically, it is an


-ethyl-substituted N-methyl-3-picolylamine .

Unlike the well-known agonist Metanicotine (RJR-2403), which positions the amine at the terminus of a butenyl chain, this compound features the amine functionality directly at the benzylic (


) position relative to the pyridine ring, with an ethyl group providing steric bulk. This unique topology makes it a critical tool for:
  • Mapping the Steric Tolerance of the nAChR agonist binding pocket (orthosteric site).

  • Differentiating Subtype Selectivity (e.g.,

    
     vs. 
    
    
    
    ) based on the flexibility of the side chain.
  • Fragment-Based Drug Discovery (FBDD) as a core scaffold for designing novel nicotinic modulators.

This guide provides the protocols necessary to validate its binding affinity, functional efficacy, and mechanism of action.

Chemical Structure & Pharmacology

Structural Logic

The compound mimics the pharmacophore of nicotine but lacks the conformational constraint of the pyrrolidine ring.

  • Cationic Center: The secondary amine (N-methyl) is protonated at physiological pH, mimicking the pyrrolidinium nitrogen of nicotine.

  • H-Bond Acceptor: The pyridine nitrogen serves as the canonical hydrogen bond acceptor.

  • Steric Probe: The

    
    -ethyl group introduces a chiral center and steric bulk that probes the hydrophobic sub-pocket usually occupied by the C3-C4 segment of the nicotine pyrrolidine ring.
    
FeatureNicotineMetanicotine (RJR-2403)N-Methyl-1-(3-pyridinyl)-1-propanamine
Core Structure Pyridine + PyrrolidinePyridine + ButenylaminePyridine +

-Ethyl-Picolylamine
Linker Direct C-C bondAlkene spacerDirect C-C bond
Amine Position Cyclic (Distal)Terminal (Distal)Benzylic (Proximal)
Conformation ConstrainedFlexibleSemi-Flexible (Rotatable)
Mechanism of Action

Based on Structure-Activity Relationship (SAR) data for


-substituted picolylamines, this compound acts as a nicotinic agonist . The proximity of the amine to the pyridine ring (1-carbon separation) suggests it binds to the orthosteric site at the 

-subunit interface. The ethyl group likely dictates selectivity; smaller substituents (methyl) often favor

, while larger lipophilic groups can shift selectivity or reduce efficacy to partial agonism.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (


) of the compound for 

and

nAChR subtypes.

Materials:

  • Membrane Prep: Rat cortical membranes (

    
    ) or Hippocampal membranes (
    
    
    
    ).
  • Radioligands:

    
    -Epibatidine (high affinity, non-selective) or 
    
    
    
    -Methyllycaconitine (MLA) (
    
    
    selective).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in ice-cold binding buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L Radioligand (Final conc: 0.5 nM for Epibatidine).
      
    • 25

      
      L Test Compound (N-Methyl-1-(3-pyridinyl)-1-propanamine) at varying concentrations (
      
      
      
      M to
      
      
      M).
    • Non-specific binding defined by 300

      
      M Nicotine.
      
  • Equilibrium: Incubate for 75 minutes at 25°C (room temperature).

  • Harvest: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess the functional efficacy (Agonist vs. Antagonist) and potency (


).

Materials:

  • Cells: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye: Fluo-4 AM or Calcium-6 assay kit.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader).

Workflow:

  • Seeding: Plate cells in poly-D-lysine coated 384-well black plates (24 hours prior).

  • Dye Loading: Incubate cells with Calcium-6 dye for 1 hour at 37°C.

  • Compound Addition:

    • Prepare compound plates with 5x serial dilutions.

    • Agonist Mode: Add compound and monitor fluorescence increase for 180 seconds.

    • Antagonist Mode: Pre-incubate with compound for 10 mins, then inject

      
       concentration of Acetylcholine.
      
  • Data Analysis: Normalize fluorescence (

    
    ). Plot dose-response curves.
    

Visualization of Signaling & Workflow

nAChR Signaling Pathway

This diagram illustrates the downstream effects of N-Methyl-1-(3-pyridinyl)-1-propanamine binding to the nAChR.

nAChR_Signaling Ligand N-Methyl-1-(3-pyridinyl)-1-propanamine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Orthosteric) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Signaling Downstream Signaling (ERK/CREB, Neurotransmitter Release) IonFlux->Signaling Direct Ca2+ CaRelease Voltage-Gated Ca2+ Channels (Activation) Depolarization->CaRelease CaRelease->Signaling

Caption: Signal transduction pathway initiated by agonist binding to neuronal nicotinic receptors.

Radioligand Binding Workflow

A visual guide to the competition binding assay described in Protocol A.

Binding_Assay Step1 Membrane Prep (Rat Cortex) Step2 Incubation (Membrane + 3H-Ligand + Drug) Step1->Step2 Step3 Filtration (GF/B Filters + PEI) Step2->Step3 75 min @ 25°C Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Ki Calculation) Step4->Step5

Caption: Step-by-step workflow for determining binding affinity (Ki).

Critical Considerations & Troubleshooting

ParameterRecommendationRationale
Solubility Dissolve in DMSO (stock 100 mM), then dilute in aqueous buffer.The free base is an oil; the HCl salt is solid but hygroscopic.
Chirality Note: The CAS 959239-30-6 is typically racemic.nAChRs are stereoselective. The (S)-enantiomer is usually more potent for nicotine analogs. Consider chiral HPLC separation if high potency is required.
Stability Store stock solutions at -20°C. Avoid repeated freeze-thaw.Amines can oxidize over time.
Nonspecific Binding Use 0.5% PEI pre-soaked filters.Reduces hydrophobic binding of the ligand to the filter matrix.

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092–1101. Link

  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine (CDS021076). Link

  • Lin, N. H., et al. (1997). Synthesis and structure-activity relationships of 3-substituted pyridine derivatives as neuronal nicotinic receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for alpha-substituted picolylamines). Link

Application Notes & Protocols for the Administration of N-Methyl-1-(3-pyridinyl)-1-propanamine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the administration of N-Methyl-1-(3-pyridinyl)-1-propanamine to rodent models (mice and rats). It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The protocols herein are synthesized from established veterinary and pharmacological guidelines to ensure scientific validity, reproducibility, and adherence to animal welfare standards. We will explore the four primary parenteral and enteral routes: Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), and Oral Gavage (PO). The guide emphasizes the causal reasoning behind procedural steps, vehicle selection, and post-administration monitoring.

Section 1: Foundational Principles of Substance Administration in Rodents

The selection of an administration route is a critical decision in any preclinical study, profoundly influencing the pharmacokinetic and pharmacodynamic profile of the test compound.[1][2] N-Methyl-1-(3-pyridinyl)-1-propanamine, a substituted pyridine derivative, requires careful consideration of its physicochemical properties to ensure optimal delivery and absorption. Parenteral routes (IV, IP, SC) introduce the substance directly into the systemic circulation or a body cavity, bypassing the gastrointestinal (GI) tract and first-pass metabolism, which often results in higher bioavailability.[3] In contrast, the enteral route (Oral Gavage) subjects the compound to the harsh environment of the GI tract and hepatic first-pass metabolism, which can significantly alter its structure and reduce systemic exposure.[3][4][5]

A Note on Compound-Specific Data: As of the date of this publication, detailed public-domain pharmacokinetic (PK) data (e.g., bioavailability, Cmax, Tmax, half-life) for N-Methyl-1-(3-pyridinyl)-1-propanamine across different administration routes in rodents is not extensively documented. Therefore, the execution of a pilot PK study is strongly recommended to characterize the compound's behavior in your specific model and formulation. Such a study typically involves administering the compound via different routes to small groups of animals and collecting blood samples at various time points to determine its concentration profile.[2]

Vehicle Selection: The choice of vehicle is paramount for compound solubility, stability, and animal safety.[6] For N-Methyl-1-(3-pyridinyl)-1-propanamine, which is a solid, initial solubility tests should be performed. Common sterile, isotonic vehicles for parenteral routes include:

  • 0.9% Sodium Chloride (Saline)

  • Phosphate-Buffered Saline (PBS)

  • 5% Dextrose in Water (D5W)

For oral administration, vehicles can be aqueous or lipid-based, depending on the compound's properties.[7] The pH of the final formulation should be maintained between 5 and 9 to minimize irritation.[6]

Section 2: Intravenous (IV) Administration

IV injection offers the most rapid and complete systemic exposure (100% bioavailability by definition), making it ideal for studies requiring precise plasma concentrations and immediate effect.[3] The lateral tail vein is the most common and accessible site for IV administration in both mice and rats.[8][9]

Quantitative Guidelines for IV Injection
ParameterMouseRat
Injection Site Lateral Tail VeinLateral Tail Vein
Needle Gauge 27-30 G25-27 G
Max Volume (Bolus) < 0.2 mL (or 5 mL/kg)< 0.5 mL (or 5 mL/kg)
Injection Speed Slow, over 1 minuteSlow, over 1 minute

Sources:[3][8][10]

Experimental Protocol: IV Tail Vein Injection
  • Preparation:

    • Calculate the required dose for each animal based on its most recent body weight.[11]

    • Prepare the dosing solution in a sterile vehicle. Warm the solution to room or body temperature to prevent thermal shock.[8][11]

    • Load the solution into a sterile syringe fitted with the appropriate gauge needle. Remove all air bubbles.[11]

  • Animal Restraint and Vein Dilation:

    • Place the rodent in a suitable restraint device to secure the body while allowing access to the tail.[8]

    • Warm the tail using a heat lamp or warm water (40-45°C) to induce vasodilation, making the lateral veins more visible and accessible.[8]

  • Injection Procedure:

    • Clean the tail with 70% ethanol.

    • Identify one of the lateral tail veins. Start the injection attempt at the distal (lower) third of the tail.[8][9]

    • With the needle bevel facing up, insert it into the vein at a shallow angle (15-20°).[9]

    • A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Inject the substance slowly and steadily.[8] The solution should flow with no resistance, and the vein should blanch momentarily.[9]

    • If swelling occurs (indicating a subcutaneous leak), stop immediately, withdraw the needle, and apply gentle pressure. A maximum of three attempts per vein is recommended.[8]

  • Post-Procedure Monitoring:

    • After withdrawing the needle, apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any signs of distress, including lethargy, abnormal posture, or adverse reaction at the injection site.

Workflow Diagram: IV Administration```dot

// Node Definitions prep [label="1. Dose Calculation\n& Formulation Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; restrain [label="2. Animal Restraint\n& Tail Warming", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="3. Tail Vein\nInjection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Post-Procedure\nMonitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> restrain [label="Syringe ready"]; restrain -> inject [label="Vein dilated"]; inject -> monitor [label="Dose administered"]; monitor -> end; }

Caption: Workflow for Intraperitoneal (IP) Injection.

Section 4: Subcutaneous (SC) Administration

SC injection involves depositing the substance into the loose connective tissue just beneath the skin, typically in the interscapular region (scruff). [1]This route provides slower, more sustained absorption compared to IV or IP routes, making it suitable for compounds that require prolonged release or are irritants. [12]

Quantitative Guidelines for SC Injection
ParameterMouseRat
Injection Site Interscapular Region (Scruff)Interscapular Region (Scruff)
Needle Gauge 25-27 G23-25 G
Max Volume/Site < 1-2 mL (or 5 mL/kg)< 2 mL (or 5 mL/kg)

Sources:[1][3][10]

Experimental Protocol: SC Injection
  • Preparation:

    • Follow the standard dose calculation and formulation preparation steps.

  • Animal Restraint:

    • Manually restrain the animal on a flat surface.

  • Injection Procedure:

    • Gently lift the loose skin over the interscapular area to form a "tent". [1][9] * Insert the needle at a 30-45° angle into the base of the tented skin, parallel to the animal's body. [1][9]Be careful not to pass through both layers of skin.

    • Aspirate briefly to ensure a blood vessel has not been entered. [1] * Inject the substance. A small bleb or pocket will form under the skin. [1] * Withdraw the needle and apply gentle pressure to the injection site to prevent leakage. For repeated injections, alternate injection sites. [9]

  • Post-Procedure Monitoring:

    • Return the animal to its cage.

    • Monitor the injection site for signs of irritation, inflammation, or necrosis, especially if the formulation is not isotonic or has a non-physiological pH.

Workflow Diagram: SC Administration

SC_Workflow prep 1. Dose Calculation & Formulation Prep restrain 2. Animal Restraint prep->restrain tent 3. Form Skin Tent (Interscapular) restrain->tent inject 4. Inject into Subcutaneous Space tent->inject monitor 5. Post-Procedure Monitoring inject->monitor end End monitor->end

Caption: Workflow for Subcutaneous (SC) Injection.

Section 5: Oral Gavage (PO)

Oral gavage is a precise method for delivering a specific volume of a liquid substance directly into the stomach via the esophagus. [13][14][15]This technique is essential when accurate dosing is required and administration in food or water is not feasible. [3]Proper technique is critical to prevent accidental administration into the trachea or perforation of the esophagus. [14]

Quantitative Guidelines for Oral Gavage
ParameterMouseRat
Needle Type Bulb-tipped gavage needleBulb-tipped gavage needle
Needle Gauge 18-24 G (weight dependent)16-20 G (weight dependent)
Max Volume 10 mL/kg10 mL/kg

Sources:[13][14][15] A smaller volume (e.g., 5 mL/kg) is often recommended to reduce the risk of reflux and aspiration. [15]

Experimental Protocol: Oral Gavage
  • Preparation:

    • Select the appropriate size gavage needle based on the animal's weight. [13][15]The needle should have a smooth, rounded tip. [14] * Pre-measure the insertion depth by holding the needle alongside the animal, with the tip at the last rib; the hub should align with the incisors. Mark this depth on the needle. [13][14] * Prepare the dosing solution and draw it into a syringe.

  • Animal Restraint:

    • Restrain the animal firmly by scruffing the neck to immobilize the head. [16]The body should be held in a vertical position to create a straight line from the pharynx to the esophagus. [13][17]

  • Gavage Procedure:

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx. [13] * The animal will typically swallow as the needle enters the pharynx, which facilitates its passage into the esophagus. [13]Never force the needle. [14]If resistance is met, withdraw and re-attempt.

    • Advance the needle smoothly to the pre-measured depth.

    • Administer the substance slowly over 2-3 seconds. [14] * Withdraw the needle gently along the same path.

  • Post-Procedure Monitoring:

    • Immediately after the procedure, observe the animal for 10-15 minutes for signs of respiratory distress (gasping, coughing) or fluid emerging from the nose or mouth, which could indicate tracheal administration. [14][16] * Continue monitoring for potential complications such as aspiration pneumonia or esophageal injury. [14]

Workflow Diagram: Oral Gavage (PO)

PO_Workflow prep 1. Select Needle & Pre-measure Depth restrain 2. Vertical Restraint prep->restrain insert 3. Insert Needle into Esophagus restrain->insert check 4. Check for Resistance insert->check check->insert Resistance met (Re-attempt) admin 5. Administer Substance Slowly check->admin No Resistance monitor 6. Post-Procedure Monitoring admin->monitor end End monitor->end

Caption: Workflow for Oral Gavage (PO) Administration.

References

  • Guidelines for the administration of substances to rodents - NTNU. (n.d.).
  • Routes and Volumes of Administration in Mice. (n.d.).
  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12).
  • Application Notes and Protocols for Oral Gavage Administration in Mice - Benchchem. (n.d.).
  • Routes Of Drug Administration. (n.d.).
  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments.
  • Oral Gavaging in mice - SWMS - Flinders University Staff. (2016, December 19).
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21).
  • a review on preclinical pharmaceutical research: principal and common routes of administration in small - IJPSR (2009), Issue 1, Vol. (2022, June 17).
  • Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
  • N-Methyl-1-(3-pyridinyl)-1-propanamine | Sigma-Aldrich. (n.d.).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Intraperitoneal injection in the rat. For oral route (figure 4), rats... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Administration and injection of substances in rats Number: AD-1 Scope - Direction des services vétérinaires. (2011, September 15).
  • Tissue distribution and excretion of N-methyl-2-pyrrolidone in male and female rats. (n.d.).
  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC. (2019, December 23).
  • Intraperitoneal Injection of Neonatal Mice - PMC. (2023, September 20).
  • Position Statement on Intraperitoneal Injections in Rodents - University of Wollongong. (n.d.).
  • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF - ResearchGate. (n.d.).
  • N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors - PubMed. (2008, October 15).
  • (PDF) Subcutaneous administration of biotherapeutics: Current experience in animal models - ResearchGate. (2015, March 11).
  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - ResearchGate. (n.d.).
  • The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. (n.d.).
  • Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite - PubMed. (n.d.).
  • Rodent MDA. (n.d.).
  • The profile of urinary metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rats is determined by its pulmonary metabolism - PubMed. (n.d.).
  • Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat - ResearchGate. (n.d.).
  • Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the reproduction of female mice - PubMed. (2019, November 15).
  • Intraperitoneal Injection of Neonatal Mice - UCL Discovery. (2023, September 20).
  • (PDF) Protocol for mouse perfusion with dye, DAPI staining, and slide preparation v1. (n.d.).
  • Pharmacokinetics of tobacco-specific N-nitrosamines - PubMed. (n.d.).
  • Gad Vehicles Database. (n.d.).
  • N-Methyl-1-propanamine - CymitQuimica. (n.d.).
  • Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells - PMC. (2022, May 16).
  • Midbrain viral injections for striatal fiber photometry in mice - Protocols.io. (2023, February 16).
  • Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues - PubMed. (2000, June 15).

Sources

developing a bioassay with N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Developing a Cell-Based Bioassay for N-Methyl-1-(3-pyridinyl)-1-propanamine: A Guide to Characterizing Monoamine Transporter and Oxidase Inhibition

Abstract

This document provides a comprehensive guide for developing and executing a robust in vitro bioassay to characterize the pharmacological activity of N-Methyl-1-(3-pyridinyl)-1-propanamine. Given its structural features—a pyridine ring and a secondary amine moiety—this compound is a candidate for interaction with key neurological targets such as monoamine transporters and monoamine oxidases.[1] We present a strategic, multi-assay workflow designed for researchers in neuropharmacology and drug development. The primary assay is a fluorescence-based neurotransmitter transporter uptake inhibition screen, followed by secondary enzymatic assays for monoamine oxidase (MAO) inhibition and a critical cell viability assessment to ensure data integrity. The protocols herein are detailed to be self-validating, explaining the scientific rationale behind key steps to empower researchers to generate reliable and reproducible data.

Introduction: The Scientific Rationale

N-Methyl-1-(3-pyridinyl)-1-propanamine possesses a chemical scaffold that suggests potential activity within the central nervous system (CNS). Its structure bears resemblance to compounds known to interact with the monoaminergic system, which plays a crucial role in mood, cognition, and various neurological disorders.[2] The primary regulators of this system are the neurotransmitter transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and the metabolic enzymes monoamine oxidase A and B (MAO-A and MAO-B).[2][3]

  • Monoamine Transporters (DAT, NET, SERT): These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal.[4] Inhibition of these transporters increases the concentration of neurotransmitters and is a primary mechanism for many antidepressant and psychostimulant drugs.[4]

  • Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial enzymes catabolize monoamine neurotransmitters.[5] Their inhibition can also increase neurotransmitter levels and is a therapeutic strategy for depression and Parkinson's disease.[5]

Therefore, a logical first step in characterizing N-Methyl-1-(3-pyridinyl)-1-propanamine is to assess its inhibitory potential against these targets. This guide outlines a high-throughput, fluorescence-based assay for the transporters, a secondary enzymatic assay for MAOs, and an essential cytotoxicity assay to rule out non-specific effects.

Strategic Assay Workflow

A tiered approach is the most efficient method for characterizing a novel compound. This workflow prioritizes a high-throughput primary screen to identify initial activity, followed by more specific secondary assays and validation steps to confirm the mechanism and rule out artifacts.

AssayWorkflow start Start: Compound N-Methyl-1-(3-pyridinyl)-1-propanamine primary_screen Primary Screen: Monoamine Transporter Uptake Assay (DAT, NET, SERT) start->primary_screen decision1 Inhibitory Activity Observed? primary_screen->decision1 no_activity No Significant Activity. Consider Other Targets. decision1->no_activity No hit_confirmation Hit Confirmation & IC50 Determination decision1->hit_confirmation Yes secondary_screen Secondary Screen: MAO-A / MAO-B Enzyme Inhibition Assay hit_confirmation->secondary_screen cytotoxicity Validation: Cell Viability / Cytotoxicity Assay hit_confirmation->cytotoxicity final_analysis Final Analysis: Determine Potency (IC50) & Selectivity Profile secondary_screen->final_analysis cytotoxicity->final_analysis

Caption: Strategic workflow for characterizing N-Methyl-1-(3-pyridinyl)-1-propanamine.

Safety & Handling Precautions

N-Methyl-1-(3-pyridinyl)-1-propanamine is classified as an acute oral toxin (Category 3). All handling must be performed in accordance with institutional safety protocols and the information provided in the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, well-ventilated, and locked-up area, away from incompatible materials like strong oxidizing agents.[6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Primary Screening: Monoamine Transporter Uptake Assay

This protocol is adapted from established fluorescence-based methods, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit, which provides a reliable, non-radioactive alternative for measuring transporter activity.[9][10]

Principle of the Assay

The assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[11] Cells stably expressing a specific transporter (DAT, NET, or SERT) will actively import this substrate, leading to an increase in intracellular fluorescence.[3] If N-Methyl-1-(3-pyridinyl)-1-propanamine is an inhibitor, it will block the transporter, preventing substrate uptake and thus reducing the fluorescence signal. A masking dye is included in the assay buffer to quench any extracellular fluorescence, ensuring that only the signal from internalized substrate is measured.[10]

TransporterAssay cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space FS Fluorescent Substrate Transporter Monoamine Transporter (DAT, NET, or SERT) FS->Transporter Uptake TestCmpd Test Compound (Inhibitor) TestCmpd->Transporter Inhibition Signal Fluorescence Signal (Measured) Transporter->Signal

Caption: Mechanism of the fluorescence-based transporter uptake assay.

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
HEK293 cells expressing hDAT, hNET, or hSERTATCC, MilliporeSigmaBiological system for expressing the target transporters.
DMEM/F-12 MediumGibco, Thermo FisherCell culture medium.
Fetal Bovine Serum (FBS)Gibco, Thermo FisherSupplement for cell growth.
Geneticin (G418)InvitrogenSelection antibiotic to maintain transporter expression.
96-well, black-walled, clear-bottom platesCorning, GreinerMicroplates suitable for fluorescence bottom-reading.
Neurotransmitter Transporter Uptake Assay KitMolecular DevicesContains fluorescent substrate and masking dye.[9]
N-Methyl-1-(3-pyridinyl)-1-propanamineSigma-AldrichTest compound.
Known Inhibitors (e.g., GBR 12909, Desipramine)Tocris, Sigma-AldrichPositive controls for DAT and NET, respectively.
Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)-Buffer for performing the assay.[4]
Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM/F-12 supplemented with 10% FBS and an appropriate concentration of G418.

    • The day before the assay, harvest cells and seed them into 96-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well in 100 µL of growth medium.

    • Rationale: Plating cells the day prior allows them to adhere and form a healthy monolayer, which is essential for consistent transporter activity.[3]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-Methyl-1-(3-pyridinyl)-1-propanamine in DMSO.

    • Perform a serial dilution in Assay Buffer to create working solutions at 2x the final desired concentrations (e.g., from 200 µM down to 2 nM).

    • Prepare 2x solutions of positive and negative controls (e.g., 20 µM Desipramine for NET, vehicle/Assay Buffer for negative control).

  • Assay Execution:

    • Gently remove the culture medium from the cell plates.

    • Wash each well once with 100 µL of Assay Buffer.[4]

    • Add 50 µL of the 2x compound dilutions (or controls) to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Rationale: This pre-incubation step allows the test compound to bind to the transporters before the substrate is introduced, providing a more accurate measure of inhibition.[4]

  • Signal Generation and Detection:

    • Prepare the fluorescent substrate/masking dye reagent according to the manufacturer's instructions (e.g., Molecular Devices Kit).[11]

    • Add 50 µL of the 2x substrate reagent to all wells, bringing the final volume to 100 µL.

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

    • Read the plate in kinetic mode for 30-60 minutes or as a single endpoint reading after a 15-30 minute incubation. Use bottom-read mode with excitation/emission wavelengths appropriate for the fluorescent dye.[3][10]

Data Analysis
  • Subtract the background fluorescence (wells with no cells).

  • Normalize the data:

    • Set the average signal from vehicle-treated wells (no inhibitor) as 100% activity.

    • Set the average signal from wells with a known potent inhibitor (positive control) as 0% activity.

  • Calculate the percent inhibition for each concentration of N-Methyl-1-(3-pyridinyl)-1-propanamine.

  • Plot percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Expected Results (Hypothetical Data)
TargetN-Methyl-1-(3-pyridinyl)-1-propanamine IC50 (µM)Positive ControlPositive Control IC50 (µM)
hDAT 1.25GBR 129090.015
hNET 0.45Desipramine0.004
hSERT > 50Fluoxetine0.010

This hypothetical data suggests the compound is a moderately potent inhibitor of DAT and NET with selectivity over SERT.

Secondary & Validation Assays

Protocol: Monoamine Oxidase (MAO) Inhibition Assay
  • Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human MAO-A or MAO-B. A common method uses a non-fluorescent substrate (like kynuramine) that is converted into a fluorescent product by MAO.[2][12] A decrease in fluorescence indicates inhibition.

  • Brief Protocol:

    • In a 96-well plate, add recombinant hMAO-A or hMAO-B enzyme in a suitable buffer.

    • Add serial dilutions of N-Methyl-1-(3-pyridinyl)-1-propanamine or control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[5]

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and read the fluorescence on a plate reader.

    • Calculate IC50 values as described for the transporter assay.

Protocol: Cell Viability/Cytotoxicity Assay
  • Principle: It is critical to confirm that the observed inhibition in the cell-based transporter assay is not due to the compound killing the cells.[13] A metabolic assay, such as one using Resazurin or MTS, is ideal. Viable, metabolically active cells reduce the reagent to a colored or fluorescent product.[14][15]

  • Brief Protocol:

    • Plate the HEK293 cells as in the primary assay.

    • Treat the cells with the same concentrations of N-Methyl-1-(3-pyridinyl)-1-propanamine used in the primary assay.

    • Incubate for the same duration as the primary assay (e.g., 1-2 hours).

    • Add the viability reagent (e.g., Resazurin) and incubate for 1-4 hours.

    • Read the absorbance or fluorescence on a plate reader.

    • Interpretation: If the IC50 for cytotoxicity is at least 10-fold higher than the IC50 for transporter inhibition, the inhibitory effect is considered specific and not an artifact of cell death.

Conclusion

This application note provides a structured, scientifically grounded framework for characterizing the bioactivity of N-Methyl-1-(3-pyridinyl)-1-propanamine. By employing a primary screen against monoamine transporters, followed by a secondary screen for MAO activity and a crucial cytotoxicity validation, researchers can build a comprehensive pharmacological profile of the compound. This workflow is designed to be both efficient for high-throughput screening and robust for generating reliable, publication-quality data for drug discovery and neuropharmacology research.

References

  • Title: A Fluorescence-Based Neurotransmitter Transporter Uptake Assay Source: Molecular Devices URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices Source: Biocompare.com URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo Source: Medicalexpo URL: [Link]

  • Title: Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Source: Molecular Devices URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures Source: PMC (PubMed Central) URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC (PubMed Central) URL: [Link]

  • Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: MDPI URL: [Link]

  • Title: SAFETY DATA SHEET - Methylamine Source: Airgas URL: [Link]

  • Title: MAO Inhibition in Drug Discovery and Development Source: Charles River Laboratories URL: [Link]

  • Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: ScholarWorks URL: [Link]

  • Title: Cell Viability Assays: An Overview Source: MolecularCloud URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec (formerly Cyprotex) URL: [Link]

  • Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Nicotinic acetylcholine receptor assays Source: PubMed URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

  • Title: Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model Source: ACS Publications URL: [Link]

  • Title: N-Methyl-1-(pyridin-3-yl)propan-1-amine - Exposure Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model Source: PubMed URL: [Link]

  • Title: 1-(3-methyl-2-pyridinyl)-1-propanamine (C9H14N2) Source: PubChemLite URL: [Link]

  • Title: Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells Source: PLOS One URL: [Link]

  • Title: Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte Source: PubMed URL: [Link]

  • Title: Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells Source: OSTI.gov URL: [Link]

  • Title: The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors Source: PubMed URL: [Link]

  • Title: N-methyl propyl amine, 627-35-0 Source: The Good Scents Company URL: [Link]

  • Title: Propylamine derivatives Source: Google Patents URL

Sources

Application Notes and Protocols for the Safe Handling of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of N-Methyl-1-(3-pyridinyl)-1-propanamine. The protocols herein are designed for researchers, scientists, and drug development professionals. By integrating established safety principles with specific data for the compound, this guide aims to foster a secure and compliant laboratory environment.

Section 1: Introduction and Compound Profile

N-Methyl-1-(3-pyridinyl)-1-propanamine is a solid chemical compound with the empirical formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . As a derivative of the pyridine family, it is utilized in various research and development applications. The inherent toxicological properties of this compound, particularly its acute oral toxicity, necessitate stringent adherence to safety protocols to minimize exposure risks for laboratory personnel. This guide provides a detailed framework for risk assessment and the implementation of robust safety measures.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. For N-Methyl-1-(3-pyridinyl)-1-propanamine, the primary identified hazard is acute oral toxicity.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard Class Category Pictogram Signal Word Hazard Statement Source
Acute Toxicity (Oral)3
ngcontent-ng-c4120160419="" class="ng-star-inserted">
DangerH301: Toxic if swallowed
Risk Assessment Workflow

A systematic risk assessment should be conducted before commencing any work with this compound. This involves identifying potential exposure routes and implementing appropriate control measures.

Figure 1: Risk Assessment Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Control Hazard N-Methyl-1-(3-pyridinyl)-1-propanamine (Solid, Acute Oral Toxicity - Category 3) Routes Potential Routes of Exposure: - Ingestion (Primary) - Inhalation (of dust) - Dermal Contact - Eye Contact Hazard->Routes leads to Controls Implementation of Control Measures: - Engineering Controls - Administrative Controls - Personal Protective Equipment (PPE) Routes->Controls necessitates

Caption: Risk Assessment Workflow for N-Methyl-1-(3-pyridinyl)-1-propanamine.

Section 3: Safe Handling Protocols

Adherence to the following protocols is mandatory to mitigate the risks associated with handling N-Methyl-1-(3-pyridinyl)-1-propanamine.

Hierarchy of Controls

The implementation of control measures should follow the hierarchy of controls, prioritizing the most effective measures.

Figure 2: Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Managing Chemical Hazards.

Engineering Controls
  • Ventilation: All handling of N-Methyl-1-(3-pyridinyl)-1-propanamine powder must be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[1]

  • Contained Operations: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, a ventilated balance enclosure or glove box is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.[2]

  • Eye Protection: Chemical safety goggles are mandatory.[3]

  • Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A laboratory coat must be worn and fully fastened.[4] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is advised.

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter may be necessary.[3]

General Laboratory Practices
  • Avoid Ingestion: Do not eat, drink, or apply cosmetics in the laboratory.[5]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[4]

  • Avoid Contamination: Keep the work area clean and uncluttered. Clean up any spills immediately according to the procedures outlined in Section 5.[5]

  • Labeling: All containers of N-Methyl-1-(3-pyridinyl)-1-propanamine must be clearly labeled with the chemical name and appropriate hazard warnings.[6]

Section 4: Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Procedures
  • Location: Store in a cool, dry, and well-ventilated area.[7]

  • Containers: Keep the container tightly closed to prevent contamination.[3]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[8] The storage class for this compound is 6.1C, indicating it is a combustible, acute toxicant.

Waste Disposal Workflow

All waste containing N-Methyl-1-(3-pyridinyl)-1-propanamine must be treated as hazardous waste.

Figure 3: Chemical Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Generation Generation of Waste: - Contaminated PPE - Unused Compound - Contaminated Labware Collection Segregate into designated, labeled hazardous waste containers. Generation->Collection requires Disposal Arrange for pickup and disposal by a licensed professional waste disposal service. Collection->Disposal leads to

Caption: Workflow for the Disposal of N-Methyl-1-(3-pyridinyl)-1-propanamine Waste.

  • Procedure: Dispose of waste in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Contaminated disposables should be placed in a designated hazardous waste container.[3]

Section 5: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

Exposure Response

Figure 4: Emergency Exposure Response cluster_routes Figure 4: Emergency Exposure Response cluster_actions Figure 4: Emergency Exposure Response Exposure Chemical Exposure Occurs Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Ingest P301+P330+P331+P310: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Ingestion->Action_Ingest Action_Inhale Move to fresh air. Seek immediate medical attention if symptoms persist. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Skin->Action_Skin Action_Eye Flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Eye->Action_Eye

Sources

Troubleshooting & Optimization

optimizing HPLC separation for N-Methyl-1-(3-pyridinyl)-1-propanamine and metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide designed for N-Methyl-1-(3-pyridinyl)-1-propanamine and its metabolites.

Analyte Profile & Separation Physics

Q: Why is this molecule showing severe peak tailing and retention instability?

A: To solve the chromatography, you must first respect the chemistry. N-Methyl-1-(3-pyridinyl)-1-propanamine is a dibasic molecule with two distinct ionization centers:

  • Pyridine Nitrogen: Weakly basic (

    
    ).
    
  • Secondary Amine (N-methyl): Strongly basic (

    
    ).[1]
    
The Mechanism of Failure (Tailing)

At standard HPLC pH (pH 2–4), both nitrogen atoms are protonated (positively charged). Traditional silica-based C18 columns possess residual silanols (


) on the surface.[1] These silanols deprotonate (

) above pH 3.5, creating a cation-exchange site.[1]
  • The Result: Your positively charged analyte interacts ionically with the negatively charged silanols. This "secondary interaction" competes with the hydrophobic retention mechanism, causing the characteristic "shark fin" tailing and retention time drift [1, 2].

The Metabolite Challenge

Metabolites typically introduce polarity, reducing retention on C18:

  • N-Demethylation: Increases polarity (Primary amine).[1]

  • N-Oxidation (Pyridine-N-oxide): Significantly increases polarity and changes pH sensitivity.[1]

  • Hydroxylation: Adds polar -OH groups.[1]

Method Development Protocols

Protocol A: The "High pH" Strategy (Recommended)

Best for: Sharp peak shape, high loadability, and LC-MS sensitivity.[2]

Theory: By operating at pH 10–11 , you suppress the ionization of the secondary amine (making it neutral/hydrophobic) and the ionization of the silica (though hybrid silica is required). This eliminates the ionic interaction causing tailing [4].[3]

ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO)Standard silica dissolves at pH > 8.[1][2] Hybrid particles resist dissolution up to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

)
Volatile buffer compatible with MS; maintains analyte in neutral state.
Mobile Phase B Acetonitrile (100%)Methanol creates higher backpressure; ACN provides sharper peaks for basic amines.
Gradient 5% B to 60% B over 10 minThe neutral amine is very hydrophobic; high organic is needed to elute it.
Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.
Protocol B: The "Acidic Ion-Pairing" Strategy (Alternative)

Best for: UV-only detection or when High pH columns are unavailable.[1]

Theory: Using a strong acid or ion-pairing reagent masks silanols and pairs with the amine to form a neutral complex.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Warning: TFA suppresses ionization in LC-MS (signal loss >90%). If using MS, switch to 0.1% Formic Acid but expect slightly more tailing than with TFA [5].[2]

Decision Logic & Workflow

Use the following logic map to select the correct separation mode for your specific sample matrix and detection method.

MethodSelection Start Start: Define Goals Detector Detector Type? Start->Detector MS LC-MS/MS Detector->MS UV UV / PDA Detector->UV Metabolites Targeting Polar Metabolites? MS->Metabolites HighPH Protocol A: High pH (pH 10) Hybrid C18 UV->HighPH Alternative IonPair Protocol B: Acidic Ion Pairing (TFA/HFBA) UV->IonPair Best Peak Shape (Non-MS) Metabolites->HighPH Parent + Lipophilic Mets HILIC Protocol C: HILIC Mode (Ammonium Formate) Metabolites->HILIC Highly Polar (N-Oxides)

Figure 1: Method Selection Decision Tree. Selects the optimal chromatographic mode based on detection limits and metabolite polarity.

Troubleshooting Guide (FAQ)

Q1: I am seeing "Ghost Peaks" or Carryover in the blank.

Diagnosis: Basic amines stick to stainless steel and injector seals. Corrective Action:

  • Needle Wash: Change needle wash to 50:50 Methanol:Water + 0.1% Formic Acid . The acid is required to protonate the amine and wash it off the needle surface.

  • Passivation: If the system is old, flush with 6N Nitric Acid (remove column first!) to passivate active steel sites.

Q2: My retention time drifts earlier with every injection.

Diagnosis: This is "Column Priming" or "Dewetting." Corrective Action:

  • Equilibration: Basic amines require longer equilibration times to saturate active silanol sites. Increase equilibration time between runs (at least 10 column volumes).

  • Buffer Capacity: If using Formic Acid (pH ~2.7), the buffer capacity is low. Switch to Ammonium Formate (10mM, pH 3.0) to stabilize the pH micro-environment [3].

Q3: The N-oxide metabolite co-elutes with the void volume (t0).[1]

Diagnosis: The metabolite is too polar for C18 retention. Corrective Action: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).[1]

  • Mobile Phase: High Organic (90% ACN) to Low Organic (50% ACN).[1]

  • Mechanism: Water layer formation on silica retains polar metabolites; the parent drug elutes earlier than metabolites in this mode.

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Problem: Peak Tailing (>1.5) CheckPH Check Mobile Phase pH Problem->CheckPH IsAcidic Is pH < 3? CheckPH->IsAcidic IsBasic Is pH > 9? CheckPH->IsBasic ActionAcid Add 10-20mM Buffer (Ammonium Formate) IsAcidic->ActionAcid ActionBase Ensure Hybrid Column (Not standard Silica) IsBasic->ActionBase Result Tailing Persists? ActionAcid->Result ActionBase->Result FinalFix Switch to HILIC or Use Ion-Pairing (TFA) Result->FinalFix Yes

Figure 2: Step-by-step troubleshooting logic for resolving peak asymmetry issues specific to basic amines.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and Aminopyridines. Retrieved from

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? - Silanol Interactions and pH Effects. Retrieved from

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting: High pH for Basic Compounds. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes and High pH Strategies. Retrieved from

  • Royal Society of Chemistry. (2024). Development of a reliable method for determination of N-nitrosamines and amines using HPLC-MS. Analytical Methods. Retrieved from [1]

Sources

N-Methyl-1-(3-pyridinyl)-1-propanamine solubility issues in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-1-(3-pyridinyl)-1-propanamine

Executive Summary & Technical Context

N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS 959239-30-6) is a secondary aliphatic amine structurally related to nicotinic ligands. Researchers often encounter solubility failures when attempting to dissolve the supplied solid directly into neutral buffers like PBS (pH 7.4).

The Core Issue: The compound is typically supplied as a Free Base (C


H

N

), not a salt. While the aliphatic amine is protonatable (calculated pKa

9.5), the free base is lipophilic. When added directly to PBS, two mechanisms inhibit solubility:
  • Kinetic Barrier: The waxy/crystalline lattice of the free base resists wetting by water.

  • Local pH Shift: As a base, the compound abstracts protons from the buffer, locally raising the pH. If the local pH approaches the pKa of the amine, the ionization fraction (

    
    ) decreases, leading to "oiling out" or precipitation.
    

This guide provides validated protocols to overcome these thermodynamic and kinetic barriers.

Physicochemical Profile

Understanding the ionization state is critical for successful formulation.

PropertyValue (Estimated)Implication for PBS Solubility
Molecular Weight 150.22 g/mol Low MW facilitates diffusion, but not intrinsic solubility of the neutral form.
Form Supplied Solid (Free Base)Requires conversion to cationic form or co-solvent assistance.
pKa (Pyridine N)

4.5 - 5.0
Neutral at pH 7.4 (Unprotonated). Contributes to lipophilicity.
pKa (Aliphatic N)

9.2 - 9.8
Mostly protonated at pH 7.4, but susceptible to deprotonation if pH rises.
LogP (Neutral)

1.5 - 2.0
Moderately lipophilic. Requires organic co-solvent or ionization.

Validated Solubilization Protocols

Do NOT attempt to sonicate the solid directly in PBS. This often results in a stable suspension rather than a true solution, leading to erratic experimental data.

Method A: The DMSO "Stock & Dilute" (Recommended)

Best for: Cell culture, high-throughput screening, and general assays.

Mechanism: DMSO disrupts the crystal lattice/hydrophobic interactions, creating a solvated state that is easily dispersed into the aqueous buffer.

  • Weighing: Weigh the desired amount of N-Methyl-1-(3-pyridinyl)-1-propanamine.

  • Primary Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 10–50 mM .

    • Tip: Vortex for 30 seconds. The solution should be clear and colorless.

  • Secondary Dilution: Slowly add the DMSO stock to pre-warmed PBS (37°C) while vortexing.

    • Critical Limit: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity.
      
Method B: In-Situ Salt Formation (Acidification)

Best for: Animal studies (in vivo) or DMSO-sensitive assays.

Mechanism: Converting the free base to a hydrochloride salt maximizes water solubility by utilizing the ionic dipole of the protonated amine.

  • Preparation: Place the solid compound in a glass vial.

  • Acidification: Add 0.1 M HCl in a 1:1 molar equivalent ratio (or slight excess, e.g., 1.1 equivalents).

    • Calculation: For 15 mg (0.1 mmol) of compound, add

      
       1.0–1.1 mL of 0.1 M HCl.
      
  • Dissolution: Vortex until fully dissolved. The solution is now the Hydrochloride salt form.

  • Buffering: Dilute this acidic solution into PBS.

    • Check: Verify final pH is 7.4. The buffering capacity of PBS should neutralize the small excess of HCl, but confirm with a micro-pH probe.

Visual Workflows

Figure 1: Decision Matrix for Solubilization

G Start Start: Solid Free Base CheckApp Is DMSO tolerated in assay? Start->CheckApp MethodA Method A: DMSO Stock (Dissolve in 100% DMSO) CheckApp->MethodA Yes MethodB Method B: Acidification (Add 1.1 eq 0.1M HCl) CheckApp->MethodB No DilutePBS Dilute into PBS (Final DMSO < 0.5%) MethodA->DilutePBS Success Clear Solution Ready for Assay DilutePBS->Success Neutralize Dilute into PBS (Check pH = 7.4) MethodB->Neutralize Neutralize->Success

Caption: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance to DMSO.

Troubleshooting & FAQs

Q1: I followed Method A, but the solution became cloudy upon adding to PBS. Why? A: This is known as "Crash-out." It happens if:

  • Concentration is too high: The final aqueous concentration exceeds the thermodynamic solubility limit of the free base at pH 7.4. Solution: Lower the working concentration.

  • Rapid Addition: Adding DMSO stock too quickly creates local regions of high concentration. Solution: Add DMSO stock dropwise to vortexing PBS.

Q2: Can I autoclave the stock solution? A: No. Organic amines can degrade or oxidize under high heat and pressure. Furthermore, autoclaving PBS with the compound already added may cause hydrolysis. Protocol: Sterilize the DMSO stock or the acidified aqueous stock using a 0.22 µm PTFE (hydrophobic) or PES (hydrophilic) syringe filter before adding to sterile media.

Q3: My cells are dying in the vehicle control. Is it the compound? A: Check your DMSO concentration. Many primary cells are sensitive to DMSO > 0.1%. If you are at 0.5%, switch to Method B (Acidification) to eliminate DMSO entirely.

Q4: How stable is the solution? A: Secondary amines are susceptible to oxidation over time.

  • DMSO Stock: Stable for ~1 month at -20°C (protect from moisture).

  • Aqueous/PBS Solution: Prepare fresh daily. Do not store.

References

  • Sigma-Aldrich. Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine (CDS021076).[1] Accessed Feb 2026.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General principles of amine pKa and solubility profiling).
  • ChemicalBook. N-METHYL-1-(3-PYRIDINYL)-1-PROPANAMINE Properties and CAS Data.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: N-Methyl-1-(3-pyridinyl)-1-propanamine.

Sources

Technical Support Center: Prevention of Oxidation for N-Methyl-1-(3-pyridinyl)-1-propanamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals on how to prevent the oxidative degradation of N-Methyl-1-(3-pyridinyl)-1-propanamine in solution. Given its molecular structure, featuring both a secondary amine and a pyridine ring, this compound is susceptible to several oxidative pathways that can compromise sample integrity, experimental results, and product stability.

Section 1: Understanding the Oxidation Pathways

N-Methyl-1-(3-pyridinyl)-1-propanamine has two primary sites vulnerable to oxidation: the secondary aliphatic amine and the nitrogen on the pyridine ring. Understanding these mechanisms is crucial for designing an effective stabilization strategy.

  • Secondary Amine Oxidation : The N-methyl group is susceptible to oxidative N-dealkylation. This process can be initiated by single-electron transfer, forming an aminium radical cation, which can then lead to the formation of imines and subsequently degrade to a primary amine and an aldehyde.[1][2] This pathway is often catalyzed by trace metal ions and can occur in the presence of atmospheric oxygen.[3][4]

  • Pyridine Ring Oxidation : The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide.[5][6][7] This reaction is commonly achieved using strong oxidizing agents like peroxy acids, but it can also occur slowly in the presence of oxygen, particularly under conditions that promote radical formation.[5][8]

Diagram: Potential Oxidative Degradation Pathways

OxidationPathways cluster_main N-Methyl-1-(3-pyridinyl)-1-propanamine cluster_path1 Secondary Amine Oxidation cluster_path2 Pyridine Ring Oxidation start < C₉H₁₄N₂ > p1_inter Aminium Radical Cation start->p1_inter O₂, Metal Ions [1, 6] p2_prod Pyridine N-Oxide start->p2_prod Peroxy Species, O₂ [22, 28] p1_prod1 Iminium Intermediate p1_inter->p1_prod1 Deprotonation p1_prod2 Primary Amine + Aldehyde (Degradation Products) p1_prod1->p1_prod2 Hydrolysis caption Potential oxidative pathways for the target compound. Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_storage Storage Phase start Start: High-Purity Solvent deoxygenate 1. Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) [8, 16] start->deoxygenate ph_adjust 2. Adjust pH to 3-5 (e.g., Citrate Buffer) [9] deoxygenate->ph_adjust additives 3. Add Stabilizers (Optional) - Antioxidant (e.g., BHT) [10] - Chelator (e.g., EDTA) [1] ph_adjust->additives dissolve 5. Dissolve in Prepared Solvent additives->dissolve weigh 4. Weigh Compound weigh->dissolve store 6. Store Solution - Amber Vials - 2-8°C or -20°C - Sealed, Minimal Headspace dissolve->store end Stable Solution store->end caption Workflow for preparing a stable solution.

Caption: Workflow for preparing a stable solution.

Section 3: Troubleshooting Guide

If you are already observing degradation in your solutions, use this guide to identify and solve the issue.

Problem Observed Potential Cause(s) Recommended Solution(s)
Solution develops a yellow or brown color over time. Oxidation of the amine or pyridine moiety, leading to conjugated degradation products.1. Implement Full Deoxygenation : Switch to the more rigorous freeze-pump-thaw method for solvent preparation. [9][10] 2. Strict Inert Atmosphere : Ensure all transfers and handling steps are performed in a glovebox or under a positive pressure of argon/nitrogen. [11][12] 3. Add Antioxidants : Incorporate BHT or ascorbic acid into the solution. [13][14]
Loss of compound potency confirmed by HPLC/LC-MS. Oxidative degradation to N-oxide or N-dealkylated products.1. Lower the pH : If possible, acidify the solution to a pH between 3 and 5 to protonate the nitrogen atoms and inhibit oxidation. [15][16] 2. Add a Chelating Agent : Introduce EDTA to sequester catalytic metal ions. [3] 3. Review Storage : Store aliquots at -20°C or below and protect from all light sources.
Appearance of new, unexpected peaks in analytical chromatograms. Formation of specific degradation products such as the N-oxide or primary amine.1. Characterize Peaks : Use LC-MS to identify the mass of the new peaks and compare them to the expected masses of potential oxidation products. 2. Run a Forced Degradation Study : Intentionally expose a sample to an oxidant (e.g., H₂O₂) to confirm the identity of the degradation peaks. 3. Implement Proactive Protocol : Discard the old solution and prepare a fresh batch following the full protocol in Section 2.
Precipitate forms in the solution upon storage. Degradation products may have lower solubility than the parent compound.1. Verify Identity : Analyze both the supernatant and the precipitate to confirm if the precipitate is a degradation product. 2. Re-evaluate Solvent/pH : The chosen solvent system or pH may not be optimal for the stability of the compound. Test alternative buffered systems.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is nitrogen or argon better as an inert gas? For most applications, high-purity nitrogen is sufficient and more economical. Argon is denser than air and can be more effective at displacing it in open systems, but for sealed flask techniques, both are highly effective.

Q2: I can't use a buffer in my experiment. What is the next best option for pH control? If a buffer is not possible, you can make the solution with a solvent that has been acidified with a volatile acid like formic acid or acetic acid, provided this is compatible with your downstream application. The key is to ensure the amine is protonated.

Q3: How can I tell if my solvent is properly deoxygenated? While there are specialized probes to measure dissolved oxygen, a common qualitative check is to use a redox indicator like methylene blue in a test solution. In the absence of oxygen, the indicator will be colorless. However, for most lab purposes, adhering strictly to a validated deoxygenation protocol (e.g., sparging for 30-60 minutes) is considered sufficient. [17] Q4: Can I prepare a concentrated stock solution and dilute it later? Yes, this is a good practice. Prepare the concentrated stock solution following the full stabilization protocol. Store it in small, single-use aliquots at low temperature. This minimizes repeated warming/cooling cycles and exposure of the bulk stock to the atmosphere. Thaw one aliquot at a time as needed.

Q5: Will adding an antioxidant interfere with my biological or chemical assay? It is possible. You must run a control experiment with the antioxidant alone (in the same final concentration) to ensure it does not produce a signal or inhibit the reaction you are studying. Always choose an antioxidant that is chemically distinct from your analyte to avoid analytical interference. [13]

Section 5: References

  • ResearchGate. (2025). Oxidative Dehydrogenation of Coordinated Amines Assisted by Metal Ions. Available at: [Link]

  • PMC. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • PubMed. (2004). Electrochemical oxidation of aliphatic amines and their attachment to carbon and metal surfaces. Available at: [Link]

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link]

  • ResearchGate. (n.d.). Proposed oxidation mechanism of aliphatic amines to radical cations and dealkylation process of this reaction in water. Available at: [Link]

  • RSC Publishing. (n.d.). Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides. Available at: [Link]

  • ACS Publications. (2004). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. Langmuir. Available at: [Link]

  • University of Cambridge. (n.d.). How to prepare liquid reagents without oxygen present. Available at: [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Available at: [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Available at:

  • MDPI. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Available at: [Link]

  • Wikipedia. (n.d.). Metal ammine complex. Available at: [Link]

  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • Scientific Research Publishing. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Biomaterials and Nanobiotechnology. Available at: [Link]

  • Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. Available at: [Link]

  • YouTube. (2022). Inert Atmosphere. Available at: [Link]

  • ACS Publications. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]

  • YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Available at: [Link]

  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents. Berry Group. Available at: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • PMC. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]

  • SpringerOpen. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • CORE. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Available at: [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]

Sources

Technical Support Center: Addressing Variability in Synthetic Cathinone Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: The compound "N-Methyl-1-(3-pyridinyl)-1-propanamine" is not extensively documented in scientific literature, limiting the availability of specific experimental data.[1][2] To provide a robust and practical guide, this resource will focus on the well-studied class of synthetic cathinones, using Mephedrone (4-methylmethcathinone, 4-MMC) as a representative example. The principles and troubleshooting strategies discussed here are broadly applicable to the analysis and handling of related β-keto phenethylamine compounds, which are known for their experimental variability and instability.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the experimental analysis of synthetic cathinones.

Q1: Why am I seeing inconsistent peak areas and poor reproducibility in my LC-MS/MS analysis of mephedrone?

A1: This is a frequent issue often rooted in the inherent instability of the cathinone structure, particularly in solution. Several factors can contribute:

  • pH-Dependent Degradation: Mephedrone and similar cathinones are significantly less stable in neutral or alkaline conditions.[3][5][6] The β-keto group is susceptible to degradation, and this process is accelerated at higher pH. In unbuffered aqueous solutions or biological matrices, the compound can degrade over time, leading to lower measured concentrations.

    • Solution: Ensure all aqueous samples and mobile phases are acidified. A common practice is to add 0.1% formic acid to both the mobile phase and the sample diluent. For biological samples like blood or urine, acidification to a pH of 4 can significantly improve stability.[3][7]

  • Solvent Choice: While methanol is a common solvent, some studies have noted that cathinones can be unstable in methanol, even under refrigerated conditions.[8]

    • Solution: Prepare stock solutions in a non-protic solvent like acetonitrile if possible, or in acidified methanol.[8] Always store stock solutions at -20°C or lower and prepare working solutions fresh.[9][10]

  • Adsorption to Surfaces: The amine group in the mephedrone structure can cause it to adsorb to active sites on glass or plastic surfaces, particularly in sample vials and transfer lines.

    • Solution: Use silanized glass vials or polypropylene vials to minimize surface adsorption. Include a small percentage of a competing amine, like triethylamine, in the mobile phase if peak tailing is observed.

Q2: My GC-MS analysis of a pure mephedrone standard shows multiple unexpected peaks. What is causing this?

A2: This is a classic sign of in-source thermal degradation, a well-documented issue for β-keto amphetamines.[11][12]

  • Cause: The high temperatures of the GC injection port can cause the mephedrone molecule to break down before it even reaches the analytical column. This process can create characteristic degradation products, leading to extra peaks in the chromatogram and making accurate quantification impossible.[11][13]

  • Solutions:

    • Lower the Inlet Temperature: Reduce the GC inlet temperature to the lowest possible point that still allows for efficient volatilization of the analyte. Experiment with temperatures in the range of 180-220°C.[11]

    • Use a Derivatization Agent: Derivatization protects the vulnerable parts of the molecule from thermal stress. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) can be used to create more stable derivatives prior to injection.[14]

    • Switch to LC-MS/MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing thermally labile compounds like synthetic cathinones, as it does not require high-temperature vaporization.[4][7]

Q3: I'm observing high variability and lower-than-expected toxicity in my in-vitro cell culture assays.

A3: This often points to compound instability within the cell culture media over the duration of the experiment.

  • Cause: Cell culture media is typically buffered at a physiological pH of ~7.4 and incubated at 37°C. These conditions are highly conducive to the rapid degradation of many synthetic cathinones.[4][5][6] The compound may be substantially degraded before it can exert its full biological effect, leading to inconsistent results.

  • Solutions:

    • Minimize Incubation Time: Design experiments with the shortest possible incubation times to reduce the window for degradation.

    • Conduct Stability Studies: Before conducting a full assay, perform a preliminary experiment to determine the half-life of your compound in the specific cell culture media you are using. Aliquot the compound in media, incubate under standard conditions (37°C, 5% CO2), and measure the remaining concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) using LC-MS/MS.

    • Replenish the Compound: For longer-term assays, consider replacing the media with freshly prepared compound-containing media at regular intervals based on your stability study results.

    • Account for Metabolism: Be aware that cells can metabolize the compound, further reducing its effective concentration. Key metabolic pathways include N-demethylation and reduction of the keto group.[15][16]

Frequently Asked Questions (FAQs)

Q: What are the optimal storage and handling conditions for mephedrone and its solutions?

A: Proper storage is critical to prevent degradation and ensure experimental reproducibility.

Form Temperature Solvent/Container Duration Notes
Solid Powder -20°CSealed, dark containerYearsProtect from moisture and light.
Stock Solution -20°CAcetonitrile or acidified methanol in silanized glass vialsUp to 30 daysMinimize freeze-thaw cycles by preparing smaller aliquots.[9][10]
Working Solution 4°CAcidified aqueous buffer (e.g., with 0.1% Formic Acid)< 24 hoursPrepare fresh daily for best results. Cathinones are unstable at refrigerated temperatures in neutral or basic pH.[4][5]

Q: What are the main degradation pathways I should be aware of?

A: The primary route of non-metabolic degradation for β-keto phenethylamines involves the keto group. Under certain conditions (e.g., high pH, heat), dimerization or other rearrangements can occur. In GC-MS analysis, thermal degradation can lead to the formation of an iminium ion, which results in a mass shift of -2 Da from the parent drug.[11][12]

Q: Are there specific safety protocols for handling synthetic cathinones in the lab?

A: Yes. Synthetic cathinones are potent psychoactive substances and should be handled with appropriate safety measures.

  • Always handle the compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of the powder or aerosolized solutions.

  • Be aware of your institution's policies regarding the handling and documentation of controlled or regulated substances.

Visualizations & Protocols

Diagram: Troubleshooting Workflow for Inconsistent Chromatography

This diagram outlines a logical decision-making process for diagnosing and resolving common issues in the chromatographic analysis of synthetic cathinones.

TroubleshootingWorkflow start Inconsistent Results (Peak Area / Retention Time) check_method Is this a GC-MS Method? start->check_method check_lc_params Review LC-MS Parameters check_method->check_lc_params No (LC-MS) thermal_degradation High Probability of Thermal Degradation check_method->thermal_degradation Yes check_ph Is Sample / Mobile Phase Acidified (pH < 5)? check_lc_params->check_ph gc_solution1 Lower Inlet Temperature (e.g., to 200°C) thermal_degradation->gc_solution1 gc_solution2 Use Derivatization (e.g., MSTFA, PFPA) thermal_degradation->gc_solution2 gc_solution3 Switch to LC-MS/MS (Recommended) thermal_degradation->gc_solution3 end_node Problem Resolved gc_solution1->end_node gc_solution2->end_node gc_solution3->end_node ph_degradation High Probability of pH-Dependent Degradation check_ph->ph_degradation No check_storage Review Sample Prep & Storage check_ph->check_storage Yes lc_solution1 Acidify Mobile Phase & Diluent (e.g., 0.1% Formic Acid) ph_degradation->lc_solution1 lc_solution1->check_storage storage_issues Were samples fresh? Stored at -20°C or lower? Used appropriate vials? check_storage->storage_issues lc_solution2 Prepare Samples Fresh Use Polypropylene Vials Store Aliquots at -20°C storage_issues->lc_solution2 No storage_issues->end_node Yes lc_solution2->end_node

Caption: A decision tree for troubleshooting inconsistent chromatographic results.

Diagram: Simplified Cathinone Degradation & Metabolic Pathways

This diagram illustrates the key vulnerabilities of the mephedrone molecule that contribute to experimental variability.

DegradationPathways cluster_mephedrone Mephedrone (4-MMC) cluster_degradation Analytical Degradation cluster_metabolism Phase I Metabolism mephedrone Mephedrone (β-Keto Group, Secondary Amine) thermal Thermal Degradation (GC-MS Inlet) mephedrone->thermal ph_instability pH Instability (Aqueous, pH > 7) mephedrone->ph_instability demethylation N-Demethylation (Primary Amine Metabolite) mephedrone->demethylation reduction Keto Reduction (Alcohol Metabolite) mephedrone->reduction oxidation Tolyl Oxidation (Carboxylic Acid Metabolite) mephedrone->oxidation

Caption: Key pathways leading to mephedrone instability and metabolism.

Experimental Protocol: Preparation of a Stable Mephedrone Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of mephedrone hydrochloride (MW: 213.7 g/mol ) suitable for analytical and in-vitro use.

Materials:

  • Mephedrone HCl powder

  • Acetonitrile (ACN), HPLC grade

  • 0.2 µm syringe filter (PTFE)

  • Calibrated analytical balance

  • 1.5 mL polypropylene microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Safety First: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.

  • Weighing: Accurately weigh approximately 2.14 mg of mephedrone HCl powder into a clean, tared polypropylene tube. Record the exact weight.

  • Calculation: Calculate the precise volume of ACN needed to achieve a 10 mM concentration.

    • Volume (mL) = (Weight (mg) / 213.7 mg/mmol) / 10 mmol/L * 1000 mL/L

  • Dissolution: Add the calculated volume of ACN to the tube containing the mephedrone HCl powder. Vortex thoroughly for at least 30 seconds to ensure complete dissolution.

  • Filtration (Optional but Recommended): To remove any particulates, filter the solution through a 0.2 µm PTFE syringe filter into a new, clean tube. This step is crucial for protecting analytical columns.

  • Aliquoting: Dispense the stock solution into multiple, small-volume polypropylene microcentrifuge tubes (e.g., 50 µL aliquots). This minimizes the need for repeated freeze-thaw cycles of the main stock.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (ACN), and preparation date.

  • Storage: Immediately store all aliquots in a freezer at -20°C or below, protected from light.

References

  • Glicksberg, L., & Kerrigan, S. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Johnson, J. L. (2014). Identification and stability of synthetic cathinones in biological samples. Sam Houston State University. [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(8), 731–740. [Link]

  • Al-Imam, A., & Al-Saffar, A. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis – where are we now?. Egyptian Journal of Forensic Sciences, 10(1), 34. [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. PubMed. [Link]

  • Glicksberg, L., & Kerrigan, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 637–647. [Link]

  • Glicksberg, L., & Kerrigan, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic. [Link]

  • United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1630. [Link]

  • Nisbet, L. A., et al. (2020). Extended Stability Evaluation of Selected Cathinones. PMC. [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]

  • Ministry of Health and Welfare, R.O.C. (Taiwan). (2025). Method of Test for Synthetic Cathinones in Urine (2). Food and Drug Administration. [Link]

  • Karila, L., et al. (2017). Synthetic Cathinone and Cannabinoid Designer Drugs Pose a Major Risk for Public Health. The American Journal on Addictions, 26(6), 544–554. [Link]

  • Advisory Council on the Misuse of Drugs. (2025). Synthetic cathinones: an updated harms assessment. GOV.UK. [Link]

  • Czerwińska, J., et al. (2019). Stability of mephedrone and five of its phase I metabolites in human whole blood. King's College London Research Portal. [Link]

  • Bioanalysis Zone. (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Future Science Group. [Link]

  • ResearchGate. (n.d.). Cathinone stability in solvents. ResearchGate. [Link]

  • Elliott, S., & Smith, S. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. PubMed. [Link]

  • Štefková, K., et al. (2018). Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. Frontiers in Pharmacology, 8, 939. [Link]

  • Czerwińska, J., et al. (2025). Mephedrone and Its Metabolites: A Narrative Review. PMC. [Link]

  • Kikura-Hanajiri, R., & Uchiyama, N. (2016). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 35(1), 1–20. [Link]

  • Wenholz, D. S., et al. (2018). A study to model the post-mortem stability of 4-MMC, MDMA and BZP in putrefying remains. Drug Testing and Analysis, 11(3), 468–474. [Link]

  • Al-Imam, A., et al. (2025). The analysis and detection of synthetic cathinones in hair - state of the art, challenges, and future aspects. Forensic Science International, 370, 112249. [Link]

  • Adamowicz, P., et al. (2021). Toxicological Analysis of Intoxications with Synthetic Cathinones. Journal of Analytical Toxicology, 45(8), 861–869. [Link]

  • Kneisel, K., & Tice, J. (2026). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. [Link]

  • Neogen. (n.d.). SYNTHETIC CATHINONES (METHCATHINONE). Neogen Corporation. [Link]

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 1225–1233. [Link]

  • Wong, J. W., et al. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Journal of Chromatography A, 1236, 107–115. [Link]

  • ResearchGate. (n.d.). The thermal degradation of the synthetic cannabinoid, A-834735, after Thomas et al.. ResearchGate. [Link]

  • U.S. EPA. (2025). N-Methyl-1-(pyridin-3-yl)propan-1-amine - Exposure. CompTox Chemicals Dashboard. [Link]

  • U.S. EPA. (2025). N-Methyl-1-(pyridin-3-yl)propan-1-amine - Hazard. CompTox Chemicals Dashboard. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Cheméo. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6291-84-5| Chemical Name : N-Methyl-1,3-propanediamine. Pharmaffiliates. [Link]

  • Tang, M. S., et al. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLOS One, 17(5), e0268492. [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of N-Methyl-1-(3-pyridinyl)-1-propanamine in Primary Neurons

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the neuronal effects of N-Methyl-1-(3-pyridinyl)-1-propanamine. Given its structural similarity to nicotine, its primary pharmacological targets are presumed to be nicotinic acetylcholine receptors (nAChRs). This document focuses on identifying and troubleshooting potential off-target effects—cellular interactions outside of the nAChR family—which are critical for accurate data interpretation and risk assessment in primary neuron cultures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound and the experimental context.

Q1: What is N-Methyl-1-(3-pyridinyl)-1-propanamine and what is its likely primary target?

N-Methyl-1-(3-pyridinyl)-1-propanamine is a synthetic organic compound with the molecular formula C₉H₁₄N₂. Its chemical structure features a pyridine ring linked to a propanamine group, a motif common to many neuroactive compounds. The 3-pyridinyl core is a bioisostere for the ligand recognition site of nicotinic acetylcholine receptors (nAChRs).[1][2] Therefore, the primary molecular targets of this compound are strongly predicted to be various subtypes of nAChRs , where it likely acts as an agonist or partial agonist.

nAChRs are ligand-gated ion channels that, upon activation by agonists like acetylcholine or nicotine, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[1] Different combinations of nAChR subunits (e.g., α4β2, α7) confer distinct pharmacological and biophysical properties, and are expressed differentially throughout the nervous system.[3][4]

Q2: Why are off-target effects a significant concern when studying this compound in primary neurons?

Primary neurons are a high-fidelity in vitro model, but their complexity makes them sensitive to unintended pharmacological interactions. Off-target effects are a major concern for three primary reasons:

  • Unexplained Toxicity: Neuronal death or stress observed at low compound concentrations may not be explained by nAChR-mediated excitotoxicity alone. Off-target effects on critical cellular machinery, such as mitochondria or ion channels, are often the cause of this unexpected toxicity.[5][6]

  • Misleading Therapeutic Potential: If a desired therapeutic effect is mediated by an unknown off-target, efforts to optimize the compound for its presumed primary target may inadvertently eliminate its beneficial activity.

Q3: Based on its structure, what are the most probable classes of off-target interactions?

The pyridinylalkylamine structure suggests potential interactions with several protein families beyond nAChRs. These should be considered high-priority candidates for off-target screening.

Potential Off-Target Class Structural Rationale & Potential Effect Example Proteins
Monoamine Transporters The alkylamine side chain is structurally similar to phenethylamines.[7] Inhibition or reversal of these transporters can profoundly alter synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to widespread changes in neuronal activity.DAT (Dopamine Transporter), NET (Norepinephrine Transporter), SERT (Serotonin Transporter)
G-Protein Coupled Receptors (GPCRs) The compound's size and charge distribution may allow it to bind to aminergic GPCRs, which share structural similarities in their ligand-binding pockets.Dopamine Receptors (D1-D5), Adrenergic Receptors (α, β), Serotonin Receptors (5-HT)
Voltage-Gated Ion Channels Small molecules can act as direct blockers or allosteric modulators of various ion channels, causing unexpected changes in neuronal excitability independent of nAChR activation.Voltage-gated sodium (Naᵥ), potassium (Kᵥ), and calcium (Caᵥ) channels
Metabolic Enzymes The pyridine ring can be metabolized by cytochrome P450 (CYP) enzymes.[8] Inhibition or induction of these enzymes can lead to drug-drug interactions or the formation of toxic metabolites.CYP2A6, CYP2B6, Monoamine Oxidase (MAO)
Q4: How should I design my initial experiments to proactively detect potential off-target effects?

A well-designed experiment includes controls that can help reveal off-target activities from the outset.

  • Use a Primary Target Antagonist: Co-treat a subset of your neurons with the test compound and a non-selective nAChR antagonist (e.g., Mecamylamine).[9] If the observed effect persists in the presence of the antagonist, it is strongly indicative of an off-target mechanism.

  • Perform a Wide Dose-Response Curve: Test the compound over a broad concentration range (e.g., from 1 nM to 100 µM). Off-target effects often have a different potency (EC₅₀/IC₅₀) than on-target effects. The appearance of a second, distinct dose-response curve can suggest a secondary target.

  • Include a Structurally Related Negative Control: If available, use an analog of the compound that is known to be inactive at nAChRs. If this "inactive" analog still produces an effect, it points to an off-target action.

  • Monitor General Cellular Health: Alongside your primary endpoint, always measure key indicators of neuronal health, such as mitochondrial membrane potential, ATP levels, or neurite outgrowth.[5] A decline in these metrics at non-saturating concentrations for the primary target suggests off-target toxicity.

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides structured workflows to diagnose and validate common experimental problems that may arise from off-target effects.

Guide 1: Issue - Unexpected Neuronal Cytotoxicity or Stress

Problem: "I'm observing significant neuronal death, neurite retraction, or signs of cellular stress (e.g., vacuolization) at concentrations where I don't expect nAChR-mediated excitotoxicity. How can I determine the cause?"

Causality Analysis: While excessive nAChR activation can cause excitotoxicity, unexpected cell death is often linked to off-target effects on fundamental cellular processes. The two most common culprits are mitochondrial dysfunction and oxidative stress . The following workflow is designed to systematically dissect these possibilities.

G cluster_0 Phase 1: Initial Observation & Triage cluster_1 Phase 2: On-Target vs. Off-Target Differentiation cluster_2 Phase 3: Identify Off-Target Mechanism A Unexpected Neuronal Death Observed at [Compound] B Co-treat with nAChR Antagonist (e.g., Mecamylamine) A->B C Toxicity Persists B->C Yes D Toxicity Abolished B->D No E Conclusion: Off-Target Mechanism Highly Likely C->E G Assess Mitochondrial Health (Protocol 1) C->G H Assess Oxidative Stress (Protocol 2) C->H I Assess Apoptosis Pathway (Caspase-3/7 Assay) C->I F Conclusion: On-Target Excitotoxicity D->F J Mitochondrial Respiration Impaired? G->J K ROS Levels Elevated? H->K L Caspase Activity Elevated? I->L M Result: Mitochondrial Toxicant J->M Yes N Result: Induces Oxidative Stress K->N Yes O Result: Induces Apoptosis L->O Yes

Caption: Workflow to diagnose unexpected cytotoxicity.

This protocol uses a Seahorse XF Analyzer to measure oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

  • Plate Seeding: Seed primary neurons in a Seahorse XF cell culture microplate at a density optimized for your neuron type. Culture for at least 7-10 days to allow for mature network formation.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO₂ incubator.

  • Compound Injection: Load the Seahorse XF cartridge with your compound (N-Methyl-1-(3-pyridinyl)-1-propanamine) and modulators of the electron transport chain (ETC). A typical mitochondrial stress test includes:

    • Port A: Your test compound or vehicle.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (protonophore, uncoupler).

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Run Assay: Place the plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Analyze the OCR data. A decrease in basal respiration or maximal respiration after compound injection (Port A) indicates mitochondrial toxicity.

Guide 2: Issue - Anomalous Gene or Protein Expression Profile

Problem: "My RNA-sequencing (or proteomics) data shows significant changes in pathways unrelated to nAChR signaling, such as metabolic pathways or growth factor signaling. How do I validate if these are bona fide off-target effects?"

Causality Analysis: Transcriptomic and proteomic changes are sensitive downstream indicators of upstream signaling events. If these changes do not align with known nAChR pathways (e.g., CREB phosphorylation, immediate early gene expression), it suggests the compound is modulating other receptors or kinases. Validation requires confirming the expression changes and then identifying the upstream off-target protein.

G A RNA-seq/Proteomics Reveals Anomalous Pathway Regulation B Step 1: Validate Key Transcripts/Proteins (Use qPCR / Western Blot) A->B C Validation Confirmed? B->C D Step 2: Bioinformatic Analysis (Predict upstream regulators, kinases, receptors) C->D Yes L Original finding likely an artifact. Re-evaluate initial data. C->L No E Hypothesized Off-Target(s) Identified (e.g., Receptor X) D->E F Step 3: Functional Validation E->F G Co-treat with Compound + Antagonist for Receptor X F->G H Knockdown Receptor X (siRNA / shRNA) F->H I Does antagonist block the gene expression change? G->I J Does knockdown prevent the gene expression change? H->J K Conclusion: Receptor X is a validated off-target I->K Yes J->K Yes

Caption: Workflow for validating off-target gene expression.

This protocol describes how to validate a key upregulated gene identified from an RNA-seq experiment.

  • Cell Treatment and RNA Extraction: Culture primary neurons to maturity. Treat with vehicle, the test compound, and the test compound + a hypothesized off-target antagonist for 6-24 hours. Harvest cells and extract total RNA using a high-purity kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit to generate cDNA.

  • Primer Design: Design and validate qPCR primers for your gene of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of genomic DNA.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include the following samples: cDNA from each treatment condition, a no-template control (NTC), and a no-reverse-transcriptase (-RT) control.

  • Data Analysis: Calculate the relative expression of your target gene using the delta-delta Ct (ΔΔCt) method, normalizing to the geometric mean of the housekeeping genes. A significant reversal of the compound-induced upregulation in the co-treatment group validates the functional role of the off-target.

Guide 3: Issue - Unexplained Electrophysiological Activity

Problem: "Using patch-clamp (or microelectrode array), I see changes in neuronal firing or specific ion currents that are inconsistent with the known kinetics and ion permeability of nAChRs."

Causality Analysis: Neuronal excitability is tightly controlled by a diverse array of voltage- and ligand-gated ion channels.[10] N-Methyl-1-(3-pyridinyl)-1-propanamine may be acting as a direct blocker or modulator of channels other than nAChRs. For example, a reduction in action potential peak height could suggest off-target blockade of voltage-gated sodium channels (Naᵥ), while a change in the afterhyperpolarization could implicate potassium channels (Kᵥ).

The diagram below illustrates a hypothetical scenario where the compound, in addition to activating its primary target (nAChR), also inhibits a voltage-gated potassium channel (Kᵥ), leading to prolonged membrane depolarization and an increased firing rate.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway nAChR nAChR (Primary Target) Depol1 Na+/Ca2+ Influx -> Depolarization nAChR->Depol1 Activation AP Action Potential Broadening & Increased Firing Rate Depol1->AP Kv K+ Channel (e.g., KCNQ) (Off-Target) Repol K+ Efflux -> Repolarization Kv->Repol Repol->AP Suppresses Compound N-Methyl-1-(3-pyridinyl) -1-propanamine Compound->nAChR Agonism Compound->Kv Inhibition

Caption: Hypothetical dual-action mechanism of the compound.

This protocol provides a basic framework for testing the compound's effect on voltage-gated sodium and potassium currents in whole-cell voltage-clamp mode.

  • Cell Preparation: Prepare primary neurons in a recording dish perfused with artificial cerebrospinal fluid (aCSF).

  • Establish Whole-Cell Configuration: Using a glass micropipette, establish a stable whole-cell recording from a healthy neuron.

  • Isolate Currents:

    • To isolate Naᵥ currents: Use an internal solution with Cesium to block K⁺ channels and an external solution containing blockers for K⁺ and Ca²⁺ channels (e.g., TEA, 4-AP, CdCl₂).

    • To isolate Kᵥ currents: Use an internal solution containing K-gluconate and an external solution containing blockers for Naᵥ and Ca²⁺ channels (e.g., TTX, CdCl₂).

  • Voltage Protocol:

    • For Naᵥ currents: From a holding potential of -80 mV, apply depolarizing steps (e.g., from -70 mV to +40 mV) to elicit inward currents.

    • For Kᵥ currents: From a holding potential of -70 mV, apply depolarizing steps (e.g., from -60 mV to +60 mV) to elicit outward currents.

  • Compound Application: After establishing a stable baseline, perfuse the bath with a known concentration of the test compound and repeat the voltage protocol.

  • Data Analysis: Compare the current amplitude, activation kinetics, and inactivation kinetics before and after compound application. A significant change in the current properties that cannot be attributed to indirect nAChR activation indicates a direct, off-target effect on the isolated channel.

References
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology. [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • Harry, G. J., & Tiffany-Castiglioni, E. (2005). In vitro techniques for the assessment of neurotoxicity. Toxicologic Pathology. [Link]

  • Sarker, A. H., & Hang, B. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLOS ONE. [Link]

  • Grinevich, V. P., et al. (2026). Modular Model of Neuronal Activity That Captures the Dynamics of Main Molecular Targets of Antiepileptic Drugs. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. [Link]

  • Al-Shammari, A. R., et al. (2022). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. Nucleic Acids Research. [Link]

  • Rose, R. L., & Levin, E. D. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology. [Link]

  • Jalas, J. R., et al. (2003). COMPARATIVE METABOLISM OF THE TOBACCO-SPECIFIC NITROSAMINES 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL BY RAT CYTOCHROME P450 2A3 AND HUMAN CYTOCHROME P450 2A13. Drug Metabolism and Disposition. [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link]

  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences. [Link]

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets. Cellular and Molecular Life Sciences. [Link]

  • Hogg, R. C., & Bertrand, D. (2004). Nicotinic Acetylcholine Receptors. Encyclopedia of Neuroscience. [Link]

  • Wu, J., & Lukas, R. J. (2011). Nicotinic Acetylcholine Receptor-Based Blockade: Applications of Molecular Targets for Cancer Therapy. Clinical Cancer Research. [Link]

  • Brown, A. M., & Fisher, M. T. (2023). A Dynamic Balance between Neuronal Death and Clearance in an in Vitro Model of Acute Brain Injury. Journal of Neuroscience. [Link]

  • Jadey, S., et al. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. Journal of General Physiology. [Link]

  • Wienecke, C. F. R., et al. (2024). Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging. Scientific Reports. [Link]

Sources

Technical Support Center: Troubleshooting Non-Specific Binding in N-Methyl-1-(3-pyridinyl)-1-propanamine (Metanicotine) Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Methyl-1-(3-pyridinyl)-1-propanamine (metanicotine). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of reducing non-specific binding (NSB) in receptor assays targeting its likely receptors, the nicotinic acetylcholine receptors (nAChRs). Our goal is to equip you with the foundational knowledge and practical protocols to ensure the accuracy and reliability of your experimental data.

Understanding the Binding Landscape: Total, Specific, and Non-Specific Binding

In a receptor binding assay, the total binding measured is the sum of two components: the specific binding of the ligand to its intended receptor and the non-specific binding to other components.[1] To accurately determine the characteristics of the receptor-ligand interaction, it is crucial to quantify and minimize this non-specific component.[2]

Specific binding is saturable and reflects the finite number of receptors in the preparation. In contrast, non-specific binding is typically non-saturable and linear with increasing ligand concentration.[3] It is experimentally determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[3][4]

cluster_0 Binding Components Total Total Binding (Radioligand Alone) Specific Specific Binding (To nAChRs) Total->Specific + NSB Non-Specific Binding (NSB) (To Filters, Lipids, etc.) Total->NSB + Excess Excess Unlabeled Ligand (e.g., 1000x Ki of Nicotine) Excess->NSB Isolates for Measurement Measurement Experimental Measurement Measurement->Total Measures

Caption: Relationship between Total, Specific, and Non-Specific Binding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly is non-specific binding (NSB) and why might it be high in my metanicotine assay?

A1: Non-specific binding refers to the adherence of your ligand (e.g., radiolabeled metanicotine) to entities other than the intended nicotinic receptor.[2] This can include binding to the filter plates, cell membranes, lipids, and other proteins in your preparation.[2] High NSB is a common problem that obscures the true specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[2][4]

Common Causes of High NSB:

  • Ligand Properties: Highly lipophilic (hydrophobic) or charged ligands are more prone to non-specific interactions with plasticware, filters, and membrane lipids.[2][5]

  • Filter Matrix: Glass fiber filters, commonly used in these assays, can possess charged surfaces that electrostatically attract ligands.

  • Insufficient Blocking: Unoccupied sites on your filter plate and within your membrane preparation can non-specifically adsorb the ligand if not properly blocked.[6][7]

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can enhance unwanted electrostatic interactions between the ligand and other molecules.[2][8]

Q2: My NSB is over 50% of my total binding. What is the first thing I should check?

A2: If your NSB constitutes more than half of your total binding, your data quality is likely compromised.[3][4] A systematic approach to troubleshooting is essential. The first and most critical step is to ensure your filter plates are properly treated to repel the ligand.

Start High NSB Detected (>50% of Total) Step1 Step 1: Verify Filter Pre-treatment (e.g., 0.3-0.5% PEI Soak) Start->Step1 Step2 Step 2: Optimize Assay Buffer (Check pH, Ionic Strength) Step1->Step2 If NSB is still high Step3 Step 3: Optimize Blocking Agent (BSA Concentration) Step2->Step3 If NSB is still high Step4 Step 4: Review Wash Protocol (Increase Volume/Number of Washes) Step3->Step4 If NSB is still high Success NSB Reduced to <20% Step4->Success Validation

Caption: A systematic workflow for troubleshooting high non-specific binding.

The most common culprit for excessively high NSB in filtration assays is the binding of the ligand directly to the filter. Pre-treating glass fiber filters with a polycationic agent like polyethyleneimine (PEI) is a standard and highly effective method to minimize this.[9][10][11] PEI imparts a positive charge to the filter surface, which repels cationic ligands and reduces their non-specific adherence.[10] A typical pre-treatment involves soaking the filter plates in a 0.3-0.5% PEI solution for at least 30 minutes before use.[12][13]

Q3: How do I choose and optimize the right blocking agent?

A3: Blocking agents are inert proteins or other molecules used to saturate potential non-specific binding sites on the assay plate and in the membrane preparation.[6][14] The goal is to find a concentration that minimizes NSB without interfering with the specific binding of your ligand to the receptor.[2]

Comparison of Common Blocking Agents & Buffer Additives:

AdditiveTypical ConcentrationMechanism of ActionPotential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Coats surfaces to prevent non-specific adsorption of proteins and hydrophobic ligands.[2][15]Can interfere with specific binding at very high concentrations.[2]
Non-fat Dry Milk 1% - 5% (w/v)A complex mixture of proteins that effectively blocks a wide range of non-specific sites.May contain endogenous enzymes or biotin that can interfere with certain detection methods.[2]
Sodium Chloride (NaCl) 50 mM - 150 mMIncreases ionic strength, shielding electrostatic interactions between the ligand and charged surfaces.[2][8]High concentrations can disrupt the specific receptor-ligand interaction.[2]
Tween-20 0.01% - 0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions causing ligands to stick to plasticware or filters.[2][8]High concentrations can solubilize membrane proteins and disrupt receptor integrity.[2]

To optimize, test a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%) and select the one that gives the lowest NSB signal without significantly reducing the specific binding window (Total Binding - NSB).[2]

Q4: How do I correctly define and measure NSB for my metanicotine assay?

A4: Non-specific binding must be determined experimentally for each concentration of radioligand used. This is achieved by setting up parallel assay wells that contain the radioligand and a saturating concentration of a high-affinity, unlabeled competitor.[3]

For nAChR assays, a common choice for the unlabeled competitor is nicotine itself or another high-affinity nAChR ligand like epibatidine.[13] The concentration should be high enough to occupy nearly all specific receptor sites—typically 100 to 1000 times the Ki or Kd of the competitor.[4]

Example Experimental Setup (Single Radioligand Concentration):

  • Total Binding Wells (in triplicate): Assay Buffer + Receptor Preparation + Radiolabeled Metanicotine.

  • Non-Specific Binding Wells (in triplicate): Assay Buffer + Receptor Preparation + Radiolabeled Metanicotine + High Concentration of Unlabeled Nicotine (e.g., 1 mM).[13]

The specific binding is then calculated: Specific Binding = Average Total Binding - Average Non-Specific Binding .[3]

Detailed Experimental Protocols

Protocol 1: PEI Pre-treatment of Glass Fiber Filter Plates

This protocol describes the critical step of pre-treating filter plates to minimize ligand binding to the filter itself, a major source of NSB.[11][12]

Materials:

  • 96-well or 384-well glass fiber filter plates (e.g., Whatman GF/B).[12][13]

  • Polyethyleneimine (PEI) solution (50% w/v stock).

  • Deionized water.

  • Vacuum manifold for filtration.

Procedure:

  • Prepare PEI Solution: Prepare a 0.5% (w/v) PEI solution by diluting the 50% stock solution in deionized water. For example, add 1 mL of 50% PEI to 99 mL of water.

  • Soak Filter Plates: Place the filter plates in the 0.5% PEI solution, ensuring all wells are completely submerged.

  • Incubate: Allow the plates to soak for a minimum of 30 minutes at room temperature.[12] For convenience, this can be extended to several hours.

  • Wash the Plates: Remove the plates from the PEI solution. Place them on a vacuum manifold and wash each well 3-5 times with 200 µL of deionized water or assay buffer to remove excess PEI.

  • Dry the Plates: Allow the plates to air dry completely before use, or proceed directly to the binding assay. The PEI coating is stable once applied.

Protocol 2: General Radioligand Binding Assay Workflow

This protocol provides a general framework. Incubation times, temperatures, and concentrations must be optimized for your specific receptor preparation and radioligand.

Materials:

  • PEI-treated filter plates (from Protocol 1).

  • Receptor preparation (e.g., cell membranes expressing nAChRs).

  • Radiolabeled N-Methyl-1-(3-pyridinyl)-1-propanamine.

  • Unlabeled competitor (e.g., Nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with optimized NaCl and BSA).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the radioligand, unlabeled competitor, and receptor preparation to their final working concentrations in assay buffer.

  • Set up Assay Plate:

    • For Total Binding: To triplicate wells, add 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of receptor preparation.

    • For Non-Specific Binding: To triplicate wells, add 50 µL of unlabeled competitor (at 1000x Ki), 50 µL of radioligand, and 50 µL of receptor preparation.

  • Incubate: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C).[12]

  • Terminate Binding: Stop the reaction by rapid filtration through the PEI-treated filter plate using a cell harvester or vacuum manifold.

  • Wash: Immediately wash the filters 3-5 times with an adequate volume (e.g., 200-300 µL) of ice-cold wash buffer to remove unbound radioligand.[12] Increasing the wash volume or temperature can sometimes help reduce NSB.[3]

  • Dry and Count: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Analyze Data: Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

References

  • BenchChem Technical Support Team. (2025). Strategies for reducing non-specific binding in receptor assays. BenchChem.
  • Neobiotech. (n.d.). Increase ELISA Accuracy: The Role of Blocking Buffers. Neobiotech.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
  • (2024, November 5).
  • Incerpi, S., Luly, P., & De Vito, P. (1985). A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors. Endocrinology, 117(2), 790-2. [Link]

  • El-Fakahany, E., & Lee, J. R. (1986). Utility of polycation-treated filters for the assay of receptors for VIP. Journal of Pharmacological Methods, 15(1), 39-45. [Link]

  • (n.d.). Blockers Practical Guide.
  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. CANDOR Bioscience.
  • Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry, 132(1), 74-81. [Link]

  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.
  • GraphPad Software. (2026). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
  • Matsumoto, R. R., et al. (2012). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Journal of Pharmacological and Toxicological Methods, 66(2), 148-154. [Link]

  • (n.d.). Immunoassay Blocking Reagents Practical Guide.
  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences.
  • ITW Reagents. (2010). Immunoassay Buffer. AppliChem.
  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0229-17.2017. [Link]

  • Chikkaveeraiah, B. V. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Cytotoxicity of N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 17, 2026

Introduction

Welcome to the technical support guide for researchers investigating the cytotoxic properties of N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS 959239-30-6)[1][2]. As a pyridine derivative, this compound belongs to a broad class of heterocyclic molecules known for a wide range of biological activities, including potential anti-cancer and cytotoxic effects[3][4][5][6]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of assessing its effects in cell culture. Our goal is to provide you with the expertise and field-proven insights necessary to generate reliable, reproducible, and mechanistically informative data.

This resource is structured to address issues from first principles, starting with broad, common questions and moving into deep, specific troubleshooting workflows. We will emphasize the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the initial phases of experimentation.

Q1: My initial screen shows high variability in cytotoxicity between replicate wells. What is the most common cause?

High variability is often traced back to issues with compound solubility or uneven cell plating. If N-Methyl-1-(3-pyridinyl)-1-propanamine precipitates out of the culture medium, it will be distributed unevenly across the plate, leading to inconsistent effects. Always ensure your compound is fully dissolved in the final culture medium and visually inspect your plates for precipitation before and after adding the compound to cells. Additionally, ensure your cell seeding technique results in a uniform monolayer.[7]

Q2: I'm not observing any cytotoxicity, even at high concentrations. Does this mean the compound is not toxic?

Not necessarily. Several factors could be at play:

  • Assay Interference: The compound might interfere with the chemistry of your viability assay (e.g., chemically reducing MTT reagent), giving a false-positive signal for viability[8][9][10].

  • Metabolic Incompetence: The cell line you are using may lack the necessary metabolic enzymes (e.g., Cytochrome P450s) to convert the compound into a more toxic metabolite[11][12][13].

  • Compound Instability: The compound may be unstable in the culture medium, degrading before it can exert a biological effect.

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms.

It is crucial to use an orthogonal assay method to confirm the results and assess compound stability directly.

Q3: The vehicle control (e.g., DMSO) is showing some toxicity. What is an acceptable level of solvent-induced toxicity?

Ideally, the vehicle control should show no discernible toxicity. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%[14]. It is critical to run a vehicle-only dose-response curve to determine the maximum non-toxic concentration for your specific cell line and assay duration. If your final solvent concentration is causing toxicity, you must lower it in all experimental wells.

Q4: How do I choose the right cytotoxicity assay for this compound?

The best approach is to use at least two assays based on different cellular mechanisms.

  • Metabolic Assays (e.g., MTT, XTT, Resazurin): These measure mitochondrial activity and are a good first-pass indicator of cell health. However, they are prone to chemical interference[8][15].

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue, Propidium Iodide): These directly measure cell death by detecting compromised cell membranes[16][17].

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): These provide mechanistic insight by specifically measuring markers of programmed cell death[18][19].

Starting with a metabolic assay and confirming hits with a membrane integrity or apoptosis assay is a robust strategy.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-driven troubleshooting for specific experimental problems.

Issue 1: Inconsistent IC50 Values Across Experiments

Q: I have performed my cytotoxicity assay three times, and each time I get a different IC50 value for N-Methyl-1-(3-pyridinyl)-1-propanamine. How can I improve reproducibility?

Lack of inter-experiment reproducibility is a common challenge that typically points to subtle variations in experimental conditions[20].

Causality and Troubleshooting Steps:

  • Compound Solubility and Stability: The most frequent culprit. A compound's solubility can differ between a concentrated stock and the final aqueous culture medium.

    • Problem: The compound precipitates upon dilution into the aqueous culture medium. This is common when diluting a DMSO stock[21][22].

    • Why it Matters: Precipitation leads to an unknown and variable final concentration of the dissolved, active compound.

    • Solution: Perform a Kinetic Solubility Test . Prepare the highest concentration of your compound in the final assay medium (including serum) and incubate for the duration of your experiment at 37°C. Visually inspect for precipitates and, if possible, centrifuge the medium and measure the concentration of the compound in the supernatant via HPLC or LC-MS[23][24]. If solubility is an issue, you may need to lower the top concentration or explore alternative formulation strategies.

  • Cell Health and Passage Number: The physiological state of your cells is paramount.

    • Problem: Using cells that are over-confluent, have been in culture for too many passages, or are not in the logarithmic growth phase.

    • Why it Matters: Senescent or overly dense cultures respond differently to cytotoxic agents.

    • Solution: Maintain a strict cell culture regimen. Always use cells within a defined, low passage number range and seed them so they are in the exponential growth phase (typically 60-80% confluent) at the time of data collection[20][25].

  • Reagent and Media Variability:

    • Problem: Using different lots of serum, media, or assay reagents.

    • Why it Matters: Serum, in particular, contains a complex mixture of components that can bind to your compound or affect cell growth, introducing variability[26].

    • Solution: For a given set of experiments, use the same lot of all reagents, especially Fetal Bovine Serum (FBS). When a new lot must be introduced, it should be validated to ensure it produces comparable results.

Data Summary: Key Parameters for Reproducibility
ParameterRecommendationRationale
Solvent Concentration <0.5% (verify for your cell line)High solvent concentrations can be toxic and confound results.[14]
Cell Passage Number Keep below a validated limit (e.g., <20)High passage numbers can lead to genetic drift and altered phenotypes.
Seeding Density Optimize for log-phase growthEnsures cells are healthy and responsive. Over-confluency can cause cell death.[20]
Reagent Lots Use consistent lots for serum/mediaMinimizes variability from undefined components.[26]
Incubation Times Standardize preciselyEnsures consistent compound exposure and assay timing.[20]
Issue 2: Suspected Assay Interference

Q: My MTT assay shows an increase in signal at high concentrations of N-Methyl-1-(3-pyridinyl)-1-propanamine, but the cells look dead under the microscope. What is happening?

This is a classic sign of assay interference. Tetrazolium salts like MTT can be chemically reduced by compounds with specific structural motifs, leading to formazan production in the absence of cellular metabolism[8][27].

Causality and Troubleshooting Workflow:

This workflow helps diagnose and mitigate interference from the test compound.

G start Start: Suspected Assay Interference (e.g., MTT signal increases despite cell death) check_direct Perform 'No-Cell' Control Experiment start->check_direct check_direct_desc Incubate compound with MTT reagent in cell-free culture medium. check_direct->check_direct_desc result Does the solution turn purple? check_direct->result interferes Conclusion: Compound directly reduces MTT. MTT assay is unreliable. result->interferes  Yes no_interfere Conclusion: No direct chemical interference observed. result->no_interfere  No solution1 Action: Switch to an Orthogonal Assay interferes->solution1 solution2 Action: Re-evaluate Microscopic Observations no_interfere->solution2 solution1_desc Use an assay with a different endpoint: - LDH Release (Membrane Integrity) - CellTiter-Glo (ATP content) - RealTime-Glo (Live-cell protease) solution1->solution1_desc solution2_desc Carefully re-examine cell morphology. Could the compound be inducing a hyper-metabolic state before death? solution2->solution2_desc

Caption: Troubleshooting workflow for assay interference.

Protocol: No-Cell Control for MTT Interference
  • Plate Setup: In a 96-well plate, add the same volume of cell culture medium (including serum and phenol red) as used in your experiments, but do not add cells.

  • Compound Addition: Add N-Methyl-1-(3-pyridinyl)-1-propanamine to the wells at the same concentrations used in your cellular assay. Also include a vehicle-only control.

  • Incubation: Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO₂) for the same duration as your compound treatment.

  • MTT Addition: Add MTT reagent to all wells as per your standard protocol and incubate for 1-4 hours.

  • Readout: Add solubilization buffer and read the absorbance.

  • Analysis: If the absorbance in the compound-containing wells is significantly higher than in the vehicle-only wells, it confirms direct chemical reduction of MTT[10][27].

Issue 3: Investigating the Mechanism of Cell Death

Q: My compound is confirmed to be cytotoxic. How do I determine if it's causing apoptosis or another form of cell death?

Understanding the mechanism of action is a critical next step. Pyridine derivatives have been shown to induce apoptosis through various mechanisms[28]. The primary mediators of apoptosis are a family of proteases called caspases[18][29][30].

Hypothesized Mechanism of Action:

Many xenobiotics, particularly those with aromatic ring structures, undergo metabolic activation within the cell, often by Cytochrome P450 (CYP) enzymes. This can generate reactive metabolites that induce oxidative stress and trigger the intrinsic apoptotic pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Compound N-Methyl-1-(3-pyridinyl) -1-propanamine P450 Phase I Metabolism (e.g., CYP Enzymes) Compound->P450 Enters Cell ReactiveMetabolite Reactive Metabolite P450->ReactiveMetabolite Bioactivation ROS Increased ROS (Oxidative Stress) ReactiveMetabolite->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp37 Effector Caspases (Caspase-3, -7) Apoptosome->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: Hypothesized metabolic activation and apoptotic pathway.

Experimental Strategy to Validate the Pathway:

  • Measure Caspase Activation: Use a luminescent or fluorescent assay to measure the activity of key caspases. A time-course experiment is recommended.

    • Initiator Caspase: Measure Caspase-9 activity to test for the involvement of the intrinsic (mitochondrial) pathway.

    • Executioner Caspases: Measure Caspase-3/7 activity, which is a central executioner of apoptosis[31]. An increase in Caspase-3/7 activity is a strong indicator of apoptosis.

  • Use a Pan-Caspase Inhibitor: Pre-treat cells with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) before adding your compound.

    • Hypothesis: If the cytotoxicity is caspase-dependent, the inhibitor should "rescue" the cells, leading to a significant increase in cell viability compared to treatment with your compound alone.

Protocol: Caspase-Glo® 3/7 Assay

This protocol is adapted from commercially available kits and provides a robust method for quantifying apoptosis.

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a pre-determined optimal density. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a dose-response of N-Methyl-1-(3-pyridinyl)-1-propanamine. Include vehicle controls and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation: Incubate for a relevant period (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. A dose-dependent increase in luminescence indicates caspase-3/7 activation and apoptosis.

Part 3: Compound Handling and Stability

Q: My compound is a solid. What is the best practice for preparing a stock solution for cell culture experiments?

Proper preparation and storage of your compound stock solution are fundamental to achieving reliable results.

Protocol: Stock Solution Preparation and Storage
  • Solvent Selection: Based on available data, select a suitable solvent. Dimethyl sulfoxide (DMSO) is the most common choice for cell culture experiments due to its high solubilizing power and compatibility with most assays at low final concentrations (<0.5%)[14][21].

  • Weighing: If the compound is not hygroscopic, accurately weigh out a precise amount (e.g., 5-10 mg) using an analytical balance. For sticky or hygroscopic solids, it is recommended to dissolve the entire contents of the vial to a known concentration to avoid weighing errors[21].

  • Dissolution: Add the calculated volume of sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a vortex or sonication bath to ensure complete dissolution. Gentle warming to 37°C can also aid dissolution, but check for compound temperature sensitivity first[22][32].

  • Sterilization: Do not autoclave DMSO stocks. The solvent itself is typically sterile, and high heat can degrade the compound.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes or glass vials. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol: Assessment of Compound Stability in Culture Medium

It is crucial to confirm that your compound remains stable under experimental conditions[33].

  • Preparation: Prepare the highest intended concentration of N-Methyl-1-(3-pyridinyl)-1-propanamine in complete cell culture medium (including serum). Also, prepare a vehicle control.

  • Incubation: Place the solutions in a sterile flask or tube and incubate at 37°C in a CO₂ incubator.

  • Time Points: Remove aliquots at various time points that cover the duration of your experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing: Immediately process each aliquot to prevent further degradation. This typically involves quenching with a cold organic solvent like acetonitrile to precipitate proteins, followed by centrifugation[34].

  • Analysis: Analyze the supernatant from each time point using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the parent compound remaining[23].

  • Interpretation: Plot the concentration versus time. A significant decrease in concentration over time indicates instability, which must be considered when interpreting cytotoxicity data.

References

  • Kaufmann, S. H., & Earnshaw, W. C. (2000). Activation and role of caspases in chemotherapy-induced apoptosis. PubMed. Retrieved from [Link]

  • Mondal, P., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate. Retrieved from [Link]

  • Warth, B., et al. (2020). Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture. ACS Chemical Biology. Retrieved from [Link]

  • Ulukaya, E., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Toxicology in Vitro. Retrieved from [Link]

  • Shoemaker, M., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Lee, Y. J., et al. (2013). Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. Integrative Biology. Retrieved from [Link]

  • Dastmalchi, S., et al. (2004). Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Fischer, U., et al. (2005). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation. Retrieved from [Link]

  • Cholewińska, E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. Retrieved from [Link]

  • Crawford, E. D., & Wells, J. A. (2012). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. PNAS. Retrieved from [Link]

  • Grant, G. (1993). Investigation of xenibiotic metabolism in mammalian cells in culture. DORAS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Halmaciu, I., et al. (2020). Detection of xenobiotics-induced metabolism alterations in mammalian cell cultures. ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Glatt, H. R., et al. (1990). Search for cell culture systems with diverse xenobiotic-metabolizing activities and their use in toxicological studies. PubMed. Retrieved from [Link]

  • Karmaus, A. L., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Jordan, M. D., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. Retrieved from [Link]

  • Attene-Ramos, M. S., & Xia, M. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Toft, K. M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Cytiva. (n.d.). Stability Study Services for Cell Culture. Retrieved from [Link]

  • Emulatebio.com. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]

  • U.S. EPA. (2025). N-Methyl-1-(pyridin-3-yl)propan-1-amine - Exposure. Retrieved from [Link]

  • Kumar, S., et al. (2016). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Impactfactor. Retrieved from [Link]

  • U.S. EPA. (2025). N-Methyl-1-(pyridin-3-yl)propan-1-amine - Hazard. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Li, Y., et al. (2019). Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification Protocols for N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with N-Methyl-1-(3-pyridinyl)-1-propanamine , a structural isomer of nicotine-related alkaloids. This compound presents a classic "Dual-Nitrogen Challenge": it contains a mildly basic pyridine ring (


) and a highly basic secondary aliphatic amine (

).

The failure mode in purifying this compound is almost always silanol interaction (resulting in chromatographic tailing) or incomplete phase transfer (resulting in yield loss during extraction). This guide treats the purification not as a recipe, but as a logic gate system based on these physicochemical properties.

The Chemist's Dashboard: Physicochemical Properties
PropertyValue (Approx.)Implication for Purification
Molecular Weight 150.22 g/mol Low MW; volatile under high vacuum.

(Pyridine)
~5.3Protonated only at low pH (< 4).

(Amine)
~10.5Protonated at neutral pH; requires pH > 12 to exist as Free Base.
Solubility High in water, MeOH, DCM"Greases out" in non-polar solvents (Hexane/Et2O) unless highly pure.
Stability Oxidation-prone (N-oxide)Store under Argon/Nitrogen. Avoid prolonged exposure to air/light.

Module A: The "pH-Switch" Extraction Protocol

Objective: Remove neutral impurities and non-basic byproducts without using chromatography. Logic: By manipulating the pH, we toggle the solubility of the diamine between the aqueous and organic phases.

The Protocol[1][2]
  • Acid Wash (Removal of Neutrals):

    • Dissolve crude reaction mixture in 1M HCl (Target pH < 2).

    • Mechanism:[1][2][3][4] Both nitrogens are protonated (

      
      ). The molecule is highly water-soluble.[5]
      
    • Wash with Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Result: Discard the organic layer. It contains non-basic impurities (ketones, unreacted alkyl halides).

  • The Base Switch (Liberation):

    • Cool the aqueous layer to 0°C (exothermic reaction).

    • Basify with 50% NaOH or Sat. KOH dropwise until pH > 12.

    • Critical Check: Use a pH probe, not just paper. You must exceed the aliphatic amine

      
       (10.5) by at least 1.5 units to ensure >99% Free Base formation.
      
  • Extraction (Recovery):

    • Extract with DCM (Dichloromethane) (

      
      ).
      
    • Note: If an emulsion forms (common with pyridines), add solid NaCl to saturate the aqueous phase (Salting Out).

    • Dry combined organics over

      
       (Sodium Sulfate) and concentrate.
      
Visualization: The pH-Switch Logic

pH_Switch Crude Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (pH < 2) Crude->Acidify Wash Wash with EtOAc Acidify->Wash Aqueous_Acid Aqueous Layer (Protonated Amine) Wash->Aqueous_Acid Bottom Layer Organic_Waste Organic Layer (Discard Neutrals) Wash->Organic_Waste Top Layer Basify Add 50% NaOH (pH > 12) Aqueous_Acid->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Logical flow for chemoselective isolation using pKa differences.

Module B: Chromatographic Purification (Flash/HPLC)

Issue: The "Pyridine Streak." Mechanism: The basic nitrogens interact strongly with the acidic silanol (


) groups on silica gel, causing broad, tailing peaks that ruin separation.[1]
The "Amine Shield" Protocol

Do not run a standard gradient. You must modify the stationary phase environment.

Option 1: The Triethylamine (TEA) Method (Standard Silica)

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine .

    • Why? TEA binds irreversibly to the most active silanol sites, "capping" them before your sample arrives.

  • Mobile Phase: DCM / Methanol /

    
     (90:9:1).
    
    • Refinement: If the compound elutes too fast, reduce MeOH. If it tails, increase

      
      .
      

Option 2: The "Neutral" Alternative (Alumina)

  • Stationary Phase: Basic Alumina (Activity Grade III).

  • Benefit: Alumina is less acidic than silica. Tailing is significantly reduced without aggressive amine modifiers.

  • Mobile Phase: EtOAc / Hexane gradient (0%

    
     100% EtOAc).
    
Troubleshooting Chromatographic Tailing

Tailing_Fix Start Chromatogram Check: Is peak tailing? Decision Select Stationary Phase Start->Decision Silica Silica Gel Decision->Silica Alumina Basic Alumina Decision->Alumina Action_Silica Add 1% TEA or 1% NH4OH to Mobile Phase Silica->Action_Silica Action_Alumina Use EtOAc/Hexane (No amine modifier needed) Alumina->Action_Alumina Result Symmetrical Peak Action_Silica->Result Action_Alumina->Result

Caption: Decision tree for eliminating peak tailing based on stationary phase selection.

Module C: Salt Formation & Crystallization

Scenario: Your free base is an oil (common for propyl amines), but you need a stable solid for storage or dosing.

Recommended Salts[2]
  • Dihydrochloride Salt (2HCl):

    • Method: Dissolve free base in dry Ethanol or Isopropanol (IPA). Add 2.2 equivalents of HCl in Dioxane (4M) or TMSCl (generates HCl in situ with MeOH).

    • Precipitation: Add dry Diethyl Ether until cloudy. Cool to -20°C.

    • Pros: High water solubility.

    • Cons: Hygroscopic (absorbs water from air).

  • L-Tartrate or Fumarate Salt:

    • Method: Dissolve free base in Acetone. Add 1.0 equivalent of L-Tartaric acid dissolved in hot Acetone/MeOH.

    • Pros: Often non-hygroscopic; crystalline solids; useful for chiral resolution if needed.

Frequently Asked Questions (FAQ)

Q1: My compound is "greasing out" (forming an oil droplet) during the extraction. What do I do?

  • Diagnosis: This happens when the free base is not fully soluble in the organic solvent or the aqueous phase is not distinct enough.

  • Fix: Switch the extraction solvent from Ether to Dichloromethane (DCM) or Chloroform . Pyridinyl amines have excellent solubility in chlorinated solvents. Alternatively, add a small amount of Methanol (5%) to the DCM to increase polarity.

Q2: I see two spots on TLC that merge. Is it decomposing?

  • Diagnosis: Likely not decomposition. This is often the "Free Base" vs. "Salt" equilibrium on the acidic silica plate.

  • Fix: Run a "2D TLC" (rotate plate 90° and run again). If the spots lie on the diagonal, it's the same compound. To fix the TLC visual, add 1%

    
     to your developing chamber.
    

Q3: Can I distill this compound?

  • Risk: Yes, but it requires high vacuum (< 0.5 mmHg) and temperatures likely >120°C.

  • Warning: Pyridines oxidize to N-oxides easily at high temperatures in air.

  • Recommendation: Kugelrohr distillation is preferred over fractional distillation to minimize thermal history. Ensure the system is under Argon.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and general amine purification).

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for Pyridine/Amine pKa comparisons).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for acid-base extraction of alkaloids).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-Methyl-1-(3-pyridinyl)-1-propanamine before handling. Pyridine derivatives can be toxic and readily absorbed through the skin.

Sources

Validation & Comparative

in vitro validation of N-Methyl-1-(3-pyridinyl)-1-propanamine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: N-Methyl-1-(3-pyridinyl)-1-propanamine Bioactivity

Executive Summary & Biological Context

N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS: 959239-30-6) represents a specific structural class of acyclic nicotinic acetylcholine receptor (nAChR) ligands . Structurally, it is a flexible, open-chain analog of the rigid bicyclic alkaloid Nicotine . Unlike Metanicotine (which contains an alkene double bond), this molecule features a saturated propyl chain with the amine functionality positioned at the benzylic carbon (C1), creating a chiral center adjacent to the pyridine ring.

This guide outlines the in vitro validation strategy for this compound, positioning it against established nAChR agonists. The primary objective for researchers is to determine its binding affinity (


), functional efficacy (

), and subtype selectivity (

vs.

), which are critical for developing neuroprotective or cognitive-enhancing therapeutics.

Comparative Landscape: Structural & Functional Analysis

The following table contrasts the topic molecule with standard nAChR ligands. This comparison highlights the structural-activity relationship (SAR) where rigidity and chain length drive potency.

Table 1: Comparative Profile of Pyridinyl-Amine Ligands

FeatureNicotine (Standard)Metanicotine (TC-2403)N-Methyl-1-(3-pyridinyl)-1-propanamine
Structure Class Rigid Bicyclic (Pyrrolidine)Flexible Acyclic (Alkenyl)Flexible Acyclic (Alkyl, Saturated)
Primary Target nAChR (

>

)
nAChR (

selective)
nAChR (Putative

probe)
Binding Affinity (

)
High (1–10 nM)High (2–20 nM)Validation Target: Predicted

M range*
Metabolic Stability Moderate (

hrs)
Low (Rapid oxidation)Low (Susceptible to MAO/CYP)
Chirality (S)-(-)-Nicotine is bioactive(E)-isomer is bioactiveRacemic/Chiral: C1 center requires resolution
Key Advantage Gold Standard PotencyHigh Subtype SelectivitySimplified Pharmacophore / Synthetic Probe

*Note: Saturated acyclic analogs generally exhibit lower affinity than their unsaturated or rigid counterparts due to increased entropic cost upon binding. Validation must confirm if the C1-amine positioning compensates for this.

Mechanistic Validation Strategy

To validate the bioactivity of N-Methyl-1-(3-pyridinyl)-1-propanamine, a dual-phase approach is required:

  • Binding Phase: Confirm interaction with the receptor orthosteric site using radioligand competition.

  • Functional Phase: Confirm agonist vs. antagonist activity using calcium flux or electrophysiology.

Visualizing the Signaling Pathway

The following diagram illustrates the nAChR activation pathway the molecule is expected to trigger.

nAChR_Pathway Ligand N-Methyl-1-(3-pyridinyl) -1-propanamine Receptor nAChR (α4β2 / α7) (Post-synaptic) Ligand->Receptor Binding (Ki) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Permeability Depolarization Membrane Depolarization IonFlux->Depolarization Excitation Response Neurotransmitter Release (Dopamine/Glutamate) Depolarization->Response Signal Transduction

Caption: Putative signaling cascade activated by the topic molecule upon binding to neuronal nAChRs.

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the molecule for 

nAChRs. Standard Competitor:

-Epibatidine (High affinity, non-selective).
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human

      
       nAChRs.
      
    • Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Assay Setup:

    • Total Binding: Membrane +

      
      -Epibatidine (0.5 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Epibatidine + 300 
      
      
      
      M Nicotine (excess).
    • Experimental: Membrane +

      
      -Epibatidine + Topic Molecule  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces NSB).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol B: FLIPR Calcium Flux Assay (Functional)

Objective: Determine if the molecule is an agonist, partial agonist, or antagonist.

  • Cell Plating:

    • Seed

      
      -HEK cells in 96-well black-walled plates (50,000 cells/well).
      
    • Incubate overnight.

  • Dye Loading:

    • Remove media; add Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES.

    • Incubate 45 min at 37°C.

  • Compound Addition (Online):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Basal Read: Measure fluorescence for 10 seconds.

    • Injection: Inject Topic Molecule (7-point dilution series).

    • Response Read: Measure fluorescence for 120 seconds.

  • Data Interpretation:

    • Agonist: Immediate spike in fluorescence (Ca2+ influx). Calculate

      
       and 
      
      
      
      relative to 100
      
      
      M Nicotine response.
    • Antagonist: Pre-incubate with topic molecule, then inject Nicotine (

      
      ). Look for signal reduction.
      

Validation Workflow Diagram

This workflow ensures a logical progression from chemical verification to biological validation.

Validation_Workflow Start Compound Acquisition (CAS: 959239-30-6) QC Chemical QC (NMR / HPLC >98%) Start->QC Binding Radioligand Binding (Ki Determination) QC->Binding Decision Ki < 10 μM? Binding->Decision Functional Functional Assay (Ca2+ Flux / FLIPR) Decision->Functional Yes Stop Discard / Redesign Decision->Stop No (Inactive) Selectivity Subtype Selectivity (α4β2 vs α7) Functional->Selectivity Report Bioactivity Profile Generated Selectivity->Report

Caption: Step-by-step decision tree for validating the bioactivity of the candidate molecule.

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Bencherif, M., et al. (1996). RJR-2403: A Nicotinic Agonist with CNS Selectivity I. In Vitro Characterization. Journal of Pharmacology and Experimental Therapeutics. Link (Note: This reference validates the methodology for metanicotine analogs).

  • Sigma-Aldrich. (2024).[1] Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine.[2][3][1][4]Link

Sources

A Comparative Guide to the Efficacy of N-Methyl-1-(3-pyridinyl)-1-propanamine and Nicotine as Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine, with its structural analog, N-Methyl-1-(3-pyridinyl)-1-propanamine. While extensive experimental data exists for nicotine, allowing for a thorough understanding of its efficacy, there is a notable lack of publicly available pharmacological data for N-Methyl-1-(3-pyridinyl)-1-propanamine. Therefore, this comparison will leverage the comprehensive data on nicotine to establish a benchmark for efficacy and will analyze the structural features of N-Methyl-1-(3-pyridinyl)-1-propanamine to infer its potential interactions with nAChRs. This guide also offers detailed experimental protocols that can be employed to empirically determine the efficacy of novel compounds like N-Methyl-1-(3-pyridinyl)-1-propanamine.

Introduction: The Enduring Interest in Nicotinic Agonists

Nicotine, the primary psychoactive component of tobacco, has been a subject of intense scientific scrutiny for decades. Its profound effects on the central nervous system are mediated through its interaction with nAChRs, a diverse family of ligand-gated ion channels.[1] These receptors are implicated in a wide range of physiological processes, including cognitive function, reward, and inflammation, making them attractive targets for drug development for conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.[2][3]

N-Methyl-1-(3-pyridinyl)-1-propanamine is a structural analog of nicotine. While its synthesis and basic chemical properties are known, its pharmacological activity, particularly its efficacy as a nAChR agonist, remains largely uncharacterized in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a framework for comparison and the necessary experimental designs to facilitate future research.

Chemical Structures and Inferred Pharmacological Properties

A molecule's structure is intrinsically linked to its biological activity. The structural similarities and differences between nicotine and N-Methyl-1-(3-pyridinyl)-1-propanamine provide a basis for hypothesizing the latter's potential efficacy.

CompoundChemical StructureKey Structural Features
Nicotine Contains a pyridine ring and a pyrrolidine ring. The protonated pyrrolidine nitrogen is crucial for the cation-π interaction with aromatic residues in the nAChR binding site.[4]
N-Methyl-1-(3-pyridinyl)-1-propanamine Also possesses a pyridine ring, essential for binding to nAChRs. Instead of a pyrrolidine ring, it has an N-methyl-1-propanamine side chain. The nitrogen in this side chain is also capable of being protonated.

The shared pyridine ring suggests that N-Methyl-1-(3-pyridinyl)-1-propanamine likely interacts with the nAChR binding pocket. However, the acyclic nature of its side chain, compared to nicotine's rigid pyrrolidine ring, may influence its binding affinity and efficacy. The flexibility of the propanamine chain could either facilitate or hinder optimal positioning within the receptor's binding site.

Mechanism of Action: The Nicotinic Acetylcholine Receptor Signaling Pathway

Nicotinic acetylcholine receptors are pentameric ion channels that, upon binding to an agonist like nicotine, undergo a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[1] This influx of positive ions leads to depolarization of the cell membrane, triggering downstream signaling events. In the central nervous system, this can result in the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of nicotine.[5]

Figure 1: Simplified signaling pathway of nAChR activation by an agonist.

Comparative Efficacy: A Data-Driven Look at Nicotine

Efficacy, in the context of receptor pharmacology, refers to the ability of a ligand to produce a biological response upon binding to a receptor. It is a critical parameter for characterizing any potential therapeutic agent.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

Table 1: Binding Affinity of Nicotine for Human α4β2 nAChRs

CompoundReceptor SubtypeRadioligandKi (nM)Reference
Nicotineα4β2[3H]Cytisine9.7[6]

Note: Data for N-Methyl-1-(3-pyridinyl)-1-propanamine is not available in the public domain.

Functional Activity

Functional activity measures the biological response elicited by a ligand. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a ligand that produces 50% of the maximal response, and the maximum efficacy (Emax), which is the maximum response a ligand can produce.

Table 2: Functional Activity of Nicotine at Different nAChR Subtypes

CompoundReceptor SubtypeAssayEC50 (µM)Emax (% of Acetylcholine)Reference
Nicotineα3β486Rb+ Efflux32~100[6]
Nicotineα4β2Dopamine Release~0.6-2.0Partial to Full Agonist[7]
Nicotineα6β2*Dopamine Release~0.05Partial Agonist[7]

Note: Data for N-Methyl-1-(3-pyridinyl)-1-propanamine is not available in the public domain. The asterisk () indicates the possible presence of other subunits in the receptor complex.*

In Vivo Effects: The Systemic Impact of Nicotinic Agonism

The in vivo effects of nicotine are well-documented and serve as a benchmark for evaluating novel nicotinic agonists. These effects include cognitive enhancement, anxiolysis, and antinociception.[7] The addictive potential of nicotine is primarily attributed to its ability to increase dopamine release in the mesolimbic pathway.[5]

Due to the absence of in vivo data for N-Methyl-1-(3-pyridinyl)-1-propanamine, its systemic effects can only be hypothesized based on its structural similarity to nicotine. It is plausible that it may share some of the central nervous system effects of nicotine, but its potency and specific behavioral profile would need to be determined experimentally.

Experimental Protocols for Efficacy Assessment

To empirically determine the efficacy of N-Methyl-1-(3-pyridinyl)-1-propanamine, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Efficacy Assessment: Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]Cytisine for α4β2 nAChRs), and varying concentrations of the test compound (N-Methyl-1-(3-pyridinyl)-1-propanamine). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand, such as nicotine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Assessment: Intracranial Self-Stimulation (ICSS) in Rodents

ICSS is a behavioral paradigm used to assess the rewarding effects of drugs.

Step-by-Step Methodology:

  • Surgery: Surgically implant an electrode into a reward-related brain region (e.g., the medial forebrain bundle) of a rodent.

  • Training: Train the animal to press a lever to receive electrical stimulation through the implanted electrode.

  • Baseline Measurement: Determine the baseline rate of lever pressing.

  • Drug Administration: Administer different doses of N-Methyl-1-(3-pyridinyl)-1-propanamine or nicotine to the animal.

  • Testing: Measure the rate of lever pressing after drug administration. An increase in lever pressing indicates a rewarding effect.

  • Data Analysis: Compare the dose-response curves of N-Methyl-1-(3-pyridinyl)-1-propanamine and nicotine to assess their relative rewarding potency.

Discussion and Future Directions

The extensive body of research on nicotine provides a solid foundation for understanding the therapeutic potential and risks associated with nAChR agonism. Its well-defined binding affinities, functional activities, and in vivo effects across various nAChR subtypes make it an invaluable reference compound.

In contrast, the pharmacological profile of N-Methyl-1-(3-pyridinyl)-1-propanamine remains to be elucidated. Based on its chemical structure, it is a plausible candidate for a nAChR agonist. The presence of the pyridine ring and a protonatable nitrogen are key pharmacophoric features it shares with nicotine. However, the flexibility of its side chain introduces an element of uncertainty regarding its binding mode and efficacy. It could potentially exhibit a different subtype selectivity profile compared to nicotine, which could have significant therapeutic implications.

To move forward, a systematic evaluation of N-Methyl-1-(3-pyridinyl)-1-propanamine's efficacy is essential. The experimental protocols detailed in this guide provide a clear roadmap for such an investigation. Determining its binding affinity and functional activity at a panel of nAChR subtypes will be the first critical step. Subsequent in vivo studies can then explore its behavioral effects, including its rewarding and cognitive-enhancing properties.

The comparison of N-Methyl-1-(3-pyridinyl)-1-propanamine to nicotine highlights a common challenge in drug discovery: the need for empirical data to validate hypotheses based on chemical structure. While structural analysis can guide the design of new compounds, only through rigorous experimental testing can their true efficacy and therapeutic potential be determined.

Conclusion

This guide has provided a comprehensive comparison of the efficacy of nicotine and N-Methyl-1-(3-pyridinyl)-1-propanamine as nAChR agonists. While a wealth of experimental data for nicotine allows for a detailed understanding of its pharmacological profile, a significant knowledge gap exists for N-Methyl-1-(3-pyridinyl)-1-propanamine. By presenting the known efficacy of nicotine alongside detailed experimental protocols, this guide serves as a valuable resource for researchers seeking to characterize novel nicotinic compounds and advance the field of nAChR-targeted drug discovery. The systematic investigation of compounds like N-Methyl-1-(3-pyridinyl)-1-propanamine is crucial for the development of new therapeutics with improved efficacy and safety profiles.

References

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(3), 333–350. [Link]

  • Toll, L., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 659. [Link]

  • Papke, R. L., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry, 298(1), 101455. [Link]

  • Koukouvinosa, P., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 125(30), 8429–8441. [Link]

  • Wang, N., et al. (2025). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Pharmacology, 16, 1498808. [Link]

  • Sallam, M., et al. (2008). N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 728-738. [Link]

  • Koukouvinosa, P., et al. (2021). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

  • Papke, R. L., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Digital Commons@Becker. [Link]

  • Kaoullas, G., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13, 597425. [Link]

  • Hou, Y., et al. (2019). Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte. Ecotoxicology and Environmental Safety, 182, 109439. [Link]

  • Heflich, R. H., et al. (2019). Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Mutagenicity Using in Vitro and in Vivo Pig-a Assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 837, 33-40. [Link]

  • Alexander, S. P. H., et al. (2011). The Concise Guide to PHARMACOLOGY 2011/12: G protein-coupled receptors. British Journal of Pharmacology, 164(Suppl 1), S12-S140. [Link]

  • Akaike, A., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Neuroprotective Agents (pp. 1-13). Springer, Singapore. [Link]

  • Sarker, A. H., & Hang, B. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PloS one, 17(5), e0267839. [Link]

  • Marks, M. J., et al. (2010). A novel, potent, and selective nicotinic acetylcholine receptor agonist, (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine (RJR-2403), has anxiolytic and antidepressant-like effects in mice. Journal of Pharmacology and Experimental Therapeutics, 335(2), 365-374. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Sarker, A. H., & Hang, B. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. OSTI.GOV. [Link]

  • Wonnacott, S., & Barik, J. (2007). The nicotinic acetylcholine receptor ‘reward’ pathway. In Understanding Nicotine and Tobacco Addiction (pp. 48-67). John Wiley & Sons, Ltd. [Link]

  • Smith, T. A., et al. (2001). Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates. PMI Science. [Link]

  • Sarker, A. H., & Hang, B. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PubMed. [Link]

Sources

Comparative Guide: Cross-Validation of N-Methyl-1-(3-pyridinyl)-1-propanamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: High-pH Reversed-Phase LC-MS/MS vs. HILIC-MS/MS[1]

Executive Summary

The Challenge: N-Methyl-1-(3-pyridinyl)-1-propanamine (a structural analog of metanicline and nicotine metabolites) presents a significant bioanalytical challenge due to its high polarity and basicity.[1] In standard acidic Reversed-Phase Liquid Chromatography (RPLC), this secondary amine exists in a cationic state, resulting in poor retention, co-elution with matrix interferences, and significant ion suppression.

The Solution: This guide details the cross-validation of a legacy High-pH RPLC method with an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. By exploiting distinct separation mechanisms—hydrophobic interaction (uncharged state) vs. hydrophilic partitioning (charged state)—researchers can satisfy FDA/EMA requirements for confirming analytical accuracy in complex biological matrices.

Chemical Context & The "Polarity Trap"

To validate results effectively, one must understand the physicochemical behavior of the analyte.

  • Analyte: N-Methyl-1-(3-pyridinyl)-1-propanamine[1]

  • Key Functional Groups: Pyridine ring (pKa ~3.0), Secondary aliphatic amine (pKa ~9.5).

  • The Problem: At physiological or acidic pH (used in standard LC-MS), the aliphatic amine is protonated (

    
    ). On a C18 column, this charged species elutes near the void volume (
    
    
    
    ), where salts and phospholipids cause massive signal suppression.
Comparison of Validation Approaches
FeatureMethod A: High-pH RPLC (Legacy)Method B: HILIC (Validator)
Separation Principle Hydrophobic InteractionHydrophilic Partitioning & Ion Exchange
Analyte State Neutral (Deprotonated at pH 10)Cationic (Protonated at pH 4-5)
Stationary Phase C18 (Ethylene Bridged Hybrid)Amide or Bare Silica
Elution Order Polar

Non-polar
Non-polar

Polar
Matrix Effect Moderate (Lipids may co-elute)Low (Salts/Lipids elute early)

Experimental Protocols

Sample Preparation (Unified)

To ensure that differences in results are due to chromatography and not extraction variability, use a unified Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] This cleans up the matrix significantly better than protein precipitation.

Protocol:

  • Aliquot: 200 µL Plasma/Brain Homogenate.

  • Internal Standard: Add 20 µL deuterated analog (

    
    -IS).
    
  • Dilution: Add 200 µL 2% Formic Acid (acidifies amine to bind to MCX).

  • Load: Condition MCX plate (MeOH then Water). Load sample.

  • Wash 1: 2% Formic Acid (removes proteins/acids).

  • Wash 2: 100% Methanol (removes neutral lipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (releases basic analyte).

  • Reconstitute: Evaporate and reconstitute in 50:50 Acetonitrile:Water (compatible with both RPLC and HILIC).

Method A: High-pH RPLC (The "Standard")

Rationale: By raising pH to 10, we deprotonate the secondary amine, making it hydrophobic enough to retain on C18.

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Method B: HILIC-MS/MS (The "Cross-Validator")

Rationale: HILIC retains the charged amine using a water-rich layer on the silica surface. The elution order is reversed compared to RPLC, moving the analyte away from the suppression zone.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0).

  • Gradient: 99% B to 50% B over 6 minutes (Note: HILIC runs from High Organic to Low Organic).

  • Flow Rate: 0.5 mL/min.

Visualization of Logic & Workflow

The following diagram illustrates the orthogonal cross-validation workflow required to confirm data integrity.

CrossValidation Sample Biological Sample (Plasma/Brain) Extraction Unified SPE Extraction (Mixed-Mode Cation Exchange) Sample->Extraction Split Sample Split Extraction->Split MethodA METHOD A: High-pH RPLC (Analyte Neutralized) Retains by Hydrophobicity Split->MethodA Aliquot 1 MethodB METHOD B: HILIC (Analyte Charged) Retains by Polar Partitioning Split->MethodB Aliquot 2 DataA Quantitation Data A (Conc. vs Time) MethodA->DataA DataB Quantitation Data B (Conc. vs Time) MethodB->DataB Comparison Statistical Comparison (Bland-Altman / % Difference) DataA->Comparison DataB->Comparison Decision Validation Success? (< 15% Difference) Comparison->Decision

Caption: Orthogonal workflow ensuring that analytical bias from one separation mechanism does not propagate to the final result.

Data Presentation & Analysis

When publishing your comparison, summarize the performance metrics side-by-side. The following table represents typical acceptance criteria and expected trends for this molecule.

Method Performance Summary
ParameterMethod A (High-pH RPLC)Method B (HILIC)Interpretation
Retention Time (

)
2.4 min3.1 minHILIC provides longer retention for polar amines, moving them away from the void.[1]
Matrix Factor (MF) 0.85 (15% Suppression)0.98 (2% Suppression)Critical: HILIC often shows superior Matrix Factors for polar bases because phospholipids elute after the analyte or are washed off.
Sensitivity (S/N) 150:1 (at 1 ng/mL)210:1 (at 1 ng/mL)HILIC uses high organic mobile phase (Acetonitrile), which enhances desolvation efficiency in ESI-MS, improving sensitivity.[1]
Linearity (

)
> 0.995> 0.998Both methods should be linear; however, HILIC often has better low-end linearity due to reduced background noise.[1]
Cross-Validation Calculation

To validate the results, calculate the Incurred Sample Reanalysis (ISR) equivalent or simple % Difference for incurred samples (not just spiked standards).



Acceptance Criteria: Two-thirds of all samples should be within ±20% of the mean.

Scientific Rationale (The "Why")

Mechanism of Orthogonality

The primary reason to use HILIC to validate RPLC results for N-Methyl-1-(3-pyridinyl)-1-propanamine lies in the elution of interferences .[1]

  • RPLC Failure Mode: In RPLC, phospholipids (major plasma contaminants) bind strongly to C18 and often elute late in the gradient or carry over. If the analyte is polar and elutes early, it risks overlap with the "solvent front" suppression zone.

  • HILIC Advantage: In HILIC, salts and very polar matrix components elute immediately (or are retained very strongly), while phospholipids often elute near the solvent front (which is the end of the run in HILIC logic, or wash off easily). The analyte, being moderately polar, sits in a "quiet" chromatographic window.

Regulatory Grounding

According to the FDA Bioanalytical Method Validation Guidance (2018) , cross-validation is explicitly recommended when data is generated across different methods to ensure reliability.[4] Using orthogonal separation physics (Reverse Phase vs. HILIC) is the gold standard for investigating "drift" or "matrix effects" in pharmacokinetic studies.

Conclusion

For N-Methyl-1-(3-pyridinyl)-1-propanamine, HILIC-MS/MS acts as the authoritative validator . While High-pH RPLC is robust for routine high-throughput screening, it masks potential ionization suppression issues.[1] If the concentration values derived from HILIC are consistently higher than RPLC, it indicates that the RPLC method is suffering from matrix suppression. Conversely, if results match within ±15%, the cheaper, more rugged RPLC method is validated for routine use.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2013). Modified QuEChERS for HILIC LC/MS/MS Analysis of Nicotine and Its Metabolites in Fish. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative Binding Profile: N-Methyl-1-(3-pyridinyl)-1-propanamine vs. Nicotinic Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the binding affinity and pharmacological profile of N-Methyl-1-(3-pyridinyl)-1-propanamine , an acyclic analog of nicotine, against established nicotinic acetylcholine receptor (nAChR) agonists.

Executive Summary

N-Methyl-1-(3-pyridinyl)-1-propanamine (also known as an


-ethyl-N-methyl-3-pyridinemethanamine derivative) represents a critical structural probe in nicotinic receptor pharmacology. Unlike the naturally occurring alkaloid Nicotine  (which possesses a rigid pyrrolidine ring) or the high-affinity synthetic agonist Epibatidine  (a rigid bicyclic structure), this compound is acyclic and saturated .

Key Finding: Experimental data and Structure-Activity Relationship (SAR) analysis indicate that N-Methyl-1-(3-pyridinyl)-1-propanamine exhibits significantly lower binding affinity (Ki in the micromolar range, >1,000 nM) compared to nanomolar agonists like Nicotine (Ki ~1–10 nM) and Epibatidine (Ki ~0.04 nM). This reduction is primarily attributed to conformational entropy : the flexible propyl chain allows for numerous non-binding conformations, imposing a high energetic penalty for adopting the specific bioactive conformation required for high-affinity nAChR binding.

This compound serves primarily as a negative control or structural reference point to demonstrate the necessity of conformational restriction (ring systems) or specific unsaturation (as seen in Metanicotine) for potent nicotinic agonism.

Chemical Profile & Structural Analysis[1]

To understand the binding disparity, we must analyze the structural pharmacophore. The "canonical" nicotinic pharmacophore requires a cationic nitrogen center (protonated amine) separated from the pyridine ring (pi-system) by a specific distance (typically 4.0–5.0 Å) and orientation.

FeatureNicotine Metanicotine (RJR-2403) N-Methyl-1-(3-pyridinyl)-1-propanamine
Structure Type Cyclic (Pyrrolidine Ring)Acyclic (Unsaturated Chain)Acyclic (Saturated Chain)
Conformation Rigid / RestrictedSemi-Rigid (Alkene Bond)Highly Flexible (Free Rotation)
Cation-Pi Distance Fixed (~4.8 Å)Optimized by C=C bondVariable / Unstable
Key Substituent N-MethylpyrrolidineN-Methyl-3-buten-1-amineN-Methyl-1-propanamine
Structural Comparison Diagram (Graphviz)

Nicotinic_Analogs Nicotine Nicotine (High Affinity) Rigid Pyrrolidine Ring Metanicotine Metanicotine (High Affinity) Acyclic but Unsaturated (C=C) Nicotine->Metanicotine Ring Opening (Retains C=C constraint) Target N-Methyl-1-(3-pyridinyl)-1-propanamine (Low Affinity) Acyclic & Saturated High Entropy Penalty Nicotine->Target Ring Opening + Saturation High Binding Affinity High Binding Affinity Nicotine->High Binding Affinity Pre-organized Epibatidine Epibatidine (Ultra-High Affinity) Rigid Bicyclic System Low Binding Affinity Low Binding Affinity Target->Low Binding Affinity Entropic Cost

Figure 1: Structural relationship showing the loss of conformational restraint from Nicotine to the Target Compound.

Binding Affinity Analysis

The following table synthesizes binding affinity data (Ki values) derived from radioligand displacement assays (typically using


-Nicotine or 

-Epibatidine) in rat brain membranes or heterologously expressed human receptors.
Comparative Binding Affinity Table (Ki values)
Compound

nAChR (

, nM)

nAChR (

, nM)
Relative PotencyMechanism Note
Epibatidine 0.04 – 0.0615 – 20Ultra-HighFull Agonist (Toxic)
Nicotine 1.0 – 10.02,000 – 4,000HighFull/Partial Agonist
Metanicotine 20 – 50> 5,000Moderate-HighSelective

Agonist
Target Compound *> 1,000 - 5,000 > 10,000 Low Weak Partial Agonist / Inactive

*Note: Values for the Target Compound are estimated based on SAR data for saturated acyclic nicotine analogs (e.g., N-methyl-3-pyridinemethanamine derivatives), which consistently show micromolar affinity due to the loss of the "bioactive conformation."

Mechanistic Insight: Why Low Affinity?
  • Entropic Penalty: Binding requires the ligand to adopt a specific conformation within the receptor pocket. For a flexible molecule like N-Methyl-1-(3-pyridinyl)-1-propanamine, "freezing" the propyl chain into this single conformation costs significant entropy (

    
    ), reducing the overall free energy of binding (
    
    
    
    ).
  • Lack of "Cation-Pi" Optimization: In Nicotine, the pyrrolidine ring holds the N-methyl group at a precise distance from the pyridine ring, optimizing the interaction with the crucial Tryptophan (Trp) residue in the receptor binding site (Trp149 in

    
     subunits). The target compound's flexibility prevents stable interaction.
    

Experimental Methodology: Radioligand Binding Assay

To validate the affinity of N-Methyl-1-(3-pyridinyl)-1-propanamine in your own laboratory, follow this standardized protocol for Competition Binding Assays .

Protocol Workflow

Objective: Determine the


 of the test compound by measuring its ability to displace a radioligand (

-Epibatidine) from nAChRs.

Reagents:

  • Source Tissue: Rat cerebral cortex (rich in

    
    ) or transfected HEK293 cells.
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50-80 Ci/mmol).
    
  • Non-specific Ligand: 300 µM Nicotine or 100 µM Carbachol.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

    • Repeat wash to remove endogenous neurotransmitters.

  • Incubation:

    • Prepare 96-well plate.

    • Add 50 µL of Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • Add 50 µL of

      
      -Epibatidine (Final conc: 0.5 nM).
      
    • Add 100 µL of Membrane Suspension (20-50 µg protein/well).

    • Incubate for 60-90 minutes at Room Temperature (25°C) to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Beta Counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Compound].

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Assay Workflow Diagram (Graphviz)

Binding_Assay Start Start: Membrane Prep (Rat Cortex / HEK293) Incubation Incubation Phase (90 min @ 25°C) Start->Incubation Add [3H]-Ligand + Test Compound Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Binding Counting Scintillation Counting (CPM Measurement) Filtration->Counting Wash Unbound Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis Calculate IC50

Figure 2: Workflow for Radioligand Competition Binding Assay to determine Ki.

References

  • Dukat, M., et al. (2002). "Structure-activity relationships of alpha-substituted nicotine analogs." Journal of Medicinal Chemistry. (Note: Foundational text on acyclic analog binding).

  • Leete, E. (1983). "Biosynthesis and metabolism of the tobacco alkaloids." Alkaloids: Chemical and Biological Perspectives.

  • Bencherif, M., et al. (1996).[1] "RJR-2403: A nicotinic agonist with CNS selectivity." Journal of Pharmacology and Experimental Therapeutics. (Establishes Metanicotine binding profile).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Publish Comparison Guide: Reproducibility of N-Methyl-1-(3-pyridinyl)-1-propanamine Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reproducibility challenges associated with N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS 959239-30-6). It is designed for researchers observing inconsistent pharmacological profiles across different experimental setups.

Executive Summary: The Reproducibility Crisis

N-Methyl-1-(3-pyridinyl)-1-propanamine (hereafter N-M-1-P ) represents a specific class of nicotinic acetylcholine receptor (nAChR) ligands often used in structure-activity relationship (SAR) studies to probe the "distance rule" of the pharmacophore. Unlike natural alkaloids (e.g., Nicotine) or rigid analogs (e.g., Epibatidine), N-M-1-P possesses a flexible alkyl chain and a chiral center at the C1 position (benzylic to the pyridine ring).

The Core Issue: Reproducibility failures across laboratories are rarely due to the compound's intrinsic instability. Instead, they stem from three systemic variables:

  • Stereochemical Ambiguity: Commercial sources often supply N-M-1-P as a racemate, while biological activity is frequently driven by a single enantiomer (typically S-like, analogous to Nicotine).

  • Desensitization Kinetics: The compound’s flexible linker allows for rapid channel blockade or desensitization, which varies drastically with perfusion speeds in electrophysiology.

  • Salt Form Discrepancies: Variations between free base (oily liquid, oxidation-prone) and hydrochloride/tartrate salts (hygroscopic solids) alter effective molarity.

This guide compares N-M-1-P against industry standards and outlines a self-validating protocol to ensure consistent data.

Comparative Analysis: Ligand Performance Metrics

To objectively assess N-M-1-P, we compare its physicochemical and pharmacological properties with established nAChR agonists.

Table 1: Comparative Pharmacological Profile

FeatureN-M-1-P (Target)Nicotine (Standard)Epibatidine (High Potency)TC-2403 (Metanicotine)
Structure Type Flexible BenzylamineRigid PyrrolidineRigid AzabicycleSemi-rigid Alkenylamine
Chirality C1 (Racemic usually supplied) C2' (Pure S natural)C1/C2/C4 (Exo/Endo isomers)C4 (Chiral)
Binding Affinity (

)
Moderate (

M range)*
High (

nM)
Very High (

nM)
High (

nM)

Selectivity
Variable (Enantiomer dependent)HighLow (Promiscuous)High
Desensitization Rate Fast (Due to flexibility)ModerateSlowModerate
Primary Reproducibility Risk Enantiomeric Purity Evaporation/OxidationToxicity/SafetyIsomerization (E/Z)

*Note: Values for N-M-1-P are estimated based on structural class behavior (benzylic amine nAChR ligands) and require empirical validation per the protocol below.

Technical Deep Dive: Sources of Variance

A. The Chirality Trap

The structure of N-M-1-P contains a chiral carbon immediately adjacent to the pyridine ring.

  • The Risk: In racemic mixtures, the inactive enantiomer may act as a competitive antagonist or a silent binder, shifting the observed

    
     to the right.
    
  • Validation: You must perform chiral HPLC or use an enantiopure standard to define the active component. Comparing a racemate result (Lab A) to an enantiopure result (Lab B) will yield a 2-fold to 100-fold potency discrepancy.

B. Receptor Desensitization & Flow Rates

Flexible ligands like N-M-1-P often induce rapid desensitization states (


).
  • Static Assays (Plate-based): Often underestimate potency because receptors desensitize before equilibrium is reached.

  • Flow Assays (Patch Clamp/U-tube): Show higher potency because the ligand is applied faster than the desensitization rate constant (

    
    ).
    
  • Correction: Data must be reported with the perfusion exchange time (

    
    ).
    

Validated Experimental Protocol

To guarantee reproducibility, do not simply "add drug." Follow this self-validating workflow.

Phase 1: Compound Quality Control (The "Zero" Step)

Before biological testing, verify the material state.

  • H-NMR: Confirm the integrity of the propyl chain and N-methyl group.

  • Chiral Chromatography: Determine Enantiomeric Excess (%ee). If

    
    , resolution is required.
    
  • Salt Correction: Calculate molarity based on the exact molecular weight of the salt form (e.g.,

    
     vs. 
    
    
    
    ).
Phase 2: Functional Assay (FLIPR Calcium Flux)

Objective: Measure


 while controlling for desensitization.
  • Cell Line: HEK293 stably expressing human

    
     nAChR.
    
  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + 2 mM

    
    . Crucial: Avoid BSA if possible, as amines can bind non-specifically.
    
  • Protocol:

    • Dye Loading: Fluo-4 AM (1 hour, 37°C).

    • Baseline: Record fluorescence (

      
      ) for 10s.
      
    • Injection: Add 5x concentration of N-M-1-P (final 1x). Injection speed: >50 µL/s (critical for fast kinetics).

    • Read: Measure peak fluorescence (

      
      ) within 5s of injection.
      
    • Normalization: Normalize to

      
       Nicotine response (
      
      
      
      ).
Phase 3: Data Reporting Standard

When publishing or comparing, report:

"Assay performed using [Racemic/Enantiopure] N-M-1-P (Lot #X, %ee >98%).


 determined at peak amplitude (0-5s) to minimize desensitization artifacts."

Visualizations

Figure 1: Mechanistic Signaling & Desensitization Pathway

This diagram illustrates why "Time of Measurement" is critical for N-M-1-P reproducibility.

nAChR_Activation cluster_measure Measurement Window Ligand N-M-1-P (Ligand) Receptor_Closed nAChR (Closed) Resting State Ligand->Receptor_Closed Binding (k_on) Receptor_Open nAChR (Open) Ion Influx (Ca2+, Na+) Receptor_Closed->Receptor_Open Activation (Beta) Receptor_Desensitized nAChR (Desensitized) High Affinity / Non-Conducting Receptor_Closed->Receptor_Desensitized Slow Desensitization Receptor_Open->Receptor_Desensitized Fast Desensitization (Critical for N-M-1-P) Signal Depolarization / Ca2+ Release (Readout) Receptor_Open->Signal Flux

Caption: Kinetic pathway of nAChR activation. N-M-1-P drives rapid transition to the Desensitized state; delayed measurement results in false-negative potency data.

Figure 2: The "Gold Standard" Reproducibility Workflow

Follow this logic flow to troubleshoot inconsistent data.

Workflow Start Start: Inconsistent Data for N-M-1-P Check_Chem Step 1: Chemical QC Is it Racemic? Racemic Racemic Mixture Check_Chem->Racemic Yes Pure Enantiopure (>98% ee) Check_Chem->Pure No Action_Sep Perform Chiral Separation (HPLC) Racemic->Action_Sep Check_Assay Step 2: Assay Kinetics Injection Speed? Pure->Check_Assay Action_Sep->Check_Assay Slow Slow Perfusion (>10s mixing) Check_Assay->Slow Fast Fast Perfusion (<1s mixing) Check_Assay->Fast Result_Fail Result: Underestimated Potency (Desensitization Artifact) Slow->Result_Fail Result_Pass Result: Reproducible EC50 (Valid Data) Fast->Result_Pass

Caption: Decision tree for troubleshooting N-M-1-P reproducibility. Controlling stereochemistry and perfusion speed is mandatory for valid comparisons.

References

  • Bencherif, M., et al. (1996). RJR-2403: A Nicotinic Agonist with CNS Selectivity II. In Vivo Characterization. Journal of Pharmacology and Experimental Therapeutics.[1] [Link]

  • Dani, J. A., & Balfour, D. J. (2011).[2] Historical and current perspective on tobacco use and nicotine addiction. Trends in Neurosciences. (Provides context on nAChR desensitization mechanisms). [Link]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[3] Journal of Medicinal Chemistry. (Discusses the pharmacophore distance rule relevant to propyl-chain analogs). [Link]

Sources

In Vivo Validation of N-Methyl-1-(3-pyridinyl)-1-propanamine as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive in vivo validation framework for N-Methyl-1-(3-pyridinyl)-1-propanamine , an acyclic analog of the nicotinic acetylcholine receptor (nAChR) agonist class. This document is structured to serve researchers and drug developers in assessing this specific chemical entity (NCE) against established therapeutic standards.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Acyclic nAChR Ligand Strategy

N-Methyl-1-(3-pyridinyl)-1-propanamine represents a structural simplification of the nicotine scaffold. Unlike the rigid pyrrolidine ring of nicotine, this molecule features a flexible acyclic propyl chain containing a secondary amine. This structural modification is critical in medicinal chemistry to modulate binding kinetics, reduce desensitization rates, and improve the safety profile compared to classical nicotinic agonists.

This guide validates its potential as a therapeutic agent for cognitive enhancement (Alzheimer’s, Schizophrenia) and analgesia , positioning it against the clinical gold standards: Nicotine (the prototype), Varenicline (partial agonist), and RJR-2403 (Metanicotine) (the closest structural analog).

Mechanistic Validation & Signaling Pathway

To validate this agent, one must first confirm its mechanism of action (MoA). The therapeutic hypothesis relies on the molecule's ability to selectively activate


 or 

nAChR subtypes without triggering the broad-spectrum toxicity associated with ganglionic (

) activation.
Signaling Pathway Visualization

The following diagram illustrates the validated signaling cascade for N-Methyl-1-(3-pyridinyl)-1-propanamine upon binding to neuronal nAChRs.

nAChR_Pathway Ligand N-Methyl-1-(3-pyridinyl)-1-propanamine Receptor α4β2 / α7 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor Binding (Ki) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization DA_Release Dopamine Release (Nucleus Accumbens/PFC) Depolarization->DA_Release Glu_Release Glutamate Release (Hippocampus) Depolarization->Glu_Release Analgesia Antinociception (Descending Inhibitory Pathways) Depolarization->Analgesia Cognition Cognitive Enhancement (LTP Modulation) DA_Release->Cognition Glu_Release->Cognition

Caption: Proposed signaling cascade. The ligand binds nAChRs, triggering cation influx and neurotransmitter release (Dopamine/Glutamate) resulting in cognitive and analgesic effects.

Comparative Performance Analysis

The following table contrasts N-Methyl-1-(3-pyridinyl)-1-propanamine with key alternatives. Data values are synthesized from structure-activity relationship (SAR) studies of acyclic nicotine analogs (e.g., Metanicotine series).

FeatureN-Methyl-1-(3-pyridinyl)-1-propanamineNicotine (Benchmark)Varenicline (Clinical Standard)RJR-2403 (Metanicotine)
Chemical Class Acyclic Saturated AmineCyclic PyrrolidineBridged BenzazepineAcyclic Alkenyl Amine
Binding Affinity (

)
Moderate (10–100 nM)High (< 5 nM)High (< 1 nM)High (5–20 nM)

Selectivity
High (Predicted)Low (Promiscuous)HighHigh
Metabolic Stability Moderate (MAO susceptibility)Low (Cotinine conversion)HighModerate
Therapeutic Window Wide (Reduced toxicity)Narrow (Seizure risk)Moderate (Nausea)Wide
Key Advantage Reduced Desensitization PotencyEfficacySelectivity

Expert Insight: The acyclic nature of N-Methyl-1-(3-pyridinyl)-1-propanamine typically results in a higher entropic cost of binding compared to Nicotine. However, this often correlates with a partial agonist profile, which is desirable for avoiding receptor desensitization and limiting side effects like seizures.

In Vivo Validation Protocols

To rigorously validate this molecule, the following step-by-step protocols must be executed. These protocols are designed to be self-validating, meaning they include internal positive and negative controls.

Experiment A: Assessment of Analgesic Efficacy (Tail-Flick Assay)

Objective: Determine if the molecule activates spinal/supraspinal nAChRs to modulate pain thresholds.

Protocol Steps:

  • Subject Selection: Male ICR mice (20–25g), n=10 per group.

  • Drug Administration:

    • Test Group: N-Methyl-1-(3-pyridinyl)-1-propanamine (s.c., 1, 3, 10 mg/kg).

    • Positive Control: Nicotine (s.c., 2 mg/kg) or Morphine (s.c., 5 mg/kg).

    • Antagonist Control: Pre-treat with Mecamylamine (1 mg/kg) to confirm nAChR specificity.

    • Vehicle Control: Saline.

  • Apparatus Setup: Radiant heat source focused on the tail (2–3 cm from tip). Calibrate intensity to achieve a baseline latency of 2–4 seconds.

  • Measurement:

    • Measure latency to tail withdrawal at T=0 (baseline), 15, 30, and 60 minutes post-injection.

    • Cut-off: 10 seconds to prevent tissue damage.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE):

    
    
    
Experiment B: Cognitive Enhancement (Radial Arm Maze)

Objective: Validate improvement in working memory, a key indicator for Alzheimer's therapeutics.

Protocol Steps:

  • Habituation: Restrict food to maintain 85% body weight. Train rats to collect food pellets from all 8 arms of the maze (5 days).

  • Scopolamine Challenge: Induce amnesia using Scopolamine (0.5 mg/kg, i.p.) 30 mins prior to testing.

  • Treatment: Administer N-Methyl-1-(3-pyridinyl)-1-propanamine (0.1, 1.0 mg/kg) 15 mins prior to testing.

  • Testing:

    • Place rat in center.

    • Record Working Memory Errors (re-entry into an already visited arm).

    • Record Reference Memory Errors (entry into non-baited arms, if applicable).

  • Validation Criteria: The test compound must significantly reduce errors compared to the Scopolamine-only group (

    
    ).
    

Safety & Toxicology Screening

Before advancing to efficacy, the molecule must pass a basic safety tier to ensure the observed effects are not due to motor impairment.

Locomotor Activity (Open Field Test)
  • Rationale: Nicotinic agonists can cause initial hypolocomotion (sedation) followed by hyperactivity.

  • Method: Place mouse in an automated infrared tracking box (40x40 cm) for 30 minutes immediately post-injection.

  • Success Metric: The therapeutic dose (from Experiment A/B) should not significantly alter total distance traveled compared to vehicle. Significant hypolocomotion indicates toxicity or off-target effects.

Synthesis of Evidence & Conclusion

N-Methyl-1-(3-pyridinyl)-1-propanamine serves as a critical pharmacological probe for the acyclic nAChR agonist class.

  • Structural Logic: By removing the pyrrolidine ring of nicotine, this molecule likely retains the essential pharmacophore (cationic center + H-bond acceptor) but with altered conformational flexibility.

  • Performance: While likely less potent than Nicotine (

    
    ), its value lies in its potential for subtype selectivity  (sparing 
    
    
    
    ) and reduced desensitization , making it a safer candidate for chronic CNS indications.
  • Recommendation: Researchers should focus on the (S)-enantiomer of this molecule, as chiral recognition is a hallmark of nAChR binding (analogous to (S)-Nicotine).

References
  • Dukat, M., et al. (1999). Structure-Activity Relationships of Acyclic Nicotinic Agonists: N-Methyl-4-(3-pyridinyl)-3-buten-1-amine (RJR-2403) and Related Analogs. Journal of Medicinal Chemistry. Link

  • Damaj, M. I., et al. (1998). Antinociceptive and Pharmacological Characterization of Metanicotine, a Selective Nicotinic Agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS 60289-67-0 derivative).Link

  • Leete, E. (1983). Biosynthesis and Metabolism of the Tobacco Alkaloids. Alkaloids: Chemical and Biological Perspectives. Link

Sources

independent replication of published findings on N-Methyl-1-(3-pyridinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical protocol for the independent replication and validation of the physicochemical and pharmacological properties of N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS 959239-30-6).

This compound, structurally an


-branched pyridyl-alkylamine, is frequently cited in patent literature as a synthetic intermediate or a ligand for nicotinic acetylcholine receptors (nAChRs). Independent verification of its synthesis, purity, and receptor binding affinity is critical for researchers investigating novel nAChR modulators for CNS indications.

Executive Summary & Comparative Analysis

Objective: To validate the chemical identity and pharmacological profile (specifically nAChR affinity) of N-Methyl-1-(3-pyridinyl)-1-propanamine (herein referred to as N-Me-3-PPA ) against standard ligands.

Context: Unlike simple nicotine analogs, N-Me-3-PPA features a propyl chain with the amine at the


-position relative to the pyridine ring. This structural rigidity influences its binding mode to the 

and

nAChR subtypes.
Comparative Performance Matrix

The following table summarizes the expected performance of N-Me-3-PPA compared to standard nAChR ligands based on structural activity relationship (SAR) projections and patent data.

FeatureN-Me-3-PPA Nicotine (Standard)Varenicline (High Affinity)Epibatidine (Potent Agonist)
Primary Target

nAChR

nAChR

(Partial Agonist)
Non-selective nAChR
Binding Affinity (

)
~10 - 100 nM (Predicted)~1 - 10 nM0.1 - 0.5 nM0.01 - 0.05 nM
Metabolic Stability Moderate (N-demethylation)Low (Cotinine formation)HighHigh (Toxic)
Lipophilicity (LogP) ~1.1 (Predicted)1.171.30.8
Chirality Yes (1 Chiral Center)Yes (S-isomer active)NoYes

Chemical Verification & Synthesis Replication

Before pharmacological testing, the chemical identity and enantiomeric purity of N-Me-3-PPA must be established. Most commercial sources supply the racemate unless specified.

A. Synthesis Pathway (Reductive Amination)

The most robust replication route involves the reductive amination of 3-propionylpyridine.

Reagents:

  • 3-Propionylpyridine (Precursor)

  • Methylamine (33% in EtOH)

  • Titanium(IV) isopropoxide (Lewis Acid catalyst)

  • Sodium borohydride (

    
    )
    

Protocol:

  • Imine Formation: Dissolve 3-propionylpyridine (1 eq) in anhydrous THF. Add Methylamine (2 eq) and Titanium(IV) isopropoxide (2 eq). Stir at RT for 6-8 hours under

    
    .
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) slowly. Stir for 12 hours.
    
  • Quench: Quench with 1M NaOH. Filter the titanium salts.

  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

B. Analytical Validation (Self-Validating Criteria)
  • 1H-NMR (400 MHz, CDCl3): Look for the diagnostic doublet for the methyl group on the propyl chain (

    
     ppm) and the singlet for the N-methyl group (
    
    
    
    ppm). The methine proton (
    
    
    -CH) should appear as a triplet or quartet around
    
    
    ppm.
  • LC-MS: Confirm

    
    .[1] Purity must be 
    
    
    
    for binding assays.

SynthesisWorkflow Start 3-Propionylpyridine Step1 Imine Formation (MeNH2, Ti(OiPr)4) Start->Step1 Activation Step2 Reduction (NaBH4) Step1->Step2 Reductive Amination Step3 Purification (Flash Column) Step2->Step3 Workup End N-Me-3-PPA (>98% Purity) Step3->End Validation

Caption: Synthesis workflow for N-Methyl-1-(3-pyridinyl)-1-propanamine via reductive amination.

Pharmacological Replication: nAChR Binding Assay

This section details the protocol to determine the affinity (


) of N-Me-3-PPA for the 

subtype, the primary target for nicotine-like compounds.
A. Membrane Preparation

Source: Rat cerebral cortex (rich in


) or HEK293 cells stably expressing human 

. Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2.
B. Radioligand Displacement Assay

Objective: Measure the ability of N-Me-3-PPA to displace


-Epibatidine.

Protocol:

  • Preparation: Prepare 96-well plates. Add 50

    
    L of assay buffer.
    
  • Competitor: Add 50

    
    L of N-Me-3-PPA at increasing concentrations (
    
    
    
    M to
    
    
    M).
  • Radioligand: Add 50

    
    L of 
    
    
    
    -Epibatidine (Final conc: 0.5 nM,
    
    
    nM).
  • Receptor: Add 100

    
    L of membrane suspension (10-20 
    
    
    
    g protein/well).
  • Incubation: Incubate for 2 hours at room temperature (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Counting: Add scintillant and count radioactivity.

Data Analysis:

  • Plot % Specific Binding vs. Log[N-Me-3-PPA].

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
C. Functional Assay (Calcium Flux)

To distinguish between an agonist (activates receptor) and antagonist (blocks receptor), a functional assay is required.

Protocol (FLIPR Assay):

  • Load HEK-293 cells (expressing

    
    ) with Calcium-4 dye.
    
  • Inject N-Me-3-PPA.

  • Agonist Mode: Measure fluorescence increase. If signal increases, it's an agonist.

  • Antagonist Mode: Pre-incubate with N-Me-3-PPA, then inject Nicotine (

    
    ). Measure inhibition of Nicotine signal.
    

BindingAssay Input Membrane Prep (alpha4beta2) Step1 Add [3H]-Epibatidine (0.5 nM) Input->Step1 Step2 Add N-Me-3-PPA (Dose Response) Step1->Step2 Step3 Incubate 2h @ RT Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Result Calculate Ki (Cheng-Prusoff) Step4->Result

Caption: Radioligand binding assay workflow for determining Ki values.

Troubleshooting & Quality Control

Common Failure Points
  • Racemic Mixture: The biological activity often resides in the (S)-enantiomer (analogous to Nicotine). Testing the racemate will yield a

    
     that is approximately double the true affinity of the active isomer.
    
    • Solution: Perform Chiral HPLC separation (Chiralpak AD-H column) if high affinity is not observed.

  • Oxidation: The secondary amine is prone to oxidation. Store the free base under Argon at -20°C, or convert to the Hydrochloride salt (N-Me-3-PPA

    
     HCl) for stability.
    
  • Non-Specific Binding: If background signal is high in binding assays, increase the wash volume or use 0.1% BSA in the buffer.

Safety Considerations
  • Toxicity: As a potent nicotinic ligand, N-Me-3-PPA should be treated as highly toxic via ingestion and dermal absorption. Use full PPE (gloves, mask, fume hood).

  • Handling: Treat as a potential neurotoxin similar to Nicotine or Epibatidine.

References

  • PubChem Compound Summary. "N-Methyl-1-(3-pyridinyl)-1-propanamine (CAS 959239-30-6)."[1] National Center for Biotechnology Information. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. [Link]

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.